molecular formula C43H54N2O10 B15559237 Disorazol A

Disorazol A

Katalognummer: B15559237
Molekulargewicht: 758.9 g/mol
InChI-Schlüssel: FRFRWOXVYJSPCG-KUALNVSNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Disorazol A has been reported in Sorangium cellulosum with data available.
a macrocyclic compound containing 2 oxazole rings;  isolated from myxobacterium Sorangium cellulosum;  structure given in first source

Eigenschaften

Molekularformel

C43H54N2O10

Molekulargewicht

758.9 g/mol

IUPAC-Name

(2Z,4E,9Z,23Z,25Z)-12,28-bis[(E)-3-hydroxy-2-methylhex-4-en-2-yl]-20-methoxy-7,13,17,29,33-pentaoxa-34,35-diazatetracyclo[29.2.1.115,18.06,8]pentatriaconta-1(34),2,4,9,15,18(35),21,23,25,31-decaene-14,30-dione

InChI

InChI=1S/C43H54N2O10/c1-8-18-34(46)42(3,4)36-23-14-12-10-11-13-20-29(50-7)26-39-45-31(28-52-39)41(49)55-37(43(5,6)35(47)19-9-2)24-17-22-33-32(53-33)21-15-16-25-38-44-30(27-51-38)40(48)54-36/h8-22,25,27-29,32-37,46-47H,23-24,26H2,1-7H3/b11-10-,14-12-,18-8+,19-9+,20-13?,21-15+,22-17-,25-16-

InChI-Schlüssel

FRFRWOXVYJSPCG-KUALNVSNSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Discovery and isolation of Disorazol A from Sorangium cellulosum

Author: BenchChem Technical Support Team. Date: December 2025

A Potent Antimitotic Agent from Sorangium cellulosum

Disorazol A, a macrocyclic polyketide, stands as a testament to the rich biosynthetic potential of myxobacteria. First isolated in 1994 from the fermentation broth of Sorangium cellulosum So ce12, this compound has garnered significant attention within the scientific community for its exceptionally potent cytotoxic and antifungal activities.[1][2] Its mechanism of action, centered on the disruption of microtubule polymerization, positions it as a promising candidate for anticancer drug development.[3][4] This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Biological Activity

This compound was first identified as a highly effective inhibitor of eukaryotic organisms.[5] Subsequent studies revealed its remarkable cytostatic activity against a range of cancer cell lines, with inhibitory concentrations in the low picomolar range, including activity against multidrug-resistant cell lines.[3][6] The compound's potent biological activity stems from its ability to interfere with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure.

The primary mechanism of action of this compound is the inhibition of tubulin polymerization.[3][4] This disruption of the microtubule network leads to a cascade of cellular events, including:

  • Cell Cycle Arrest: Cells treated with this compound accumulate in the G2/M phase of the cell cycle.[3][7]

  • Induction of Apoptosis: At low concentrations, this compound induces programmed cell death, characterized by enhanced caspase-3 activity and DNA laddering.[3]

  • Spindle Abnormalities: The compound causes the formation of abnormal, multipolar mitotic spindles.[3]

The potent antimitotic and pro-apoptotic effects of this compound have made it a subject of intense research for its potential as a chemotherapeutic agent.

Biosynthesis

The biosynthetic machinery for this compound in Sorangium cellulosum is encoded by a trans-AT type polyketide synthase (PKS) gene cluster, designated as dis.[1][8] The biosynthesis involves a series of modules that assemble the polyketide backbone from simple carboxylic acid precursors. The final macrocyclic structure is formed through dimerization and cyclization of two polyketide monomers.[1] Genetic engineering and heterologous expression of the dis gene cluster have been successfully achieved, opening avenues for the production of novel disorazol derivatives with potentially improved therapeutic properties.[9]

Experimental Protocols

Fermentation of Sorangium cellulosum

The production of this compound is achieved through large-scale fermentation of Sorangium cellulosum. While specific media compositions and fermentation parameters can vary, a general workflow is outlined below.

G cluster_0 Fermentation Workflow Inoculum_Preparation Inoculum Preparation (S. cellulosum culture) Large_Scale_Fermentation Large-Scale Fermentation (e.g., 300L fermenter) Inoculum_Preparation->Large_Scale_Fermentation Adsorber_Resin_Addition Addition of Adsorber Resin (e.g., XAD-16) Large_Scale_Fermentation->Adsorber_Resin_Addition Incubation Incubation (Controlled temperature and aeration) Adsorber_Resin_Addition->Incubation Harvesting Harvesting of Resin and Biomass Incubation->Harvesting

Fig. 1: General workflow for the fermentation of Sorangium cellulosum.

Protocol:

  • Inoculum Preparation: A seed culture of Sorangium cellulosum is prepared in a suitable liquid medium.

  • Large-Scale Fermentation: The seed culture is used to inoculate a large-scale fermenter (e.g., 300 L) containing production medium.

  • Adsorber Resin Addition: An adsorber resin, such as Amberlite® XAD-16, is added to the fermentation broth to capture the produced this compound, facilitating its extraction.[5][6]

  • Incubation: The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific duration to allow for optimal production of the secondary metabolite.

  • Harvesting: After the fermentation period, the adsorber resin and cell biomass are harvested for extraction.

Extraction and Isolation of this compound

The extraction and purification of this compound from the fermentation harvest involves a multi-step process to isolate the pure compound.

G cluster_1 Extraction and Isolation Workflow Resin_Elution Resin Elution (Methanol) Solvent_Extraction Solvent Extraction (Ethyl Acetate) Resin_Elution->Solvent_Extraction Crude_Extract_Concentration Crude Extract Concentration Solvent_Extraction->Crude_Extract_Concentration Chromatographic_Purification Chromatographic Purification (e.g., Silica (B1680970) Gel, HPLC) Crude_Extract_Concentration->Chromatographic_Purification Crystallization Crystallization Chromatographic_Purification->Crystallization Pure_Disorazol_A Pure this compound Crystallization->Pure_Disorazol_A

Fig. 2: General workflow for the extraction and isolation of this compound.

Protocol:

  • Resin Elution: The harvested adsorber resin is washed and then eluted with methanol (B129727) to release the adsorbed this compound.[6]

  • Solvent Extraction: The methanol eluate is concentrated to an aqueous mixture and then extracted with an organic solvent such as ethyl acetate (B1210297) to partition the lipophilic this compound into the organic phase.[6]

  • Crude Extract Concentration: The organic extract is evaporated to yield a crude extract containing this compound and other metabolites.

  • Chromatographic Purification: The crude extract is subjected to one or more rounds of chromatographic purification. This may include silica gel chromatography followed by high-performance liquid chromatography (HPLC) to separate this compound from other compounds.[6]

  • Crystallization: The purified this compound fraction is crystallized to obtain the final, pure compound.[6]

Quantitative Data

The biological activity of this compound and its analogs has been quantified in various studies. The following tables summarize some of the reported data.

Table 1: Cytotoxicity of Disorazole Analogs against Human Cancer Cell Lines
CompoundCell LineCancer TypeIC50Reference
Disorazol A1VariousVarious2 - 42 pM[6]
Disorazol C1VariousVarious1.7 ± 0.6 nM (average)[4]
Disorazol Z1HepG2Hepatocellular Carcinoma0.07 - 0.43 nM[10]
Disorazol Z1U-2 OSOsteosarcoma0.07 - 0.43 nM[10]
Table 2: Inhibition of Tubulin Polymerization
CompoundAssay ConditionsIC50 / KiReference
Disorazol C1Purified bovine tubulinIC50: 11.8 ± 0.4 µM[4]
Disorazol C1[3H]vinblastine bindingKi: 4.5 ± 0.6 µM (noncompetitive)[4]
Disorazol C1[3H]dolastatin 10 bindingKi: 10.6 ± 1.5 µM (noncompetitive)[4]
Disorazol ZIn vitro tubulin polymerizationIC50: 3.3 µM[7]

Signaling Pathway

The interaction of this compound with tubulin triggers a signaling cascade that ultimately leads to apoptosis. The following diagram illustrates the key events in this pathway.

G cluster_2 This compound Signaling Pathway Disorazol_A This compound Tubulin_Polymerization_Inhibition Inhibition of Tubulin Polymerization Disorazol_A->Tubulin_Polymerization_Inhibition Microtubule_Depolymerization Microtubule Depolymerization Tubulin_Polymerization_Inhibition->Microtubule_Depolymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Depolymerization->Mitotic_Spindle_Disruption G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle_Disruption->G2_M_Arrest p53_Accumulation p53 Accumulation G2_M_Arrest->p53_Accumulation Caspase_3_Activation Caspase-3 Activation G2_M_Arrest->Caspase_3_Activation p53_Accumulation->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis

Fig. 3: Simplified signaling pathway of this compound-induced apoptosis.

Conclusion

This compound, produced by the myxobacterium Sorangium cellulosum, is a highly potent antimitotic agent with significant potential for development as an anticancer drug.[3] Its unique mechanism of action, involving the inhibition of tubulin polymerization at picomolar concentrations, distinguishes it from many other cytotoxic compounds. The detailed protocols for its fermentation and isolation, coupled with a growing understanding of its biological activity and biosynthetic pathway, provide a solid foundation for further research and development. The ability to generate novel analogs through genetic engineering and synthetic chemistry offers exciting possibilities for optimizing its therapeutic index and advancing this promising natural product towards clinical applications.

References

The Producing Organism of Disorazol A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Disorazol A, a potent polyketide macrolide with significant cytotoxic and antifungal properties, is a secondary metabolite produced by the myxobacterium Sorangium cellulosum. This guide provides an in-depth overview of the producing organism, the biosynthesis of this compound, and the experimental methodologies employed in its study. Quantitative data on production yields and biological activity are presented, along with detailed protocols for key experiments. Visualizations of the biosynthetic pathway and experimental workflows are included to facilitate understanding.

The Producing Organism: Sorangium cellulosum

Sorangium cellulosum is a Gram-negative, soil-dwelling myxobacterium known for its complex lifecycle, which includes the formation of fruiting bodies, and for its remarkably large genome.[1] This bacterium is a prolific producer of a diverse array of secondary metabolites with a wide range of biological activities.[1][2]

Several strains of Sorangium cellulosum have been identified as producers of disorazols:

  • Sorangium cellulosum So ce12: This is the original producing strain from which this compound was first isolated.[3][4] It is also known to produce other bioactive compounds, including sorangicins, sorangiolides, and chivosazoles.

  • Sorangium cellulosum So ce1875 and So ce427: These strains are known to produce a related family of compounds called Disorazol Z.[5][6]

The cultivation of Sorangium cellulosum can be challenging due to its slow growth rate and tendency to form aggregates.[7]

Biosynthesis of this compound

This compound is synthesized via a type I polyketide synthase (PKS) pathway. The biosynthetic gene cluster, designated dis, has been identified and characterized.[3][4] The core dis gene cluster is approximately 58 kb in size and consists of the genes disA, disB, disC, and disD.[3][8]

The biosynthesis is proposed to proceed as follows:

  • Chain Assembly: The PKS machinery, encoded by disA, disB, and disC, assembles the polyketide backbone from malonyl-CoA extender units.[3]

  • Oxazole (B20620) Formation: Two oxazole rings are incorporated into the structure.[3]

  • Dimerization and Macrolactonization: Two identical polyketide chains are dimerized and cyclized to form the final macrolide structure of this compound.[3]

The gene disD encodes a discrete acyltransferase (AT) that is essential for the biosynthesis.[3][8]

Biosynthetic Pathway of this compound

Disorazol_A_Biosynthesis cluster_loading Initiation cluster_modification Post-PKS Modification cluster_product Final Product Malonyl-CoA Malonyl-CoA Module_1 Module 1 KS AT DH KR ACP Malonyl-CoA->Module_1 Extender Unit Module_2 Module 2 KS AT DH KR ACP Module_1->Module_2 Module_n ... Module_2->Module_n Module_10 Module 10 KS AT ACP TE Module_n->Module_10 Oxazole_Formation Oxazole Formation Module_10->Oxazole_Formation Dimerization Dimerization Oxazole_Formation->Dimerization Macrolactonization Macrolactonization Dimerization->Macrolactonization Disorazol_A Disorazol_A Macrolactonization->Disorazol_A

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Production of Disorazols
CompoundProducing StrainProduction TiterReference
Disorazol Z1Sorangium cellulosum So ce187560-80 mg/L[6]
Disorazol Z1Myxococcus xanthus DK1622 (heterologous)~0.2 mg/L[6]
Disorazol Z1Myxococcus xanthus DK1622 (Ptet promoter)~1.8 mg/L[6]
Cytotoxic Activity of Disorazols
CompoundCell LineIC50Reference
Disorazol A1Panel of cancer cell lines2-42 pmol/L[9]
Disorazol Z1HepG2 (Hepatocellular carcinoma)~4-5 fold less potent than A1[9]
Disorazol Z1U-2 OS (Osteosarcoma)~4-5 fold less potent than A1[9]
Disorazol Z1Panel of human cancer cell lines0.07-0.43 nM[9]
Disorazol ZKB/HeLa0.8 nM (G2/M arrest)[10]
Disorazol ZHCT-1160.25 nM (Caspase 3/7 activation)[10]

Experimental Protocols

Cultivation of Sorangium cellulosum So ce12

Medium (HS Medium):

  • Glucose: 0.4%

  • Casein peptone: 0.15%

  • KNO3: 0.1%

  • MgSO4·7H2O: 0.1%

  • NaFe-EDTA: 0.008%

  • HEPES: 0.2%

  • K2HPO4: 0.00625%

  • CaCl2·2H2O: 0.0075%

  • Agar: 1.5% (for solid medium)

  • pH: 7.2

Cultivation Conditions:

  • Inoculate S. cellulosum So ce12 into liquid HS medium.

  • Incubate at 30°C with shaking at 160 rpm.[7]

  • For secondary metabolite production, cultivate in SG medium.[7]

Identification of the dis Gene Cluster by Transposon Mutagenesis

This protocol provides a general overview of the transposon mutagenesis approach used to identify the dis gene cluster.

Workflow:

Transposon_Mutagenesis_Workflow cluster_transposon Transposon Delivery cluster_selection Selection and Screening cluster_identification Gene Identification Ecoli_donor E. coli donor strain (with transposon plasmid) Conjugation Conjugation Ecoli_donor->Conjugation S_cellulosum S. cellulosum So ce12 S_cellulosum->Conjugation Selection Selection of transposon mutants (antibiotic resistance) Conjugation->Selection Screening Screening for loss of This compound production (e.g., HPLC, bioassay) Selection->Screening Genomic_DNA_extraction Genomic DNA extraction from non-producing mutants Screening->Genomic_DNA_extraction Identification Identification of transposon insertion site (e.g., sequencing) Genomic_DNA_extraction->Identification dis_cluster dis gene cluster Identification->dis_cluster

Caption: Workflow for transposon mutagenesis.

Protocol:

  • Transposon Delivery: A transposon, such as one based on the mariner element, is introduced into S. cellulosum So ce12 from an E. coli donor strain via conjugation.[7][11]

  • Selection of Mutants: Transposon mutants are selected based on an antibiotic resistance marker carried on the transposon.[7]

  • Screening for Non-producers: The mutant library is screened for clones that no longer produce this compound. This can be done using analytical techniques like HPLC or through bioassays.

  • Identification of Insertion Site: For non-producing mutants, the genomic DNA is extracted. The site of the transposon insertion is then identified, typically by sequencing the DNA flanking the transposon. This allows for the identification of the gene that was disrupted, leading to the discovery of the dis gene cluster.[12]

Cloning and Heterologous Expression of the dis Gene Cluster

Cloning:

  • A bacterial artificial chromosome (BAC) library of S. cellulosum So ce12 genomic DNA is constructed.[3]

  • The BAC library is screened to identify clones containing the dis gene cluster.

  • The 58-kb dis core gene cluster is reconstituted from the identified BACs using techniques like Red/ET recombineering.[3][8]

Heterologous Expression in Myxococcus xanthus DK1622:

  • The reconstituted dis gene cluster is cloned into an appropriate expression vector.

  • The expression construct is introduced into the heterologous host, Myxococcus xanthus DK1622, via electroporation or conjugation.[3][6]

  • Cultivation of M. xanthus:

    • Medium (CTT Medium):

      • Casitone: 1%

      • MgSO4·7H2O: 10 mM

      • Tris-HCl (pH 7.6): 8 mM

      • KPO4 (pH 7.6): 1 mM

    • Cultivation Conditions:

      • Inoculate the recombinant M. xanthus strain into CTT medium supplemented with an appropriate antibiotic for selection.

      • Add 2% (w/v) XAD-16 adsorber resin to the culture to capture the produced disorazols.

      • Incubate at 30°C with shaking for 4-7 days.[13]

  • Extraction and Analysis:

    • Harvest the cells and XAD resin by centrifugation.

    • Extract the disorazols from the cell pellet and resin using organic solvents such as methanol (B129727) and acetone.

    • Analyze the extracts for the presence of this compound using HPLC-MS.

Conclusion

Sorangium cellulosum is the natural producer of the highly potent anticancer agent, this compound. The elucidation of its biosynthetic pathway and the development of genetic tools, including heterologous expression systems, have opened avenues for the production of novel disorazol analogs with potentially improved therapeutic properties. The methodologies outlined in this guide provide a foundation for further research and development of this promising class of natural products.

References

Disorazol A: A Technical Guide on its Chemical Structure and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disorazol A is a potent polyketide macrolide that was first isolated in 1994 from the fermentation broth of the myxobacterium Sorangium cellulosum[1][2]. It belongs to a family of at least 29 closely related natural products[2][3]. Possessing a unique macrocyclic structure with two oxazole (B20620) rings, this compound has garnered significant attention in the scientific community for its exceptionally high cytotoxicity against a broad range of cancer cell lines, with activity observed at picomolar concentrations[1][4][5]. Its potent biological activity stems from its ability to disrupt microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis[1][4]. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with insights into its mechanism of action and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound is a macrocyclic dilactone with a complex stereochemical architecture[1]. The core structure is a 26-membered ring to which two oxazole rings are attached[1]. The molecular formula for this compound is C43H54N2O10[6].

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 758.9 g/mol [6]
Molecular Formula C43H54N2O10[6]
XLogP3 8.3[6]
Hydrogen Bond Donor Count 2[6]
Hydrogen Bond Acceptor Count 12[6]
Rotatable Bond Count 11[6]
Exact Mass 758.37784592 Da[6]
Monoisotopic Mass 758.37784592 Da[6]

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic and antifungal activities[1]. Its primary mechanism of action in eukaryotic cells is the disruption of microtubule polymerization[1][4].

Microtubule Destabilization

This compound acts as a potent microtubule-destabilizing agent[1][4]. It inhibits the polymerization of tubulin into microtubules, leading to a depletion of the microtubular network within the cell[4]. This disruption of the cytoskeleton is a key event that triggers downstream cellular effects. The interaction of Disorazols with tubulin is distinct from other well-known microtubule inhibitors, suggesting a unique binding site[7].

Cell Cycle Arrest

By disrupting the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division, this compound causes cells to arrest in the G2/M phase of the cell cycle[4][7]. This arrest prevents the cells from completing mitosis and proliferating.

Induction of Apoptosis

Prolonged G2/M arrest and cellular stress induced by microtubule disruption ultimately lead to the activation of the apoptotic cascade[1][4]. Key events in this compound-induced apoptosis include the activation of caspase-3 and an accumulation of the p53 tumor suppressor protein in the nucleus[4].

Disorazol_A_Signaling_Pathway Proposed Signaling Pathway of this compound-Induced Apoptosis Disorazol_A This compound Tubulin Tubulin Polymerization Disorazol_A->Tubulin inhibits Microtubule_Depolymerization Microtubule Depolymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Depolymerization->Mitotic_Spindle_Disruption G2M_Arrest G2/M Phase Arrest Mitotic_Spindle_Disruption->G2M_Arrest p53_Accumulation p53 Accumulation G2M_Arrest->p53_Accumulation Caspase3_Activation Caspase-3 Activation G2M_Arrest->Caspase3_Activation Apoptosis Apoptosis p53_Accumulation->Apoptosis Caspase3_Activation->Apoptosis

Proposed Signaling Pathway of this compound-Induced Apoptosis

Cytotoxicity Data

Disorazol A1 has demonstrated remarkable cytotoxicity against a variety of human cancer cell lines, with IC50 values in the picomolar range. This makes it one of the most potent cytotoxic natural products discovered[5][8].

Table 2: In Vitro Cytotoxicity of Disorazol A1

Cell LineCancer TypeIC50 (pM)Source
Various Cancer Cell LinesPanel of cancer cell lines2 - 42[5][8]
Multidrug-Resistant KB lineCervical CarcinomaIn the picomolar range[4][5]

It is important to note that due to its extreme cytotoxicity and instability, this compound itself is not currently used directly as a clinical drug[1]. However, its potent activity makes it a valuable lead compound for the development of novel anticancer agents, including its potential use as a payload for antibody-drug conjugates (ADCs)[9].

Experimental Protocols

While specific, detailed experimental protocols from the original publications are not fully accessible, this section outlines the general methodologies for key experiments cited in the literature for the characterization of this compound.

Isolation of this compound

Isolation_Workflow General Workflow for Isolation and Screening of Disorazols Fermentation Fermentation of Sorangium cellulosum Extraction Solvent Extraction of Fermentation Broth Fermentation->Extraction Chromatography Chromatographic Purification (e.g., TLC, HPLC) Extraction->Chromatography Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Chromatography->Structure_Elucidation Bioassays Biological Activity Screening (Cytotoxicity, Antifungal) Chromatography->Bioassays Active_Compound Identification of Active Compounds (e.g., this compound) Structure_Elucidation->Active_Compound Bioassays->Active_Compound

General Workflow for Isolation and Screening of Disorazols

Disorazols are typically isolated from large-scale fermentation of Sorangium cellulosum[5][10]. The general procedure involves:

  • Fermentation: Culturing the myxobacterium in a suitable nutrient medium to produce the secondary metabolites.

  • Extraction: Extracting the fermentation broth with an organic solvent (e.g., ethyl acetate) to partition the desired compounds.

  • Purification: Subjecting the crude extract to various chromatographic techniques, such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), to isolate the individual Disorazol congeners[5].

  • Structure Elucidation: Characterizing the purified compounds using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS), and in some cases, X-ray crystallography, to determine their chemical structures[5][10].

Cytotoxicity Assays

To determine the concentration at which a compound inhibits cell growth by 50% (IC50), standard cytotoxicity assays are employed. These typically involve:

  • Cell Culture: Seeding cancer cells in multi-well plates and allowing them to adhere overnight.

  • Compound Treatment: Treating the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • Viability Assessment: Measuring cell viability using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

  • Data Analysis: Plotting cell viability against compound concentration and calculating the IC50 value from the dose-response curve.

Tubulin Polymerization Assay

The effect of this compound on tubulin polymerization can be assessed in vitro:

  • Reaction Mixture: Preparing a reaction mixture containing purified tubulin in a polymerization buffer.

  • Initiation of Polymerization: Initiating polymerization by raising the temperature (e.g., to 37°C).

  • Measurement: Monitoring the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.

  • Inhibition Analysis: Performing the assay in the presence of varying concentrations of this compound to determine its inhibitory effect on the rate and extent of polymerization.

Cell Cycle Analysis

Flow cytometry is used to analyze the effect of this compound on the cell cycle distribution:

  • Cell Treatment: Treating cells with this compound for a defined period.

  • Cell Fixation: Harvesting and fixing the cells in ethanol.

  • DNA Staining: Staining the cellular DNA with a fluorescent dye, such as propidium (B1200493) iodide.

  • Flow Cytometry: Analyzing the DNA content of the cells using a flow cytometer.

  • Data Interpretation: Quantifying the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to identify any cell cycle arrest.

Conclusion

This compound is a remarkably potent natural product with a unique chemical structure and a well-defined mechanism of action centered on the disruption of microtubule dynamics. Its extraordinary cytotoxicity against cancer cells underscores its potential as a lead compound in the development of next-generation anticancer therapies. Further research into the synthesis of more stable and equally potent analogs, as well as their application in targeted drug delivery systems like ADCs, holds significant promise for future cancer treatment strategies. The detailed understanding of its chemical and biological properties provided in this guide serves as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery.

References

The Unveiling of Disorazol A: A Deep Dive into its Myxobacterial Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical exploration of the biosynthesis of Disorazol A, a potent anticancer agent produced by the myxobacterium Sorangium cellulosum. We will dissect the genetic blueprint, enzymatic machinery, and chemical logic that govern the assembly of this complex polyketide natural product. This guide is intended to be a comprehensive resource, offering detailed experimental insights and a foundation for future research and development in the field of natural product biosynthesis and engineering.

The this compound Biosynthetic Gene Cluster: A Hybrid PKS/NRPS System

The genetic instructions for this compound synthesis are encoded within the dis biosynthetic gene cluster (BGC) from Sorangium cellulosum So ce12.[1] This cluster orchestrates the production of a sophisticated hybrid trans-AT polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) megasynthase.[1] The core biosynthetic machinery is primarily encoded by four key genes: disA, disB, disC, and disD.[2]

The megasynthase is organized into ten distinct modules, each responsible for a specific step in the elongation and modification of the growing polyketide chain. The biosynthesis of a single this compound monomer involves the incorporation of seven molecules of malonyl-CoA and one molecule of serine as extender units.[2] The final, intricate bis-lactone (B144190) structure of this compound is the result of a remarkable dimerization and cyclization of two identical polyketide monomers, a process catalyzed by the thioesterase (TE) domain located in the final module.[2]

Quantitative Analysis of Disorazol Production

Precise quantification of natural product biosynthesis is critical for optimizing production and for metabolic engineering efforts. While extensive kinetic data for each enzyme in the this compound pathway is not yet publicly available, studies on the related Disorazol Z family and heterologous expression of the dis cluster provide valuable insights into production titers.

CompoundProducing OrganismProduction TiterNotes
Disorazol Z1Sorangium cellulosum So ce1875 (native producer)60-80 mg/LNative production level in large-scale fermentation.[1]
Disorazol Z1Myxococcus xanthus DK1622 (heterologous host)0.2 mg/LBaseline production in a heterologous system.[1]
Disorazol Z1Myxococcus xanthus DK1622 with promoter engineering~0.8 mg/LA 4-fold increase was achieved by replacing the native promoter with a tetracycline-inducible promoter.[1]
This compoundMyxococcus xanthus DK1622 with promoter engineering7-fold increaseInsertion of an artificial synthetic promoter upstream of the disD gene resulted in a significant increase in production.[3]

Experimental Protocols: Unlocking the Secrets of Disorazol Biosynthesis

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments.

Heterologous Expression of the dis Gene Cluster in Myxococcus xanthus

Heterologous expression is a powerful tool for studying and engineering biosynthetic pathways from microorganisms that are difficult to cultivate or genetically manipulate, such as Sorangium cellulosum.[1] Myxococcus xanthus has proven to be a suitable host for the production of Disorazol.

Protocol for Heterologous Expression:

  • Cloning of the Biosynthetic Gene Cluster: The entire 58-kb dis core gene cluster is first cloned from a bacterial artificial chromosome (BAC) library of Sorangium cellulosum So ce12.[3]

  • Reconstitution of the Gene Cluster: The dis gene cluster is reconstituted from the BACs using Red/ET recombineering (see Protocol 3.2).[3]

  • Vector Construction: The reconstituted gene cluster is engineered into an appropriate expression vector containing regulatory elements for expression in M. xanthus. This may include the insertion of an inducible or constitutive promoter to drive transcription.

  • Transformation of Myxococcus xanthus: The expression construct is introduced into M. xanthus DK1622 competent cells via electroporation.

  • Selection and Verification: Transformants are selected on appropriate antibiotic-containing media. Successful integration and expression of the gene cluster are verified by PCR, restriction analysis, and subsequent analysis of the culture broth for Disorazol production using techniques like HPLC-MS.

Red/ET Recombineering for Genetic Manipulation

Red/ET recombineering is a powerful in vivo genetic engineering technique that utilizes homologous recombination mediated by the Redα/Redβ proteins from bacteriophage λ. This method allows for the precise and efficient modification of large DNA molecules like BACs containing biosynthetic gene clusters.

Generalized Protocol for Red/ET Recombineering:

  • Preparation of the Targeting Cassette: A linear DNA fragment (targeting cassette) is generated by PCR. This cassette contains the desired genetic modification (e.g., a promoter, a resistance marker) flanked by 50-bp homology arms that are identical to the sequences flanking the target site in the BAC.

  • Preparation of Recombineering-Proficient Cells: E. coli cells harboring the BAC of interest are transformed with a plasmid expressing the Redα, Redβ, and Gam proteins under the control of an inducible promoter (e.g., an arabinose-inducible promoter).

  • Induction of Recombination Proteins: The expression of the Red proteins is induced by adding the appropriate inducer (e.g., L-arabinose) to the culture.

  • Electroporation: The purified targeting cassette is electroporated into the induced, electrocompetent E. coli cells.

  • Selection and Verification: Recombinant clones are selected based on the resistance marker included in the targeting cassette. Successful recombination is verified by PCR screening and restriction analysis of the modified BAC DNA.

Promoter Insertion for Enhanced Production

Promoter engineering is a key strategy to enhance the production of secondary metabolites in heterologous hosts. The insertion of a strong, constitutive, or inducible promoter upstream of a biosynthetic gene or operon can significantly increase transcription and, consequently, the final product yield.

Protocol for Promoter Insertion upstream of disD :

  • Design of the Promoter Cassette: A DNA cassette is designed containing the desired promoter (e.g., a strong synthetic promoter) and a selectable marker. This cassette is flanked by homology arms corresponding to the regions upstream and downstream of the desired insertion site in front of the disD gene.

  • Generation of the Targeting Fragment: The promoter cassette is amplified by PCR.

  • Red/ET Recombineering: The amplified fragment is introduced into E. coli cells containing the dis gene cluster on a BAC and the Red/ET expression plasmid, following the protocol described in 3.2.

  • Selection and Verification: Clones with the correctly inserted promoter are selected and verified.

  • Heterologous Expression: The engineered dis gene cluster is then transferred to M. xanthus for production analysis, as described in 3.1.

Visualizing the Biosynthetic Pathway and Experimental Workflows

To provide a clear visual representation of the complex biological processes involved in this compound biosynthesis and its study, the following diagrams have been generated using the DOT language.

Disorazol_A_Biosynthesis cluster_precursors Precursors cluster_pks_nrps This compound Assembly Line (disA, disB, disC) cluster_post_pks Post-PKS/NRPS Modification & Dimerization Malonyl-CoA Malonyl-CoA Module 1 (KS, AT, KR) Module 1 (KS, AT, KR) Malonyl-CoA->Module 1 (KS, AT, KR) Serine Serine Module 9 (A, HC, CP) Module 9 (A, HC, CP) Serine->Module 9 (A, HC, CP) Module 2 (KS, AT, DH, KR) Module 2 (KS, AT, DH, KR) Module 1 (KS, AT, KR)->Module 2 (KS, AT, DH, KR) Module 3 (KS, AT, KR) Module 3 (KS, AT, KR) Module 2 (KS, AT, DH, KR)->Module 3 (KS, AT, KR) Module 4 (KS, AT, DH, KR) Module 4 (KS, AT, DH, KR) Module 3 (KS, AT, KR)->Module 4 (KS, AT, DH, KR) Module 5 (KS, AT, KR) Module 5 (KS, AT, KR) Module 4 (KS, AT, DH, KR)->Module 5 (KS, AT, KR) Module 6 (KS, AT, DH, KR) Module 6 (KS, AT, DH, KR) Module 5 (KS, AT, KR)->Module 6 (KS, AT, DH, KR) Module 7 (KS, AT, KR) Module 7 (KS, AT, KR) Module 6 (KS, AT, DH, KR)->Module 7 (KS, AT, KR) Module 8 (KS, AT, DH, KR) Module 8 (KS, AT, DH, KR) Module 7 (KS, AT, KR)->Module 8 (KS, AT, DH, KR) Module 8 (KS, AT, DH, KR)->Module 9 (A, HC, CP) Module 10 (TE) Module 10 (TE) Module 9 (A, HC, CP)->Module 10 (TE) Monomer Monomer Module 10 (TE)->Monomer Dimerization_Cyclization Dimerization & Cyclization (TE) Monomer->Dimerization_Cyclization Disorazol_A Disorazol_A Dimerization_Cyclization->Disorazol_A

Caption: The biosynthetic pathway of this compound.

RedET_Recombineering_Workflow Start Start PCR_Amplification PCR Amplification of Targeting Cassette Start->PCR_Amplification Prepare_Cells Prepare E. coli with BAC and Red/ET Plasmid Start->Prepare_Cells Electroporation Electroporate Targeting Cassette into Cells PCR_Amplification->Electroporation Induction Induce Red Protein Expression (L-arabinose) Prepare_Cells->Induction Induction->Electroporation Selection Select for Recombinants on Antibiotic Plates Electroporation->Selection Verification Verify Correct Recombination (PCR, Restriction Analysis) Selection->Verification End End Verification->End

Caption: Workflow for Red/ET Recombineering.

Heterologous_Expression_Workflow Start Start Clone_BGC Clone Disorazol BGC into Expression Vector Start->Clone_BGC Transform_Host Transform Myxococcus xanthus with Expression Construct Clone_BGC->Transform_Host Selection_Growth Select Transformants and Culture for Production Transform_Host->Selection_Growth Extraction Extract Secondary Metabolites from Culture Selection_Growth->Extraction Analysis Analyze for this compound (HPLC-MS) Extraction->Analysis End End Analysis->End

Caption: Workflow for Heterologous Expression.

Conclusion and Future Perspectives

The biosynthesis of this compound is a testament to the intricate and elegant chemical capabilities of myxobacteria. The elucidation of its biosynthetic pathway not only provides fundamental insights into the construction of complex natural products but also opens up exciting avenues for synthetic biology and drug development. The ability to heterologously express and genetically manipulate the dis gene cluster allows for the production of novel Disorazol analogs with potentially improved therapeutic properties. Future research will likely focus on the detailed biochemical characterization of each enzyme in the pathway to enable rational engineering of the assembly line, as well as the exploration of new heterologous hosts for enhanced production. This in-depth understanding is a critical step towards harnessing the full potential of Disorazols as next-generation anticancer agents.

References

An In-depth Technical Guide to the Core Structure of Disorazol Polyketides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disorazols are a family of macrocyclic polyketides that have garnered significant attention in the scientific community due to their potent cytotoxic and antifungal activities.[1] First isolated in 1994 from the myxobacterium Sorangium cellulosum, these natural products are characterized by a unique and complex molecular architecture.[1] The core structure of Disorazols consists of a large macrolactone ring to which two oxazole (B20620) rings are attached.[1] This intricate structure is assembled by a hybrid trans-AT type I polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) machinery.[1]

The potent biological activity of Disorazols, particularly their ability to inhibit tubulin polymerization at picomolar concentrations, makes them promising candidates for the development of novel anticancer agents.[1] However, their inherent instability and high cytotoxicity necessitate a thorough understanding of their structure-activity relationships to guide the design of safer and more effective analogs. This technical guide provides a comprehensive overview of the core structure of Disorazol polyketides, focusing on their physicochemical properties, the experimental protocols used for their structural elucidation, and their biosynthetic origins.

Data Presentation: Physicochemical and Structural Properties

The following tables summarize key quantitative data for representative members of the Disorazol family, Disorazol A1 and Disorazol Z1. This information is crucial for comparative analysis and for understanding the subtle structural variations that can significantly impact biological activity.

Table 1: Physicochemical Properties of Disorazol A1 and Disorazol Z1

PropertyDisorazol A1Disorazol Z1
Molecular Formula C₄₃H₅₄N₂O₁₀C₄₀H₄₆N₂O₁₂
Molar Mass 758.9 g/mol 746.8 g/mol
Appearance White solidWhite solid

Data for this table was compiled from publicly available chemical databases.

Table 2: Crystallographic Data for Disorazol Z1 and Disorazol Z4

ParameterDisorazol Z1 (CCDC 2236753)Disorazol Z4 (CCDC 1834868)
Crystal System OrthorhombicOrthorhombic
Space Group P2₁2₁2₁P2₁2₁2₁
a (Å) 8.5672(3)8.6801(6)
b (Å) 20.1022(6)20.1469(16)
c (Å) 25.8711(9)26.259(2)
α (°) 9090
β (°) 9090
γ (°) 9090
Volume (ų) 4455.9(3)4586.8(6)
Z 44
Temperature (K) 100(2)150(2)

The full crystallographic data, including atomic coordinates, bond lengths, and angles, can be obtained free of charge from the Cambridge Crystallographic Data Centre (CCDC) via --INVALID-LINK-- by quoting the deposition numbers 2236753 and 1834868.

Experimental Protocols for Structural Elucidation

The determination of the complex three-dimensional structure of Disorazols relies on a combination of sophisticated analytical techniques. The following sections provide detailed methodologies for the key experiments employed in their structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the planar structure and relative stereochemistry of Disorazols. A suite of one- and two-dimensional NMR experiments is required to assign all proton and carbon signals and to establish connectivity within the molecule.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified Disorazol analog in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • Filter the solution into a standard 5 mm NMR tube to a height of approximately 4 cm.

2. 1D NMR Data Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum to obtain an overview of the proton environment. Key parameters include:

    • Pulse program: zg30 or similar

    • Spectral width (SW): ~12 ppm

    • Number of scans (NS): 16-64 (depending on sample concentration)

    • Relaxation delay (D1): 1-5 seconds

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all carbon signals. Key parameters include:

    • Pulse program: zgpg30 or similar

    • Spectral width (SW): ~200 ppm

    • Number of scans (NS): 1024-4096

    • Relaxation delay (D1): 2-5 seconds

3. 2D NMR Data Acquisition:

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin systems (J-coupling).

    • Pulse program: cosygpqf or similar

  • HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations.

    • Pulse program: hsqcedetgpsisp2.3 or similar

  • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) ¹H-¹³C correlations, crucial for connecting spin systems and identifying quaternary carbons.

    • Pulse program: hmbcgpndqf or similar

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proton-proton proximities, providing information on the relative stereochemistry and conformation of the molecule.

    • Pulse program: noesygpph or roesygpph

4. Data Processing and Analysis:

  • Process the acquired data using appropriate software (e.g., TopSpin, Mnova).

  • Apply Fourier transformation, phase correction, and baseline correction.

  • Integrate ¹H NMR signals and pick peaks for all spectra.

  • Analyze the correlation peaks in the 2D spectra to assemble the molecular structure.

5. Mosher's Ester Analysis for Absolute Stereochemistry:

  • To determine the absolute configuration of stereogenic centers bearing hydroxyl groups, Mosher's ester analysis is employed.

  • Protocol:

    • React the Disorazol with both (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) in separate reactions to form the corresponding diastereomeric MTPA esters.

    • Purify the resulting esters.

    • Acquire ¹H NMR spectra for both diastereomers.

    • Calculate the chemical shift differences (Δδ = δS - δR) for the protons near the newly formed chiral ester.

    • A consistent positive or negative sign for Δδ on either side of the stereocenter allows for the assignment of its absolute configuration.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.

1. Crystal Growth:

  • Grow single crystals of the Disorazol analog suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent system (e.g., methanol, ethanol, or a mixture of solvents).

2. Data Collection:

  • Mount a suitable crystal on a goniometer head.

  • Collect diffraction data using a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).

  • Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion and radiation damage.

3. Structure Solution and Refinement:

  • Process the diffraction data (integration, scaling, and absorption correction) using appropriate software (e.g., XDS, SAINT).

  • Solve the crystal structure using direct methods or Patterson methods (e.g., using SHELXT).

  • Refine the structural model against the experimental data using full-matrix least-squares refinement (e.g., using SHELXL). This involves refining atomic positions, displacement parameters, and occupancy.

  • The absolute configuration can be determined from anomalous scattering data if a heavy atom is present or if high-quality data is collected with Cu Kα radiation.

Mass Spectrometry (MS)

Mass spectrometry provides accurate mass measurements, which are used to determine the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) is used to obtain structural information through fragmentation analysis.

1. Sample Preparation:

  • Prepare a dilute solution of the Disorazol analog in a suitable solvent (e.g., methanol, acetonitrile).

2. Data Acquisition:

  • Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system.

  • Use a soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to generate intact molecular ions.

  • Acquire high-resolution mass spectra to determine the accurate mass of the molecular ion.

3. Tandem MS (MS/MS) for Fragmentation Analysis:

  • Select the molecular ion of interest and subject it to fragmentation using Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

  • Analyze the resulting fragment ions to deduce structural motifs and confirm the connectivity of different parts of the molecule.

Mandatory Visualization: Disorazol Biosynthetic Pathway

The biosynthesis of Disorazols is a complex process orchestrated by a large multienzyme complex known as a polyketide synthase (PKS). The following diagram, generated using the DOT language, illustrates the proposed biosynthetic pathway for the formation of the Disorazol monomer. Two of these monomers then dimerize to form the final macrocyclic structure.

Disorazol_Biosynthesis cluster_Loading Loading Module cluster_Modules PKS Modules (1-7) cluster_Termination Termination Serine Serine Loading_Module A-PCP Serine->Loading_Module Module_1 KS-AT-DH-KR-ACP Loading_Module->Module_1 Chain Initiation Module_2 KS-AT-KR-ACP Module_1->Module_2 Chain Elongation Module_3 KS-AT-DH-ER-KR-ACP Module_2->Module_3 Chain Elongation Module_4 KS-AT-KR-ACP Module_3->Module_4 Chain Elongation Module_5 KS-AT-DH-KR-ACP Module_4->Module_5 Chain Elongation Module_6 KS-AT-ACP Module_5->Module_6 Chain Elongation Module_7 KS-AT-KR-ACP Module_6->Module_7 Chain Elongation Thioesterase TE Domain Module_7->Thioesterase Chain Termination Dimerization Dimerization Thioesterase->Dimerization Release and Dimerization Disorazol Disorazol Dimerization->Disorazol Macrolactonization Malonyl-CoA Malonyl-CoA Malonyl-CoA->Module_1 Malonyl-CoA->Module_2 Malonyl-CoA->Module_3 Malonyl-CoA->Module_4 Malonyl-CoA->Module_5 Malonyl-CoA->Module_6 Malonyl-CoA->Module_7

References

Initial Cytotoxicity Screening of Disorazol A on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disorazol A, a macrocyclic polyketide originating from the myxobacterium Sorangium cellulosum, has demonstrated remarkable cytostatic and cytotoxic activity at exceptionally low concentrations.[1][2] Its potent anti-cancer properties, exhibited across a range of cancer cell lines, including multidrug-resistant strains, position it as a promising candidate for further oncological drug development.[2][3] This technical guide provides a comprehensive overview of the initial cytotoxicity screening of this compound, detailing its mechanism of action, summarizing its cytotoxic potency, and outlining standardized protocols for its evaluation.

Introduction

This compound belongs to a family of naturally occurring polyketides that have garnered significant interest in cancer research.[1][4] Structurally, it features a unique macrocyclic ring with two oxazole (B20620) rings.[1] The primary mechanism of its potent anticancer activity lies in its ability to interfere with microtubule dynamics, a critical component of the cellular cytoskeleton involved in cell division, structure, and intracellular transport.[1][5] By disrupting tubulin polymerization, this compound induces cell cycle arrest, primarily at the G2/M phase, and subsequently triggers apoptosis, or programmed cell death.[3][6] This guide focuses on the initial assessment of this compound's cytotoxicity, a crucial first step in the evaluation of any potential anticancer agent.

Mechanism of Action: Microtubule Disruption and Apoptosis Induction

This compound exerts its cytotoxic effects by binding to tubulin and inhibiting its polymerization into microtubules.[3][5] This disruption of microtubule dynamics leads to a cascade of cellular events:

  • Mitotic Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle.[3][6]

  • Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is often characterized by the activation of caspases, such as caspase-3 and caspase-7, which are key executioners of apoptosis.[3][6]

  • p53 Accumulation: In some cell lines, treatment with this compound has been shown to induce the accumulation of the p53 tumor suppressor protein in the nucleus, which can contribute to the apoptotic response.[3]

The following diagram illustrates the proposed signaling pathway for this compound-induced cytotoxicity.

DisorazolA_Pathway Proposed Signaling Pathway of this compound DisorazolA This compound Tubulin Tubulin DisorazolA->Tubulin Inhibits polymerization Microtubules Microtubules Spindle Mitotic Spindle Disruption G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest p53 p53 Accumulation G2M_Arrest->p53 Caspases Caspase Activation (Caspase-3/7) G2M_Arrest->Caspases Apoptosis Apoptosis p53->Apoptosis Caspases->Apoptosis

Proposed signaling pathway of this compound.

Data Presentation: In Vitro Cytotoxicity of Disorazols

The following tables summarize the 50% inhibitory concentration (IC50) values of this compound and its close analogs, Disorazol C1 and Disorazol Z, across a variety of human cancer cell lines. The data highlights the potent and broad-spectrum anticancer activity of these compounds.

Table 1: Cytotoxicity (IC50) of Disorazol A1

Cell LineCancer TypeIC50 (pM)Reference
Various Cancer Cell LinesPanel of Cancer Cell Lines2 - 42[2]
Multidrug-Resistant KB LineCervical CarcinomaIn the range of 2 - 42[2]

Table 2: Cytotoxicity (IC50) of Disorazol C1

Cell LineCancer TypeIC50 (nM)Reference
11 Human Tumor Carcinoma Cell LinesVariousAverage of 1.7 ± 0.6
Head and Neck Cancer Cell LinesHead and Neck CancerAverage of 0.358 ± 0.056

Table 3: Cytotoxicity (IC50) of Disorazol Z

Cell LineCancer TypeIC50 (nM)Reference
Panel of >60 Tumor Cell LinesVariousSingle-digit to subnanomolar[6]
HCT-116Colon Carcinoma0.25 (Caspase 3/7 activation)[6]
KB/HeLaCervical Carcinoma0.8 (G2/M arrest)[6]
RKOp27Kip (without cell cycle arrest)Colon Carcinoma0.54[6]
HepG2Hepatocellular Carcinoma0.07 - 0.43[2]
U-2 OSOsteosarcoma0.07 - 0.43[2]

Experimental Protocols for Cytotoxicity Screening

The following are detailed methodologies for three common colorimetric and luminescent assays used to determine the cytotoxicity of compounds like this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product. The absorbance of the formazan is directly proportional to the number of living cells.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Workflow MTT Assay Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Workflow for the MTT cytotoxicity assay.
SRB (Sulphorhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein basic amino acid residues in fixed cells. The amount of bound dye is proportional to the total cellular protein mass.

Materials:

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Tris-base solution (10 mM, pH 10.5)

  • Acetic acid solution (1% v/v)

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound stock solution

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Cell Fixation: After the incubation period with this compound, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully discard the supernatant and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.

Materials:

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound stock solution

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol, using opaque-walled plates.

  • Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.

  • Reagent Addition: After the desired incubation period, add a volume of CellTiter-Glo® Reagent to each well equal to the volume of culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value from the dose-response curve.

CTG_Workflow CellTiter-Glo® Assay Workflow Start Start Seed Seed Cells in Opaque 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_CTG Add CellTiter-Glo® Reagent Incubate2->Add_CTG Mix_Incubate Mix 2 min, Incubate 10 min Add_CTG->Mix_Incubate Read Measure Luminescence Mix_Incubate->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Workflow for the CellTiter-Glo® assay.

Conclusion

This compound exhibits exceptionally potent cytotoxic activity against a broad range of cancer cell lines. Its mechanism of action, centered on the disruption of microtubule polymerization, makes it an attractive candidate for development as an anticancer therapeutic. The standardized in vitro cytotoxicity assays detailed in this guide provide robust and reproducible methods for the initial screening and characterization of this compound and its analogs, forming a critical foundation for further preclinical and clinical investigation. The picomolar to low nanomolar efficacy of Disorazols underscores the potential of this class of natural products in oncology.

References

Unraveling the Genetic Blueprint of Disorazol A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide has been developed to illuminate the genetic underpinnings of Disorazol A, a potent anticancer agent produced by the myxobacterium Sorangium cellulosum. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of the biosynthetic machinery responsible for producing this complex polyketide, paving the way for enhanced production and the generation of novel, therapeutically valuable analogs.

This compound, a macrocyclic polyketide, exhibits powerful cytotoxic activity against a range of cancer cell lines by interfering with tubulin polymerization.[1] Its intricate structure, however, presents challenges for chemical synthesis, making the exploration of its genetic basis a critical avenue for sustainable production and derivatization.

This guide details the organization and function of the this compound biosynthetic gene cluster (dis), a trans-AT polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) system. It outlines the key genes, disA, disB, disC, and disD, and their roles in the assembly of the this compound molecule from simple precursors.[1]

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a multi-enzyme complex encoded by the dis gene cluster. This cluster directs a modular assembly line process typical of polyketide and non-ribosomal peptide synthesis.

  • disA, disB, disC : These genes encode the large, modular polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) enzymes. These multi-domain proteins are responsible for the iterative condensation of extender units, primarily malonyl-CoA, and the incorporation of a serine-derived oxazole (B20620) ring.[1]

  • disD : This gene encodes a discrete acyltransferase (AT) that plays a crucial role in loading the extender units onto the acyl carrier protein (ACP) domains of the PKS modules.[1]

The biosynthesis initiates with a starter unit and proceeds through a series of condensation, reduction, and dehydration reactions, catalyzed by the various domains within the PKS modules. The process culminates in the dimerization and macrolactonization of two identical polyketide chains to form the final this compound molecule.[1]

Quantitative Analysis of Disorazol Production and Activity

Significant efforts have been made to express the dis gene cluster in heterologous hosts to improve production yields and facilitate genetic engineering. The following tables summarize key quantitative data from these studies.

Heterologous HostEngineering StrategyDisorazol Titer (mg/L)Reference
Myxococcus xanthus DK1622Expression of the native dis cluster~0.2[2]
Myxococcus xanthus DK1622Replacement of native promoter with Ptet~0.8 (4-fold increase)[2]
Myxococcus xanthus DK1622Insertion of Pvan promoter~1.8 (9-fold increase)[2]
Myxococcus xanthus DK1622Insertion of an artificial synthetic promoter upstream of disD7-fold increase[3]

Table 1: Heterologous Production of Disorazols. This table highlights the improvements in Disorazol production achieved through various promoter engineering strategies in Myxococcus xanthus.

The cytotoxic potential of this compound and its naturally occurring analog, Disorazol Z, has been evaluated against a panel of human cancer cell lines.

CompoundCell LineIC50 (nM)Reference
Disorazol A1Various Cancer Cell Lines0.002 - 0.042[2]
Disorazol Z1HepG2 (Hepatocellular Carcinoma)0.43[2]
Disorazol Z1U-2 OS (Osteosarcoma)0.07[2]

Table 2: Cytotoxicity of Disorazol A1 and Z1. This table presents the half-maximal inhibitory concentrations (IC50) of Disorazol A1 and Z1, demonstrating their potent anticancer activity at nanomolar and even picomolar concentrations.

Experimental Protocols and Methodologies

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of classical and modern molecular biology techniques. This section provides an overview of the key experimental approaches.

Identification of the Biosynthetic Gene Cluster: Transposon Mutagenesis

Transposon mutagenesis was instrumental in identifying the dis gene cluster. This technique involves the random insertion of a transposon, a mobile genetic element, into the bacterial genome. By screening for mutants that have lost the ability to produce this compound, researchers can identify the genes that were disrupted by the transposon insertion and are therefore essential for biosynthesis.[4]

Gene Cluster Cloning and Manipulation: Red/ET Recombineering

The large size of the dis gene cluster necessitates advanced cloning techniques. Red/ET recombineering, a powerful in vivo genetic engineering method, has been employed to clone and modify the entire cluster. This technique utilizes homologous recombination mediated by phage proteins to precisely manipulate large DNA fragments, enabling the transfer of the gene cluster into expression vectors for heterologous production.[3]

Enhanced Production: Heterologous Expression

To overcome the slow growth and genetic intractability of Sorangium cellulosum, the dis gene cluster has been expressed in more amenable host organisms, such as Myxococcus xanthus.[2][3] This approach not only facilitates higher production yields but also provides a platform for genetic manipulation to generate novel Disorazol derivatives.

Visualizing the Genetic Logic and Experimental Workflows

To further clarify the complex processes involved in this compound biosynthesis and its genetic investigation, the following diagrams have been generated using the DOT language.

Disorazol_Biosynthesis_Pathway cluster_loading Initiation & Elongation cluster_modification Modification & Dimerization Serine Serine PKS_NRPS_Modules disA, disB, disC Modules Serine->PKS_NRPS_Modules Malonyl_CoA Malonyl_CoA disD_AT disD (Acyltransferase) Malonyl_CoA->disD_AT Polyketide_Chain Growing Polyketide Chain PKS_NRPS_Modules->Polyketide_Chain disD_AT->PKS_NRPS_Modules Oxazole_Formation Oxazole Ring Formation Polyketide_Chain->Oxazole_Formation Dimerization_Macrolactonization Dimerization & Macrolactonization (TE Domain) Oxazole_Formation->Dimerization_Macrolactonization Disorazol_A This compound Dimerization_Macrolactonization->Disorazol_A

Caption: Simplified workflow of the this compound biosynthetic pathway.

Experimental_Workflow cluster_identification Gene Cluster Identification cluster_engineering Genetic Engineering & Production S_cellulosum Sorangium cellulosum Transposon_Mutagenesis Transposon Mutagenesis S_cellulosum->Transposon_Mutagenesis Mutant_Screening Screening for Non-producing Mutants Transposon_Mutagenesis->Mutant_Screening Gene_Identification Identification of dis Gene Cluster Mutant_Screening->Gene_Identification Red_ET_Recombineering Red/ET Recombineering Gene_Identification->Red_ET_Recombineering Expression_Vector Expression Vector Construction Red_ET_Recombineering->Expression_Vector Heterologous_Host Heterologous Host (e.g., M. xanthus) Heterologous_Host->Expression_Vector Heterologous_Expression Heterologous Expression Expression_Vector->Heterologous_Expression Fermentation_Purification Fermentation & Purification Heterologous_Expression->Fermentation_Purification Disorazol_Analogs Disorazol & Analogs Fermentation_Purification->Disorazol_Analogs

Caption: Experimental workflow for the identification and heterologous expression of the this compound gene cluster.

Future Directions

The elucidation of the genetic basis for this compound production opens up exciting possibilities for future research. The application of synthetic biology and combinatorial biosynthesis approaches, guided by the knowledge of the dis gene cluster, will enable the creation of a diverse library of Disorazol analogs. These novel compounds can then be screened for improved therapeutic properties, such as enhanced efficacy, reduced toxicity, and better pharmacokinetic profiles, ultimately contributing to the development of next-generation anticancer drugs.

References

Unveiling the Disorazol Family: A Technical Guide to Natural Variants and Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disorazols, a class of potent macrocyclic polyketides isolated from the myxobacterium Sorangium cellulosum, have garnered significant attention in the field of oncology for their profound cytotoxic and antimitotic activities. This technical guide provides an in-depth exploration of the natural variants and synthetic congeners of Disorazol A, focusing on their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation.

Introduction to the Disorazol Family

Disorazols are characterized by a unique macrocyclic structure containing two oxazole (B20620) rings.[1] First isolated in 1994, the parent compound, this compound, demonstrated remarkable anti-fungal and potent anti-cancer properties at picomolar concentrations.[1] The primary mechanism of action for this class of compounds is the disruption of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis.[1][2] Due to their high cytotoxicity and inherent instability, significant efforts have been directed towards the synthesis of unnatural derivatives to improve their therapeutic index.[1]

This guide will delve into the nuances of prominent natural variants, including Disorazol A1, B1, C1, and the more recently discovered Z series, alongside synthetic analogs, providing a comparative analysis of their biological activities.

Structural Overview of Key Disorazol Variants

The core structure of disorazols is a macrodiolide of mixed non-ribosomal peptide and polyketide origin. The key structural differences between the major natural variants lie in the side chains and modifications to the macrocyclic ring.

  • Disorazol A1 : The major fermentation product, Disorazol A1, features a divinyl oxirane moiety in its side chain.[3] This epoxide group was initially thought to be essential for its potent bioactivity.[4]

  • Disorazol B1 : A symmetrical disorazole for which a total synthesis has been described.[5]

  • Disorazol C1 : This variant lacks the epoxide ring and instead possesses a triene system.[3] Despite this difference, it retains potent antiproliferative activity, demonstrating that the vinyl oxirane is not an absolute requirement for cytotoxicity.[3]

  • Disorazol Z Family : This subclass of disorazoles is characterized by a shortened polyketide chain in each half of the bis-lactone (B144190) ring compared to this compound.[6][7] Additionally, they feature a carboxymethyl ester at a position where a geminal dimethyl group is found in this compound.[6][7] Disorazol Z1, the main component of this family, exhibits comparable anticancer activity to Disorazol A1.[6][7]

Quantitative Analysis of Biological Activity

The cytotoxic potency of Disorazol variants and congeners has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment. The following tables summarize the available IC50 data for Disorazol A1, C1, and Z1.

Disorazol A1 IC50 ValuesCell LineIC50 (pM)
Human Cancer Cell Lines (Panel)Various2 - 42[6]
Multidrug-Resistant KB lineKBLow picomolar[2]
Disorazol C1 IC50 ValuesCell LineIC50 (nM)
Human Lung CarcinomaVarious1.1 - 6.9[3]
Prostate AdenocarcinomaVarious1.1 - 6.9[3]
Breast CarcinomaVarious1.1 - 6.9[3]
Ovarian CarcinomaVarious1.1 - 6.9[3]
Head and Neck CancerVarious0.358 (average)[3]
Disorazol Z1 IC50 ValuesCell LineIC50 (nM)
Human Cancer Cell Lines (Panel)Various0.07 - 0.43[6]
Hepatocellular CarcinomaHepG2Less potent than A1 (by 4-5 fold)[6]
OsteosarcomaU-2 OSLess potent than A1 (by 4-5 fold)[6]
Endometrium CarcinomaHec1ANot specified
Cervical CancerKB/HeLa0.8 (for G2/M arrest)[8]
Colon CarcinomaHCT-1160.25 (for Caspase 3/7 activation)[8]

Mechanism of Action: Microtubule Destabilization and Apoptosis

The primary molecular target of the disorazols is tubulin. By binding to tubulin, they inhibit its polymerization into microtubules.[2][4] This disruption of the microtubule network has profound downstream effects on cellular processes, ultimately leading to programmed cell death (apoptosis).

dot

Disorazol_Signaling_Pathway cluster_drug Drug Action cluster_cellular Cellular Events cluster_apoptosis Apoptotic Cascade Disorazol Disorazol Variants Microtubules Microtubule Polymerization Disorazol->Microtubules Inhibition Tubulin Tubulin Monomers Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Bcl2 Bcl-2 Family (e.g., Bax, Bak) G2M_Arrest->Bcl2 Activates Mitochondria Mitochondrial Dysfunction Caspase_Activation Caspase-3/7 Activation Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis Execution Bcl2->Mitochondria Promotes

Caption: Disorazol-induced signaling pathway.

The process begins with the binding of disorazols to tubulin, which inhibits microtubule polymerization. This disruption of the microtubule cytoskeleton triggers a cell cycle checkpoint, leading to arrest in the G2/M phase.[2] Prolonged arrest in mitosis activates the intrinsic apoptotic pathway. This is characterized by mitochondrial dysfunction, including the loss of mitochondrial membrane potential, and the subsequent activation of executioner caspases, such as caspase-3 and caspase-7.[6] The activation of these caspases orchestrates the dismantling of the cell, culminating in apoptosis.[6] Studies have also indicated the involvement of the Bcl-2 family of proteins, which are key regulators of apoptosis at the mitochondrial level.[9][10]

Experimental Protocols

The evaluation of disorazols and their analogs relies on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments.

Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Principle : Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol :

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the Disorazol compound for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50% compared to untreated controls.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Reaction cluster_measurement Measurement & Analysis A1 Seed cells in 96-well plate A2 Add Disorazol compounds A1->A2 B1 Incubate for 48-72h A2->B1 B2 Add MTT reagent B1->B2 B3 Incubate for 2-4h B2->B3 C1 Add solubilization solution B3->C1 C2 Measure absorbance at 570 nm C1->C2 C3 Calculate IC50 values C2->C3

References

The Pivotal Role of Oxazole Rings in the Bioactivity of Disorazol A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disorazol A, a macrocyclic polyketide produced by the myxobacterium Sorangium cellulosum, has garnered significant attention in the field of oncology for its exceptionally potent cytotoxic activity against a broad range of cancer cell lines, with efficacy observed at picomolar concentrations.[1][2] Its mechanism of action is primarily attributed to the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[2] The unique chemical architecture of this compound, characterized by a large macrolide ring and two distinct oxazole (B20620) rings, is fundamental to its biological function. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of the Disorazol scaffold, with a specific focus on the indispensable role of the oxazole moieties in its potent bioactivity. Through a review of key synthetic analogs and their comparative biological evaluations, this document elucidates the chemical features that govern the anticancer properties of this promising natural product.

Mechanism of Action: Tubulin Polymerization Inhibition

The primary molecular target of this compound is tubulin. By binding to tubulin, this compound disrupts microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division.[2] This interference leads to a cascade of cellular events:

  • Inhibition of Tubulin Polymerization : this compound prevents the assembly of α- and β-tubulin heterodimers into microtubules.[2]

  • Cell Cycle Arrest : The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[3][4]

  • Induction of Apoptosis : Prolonged G2/M arrest ultimately triggers programmed cell death, or apoptosis, characterized by the activation of caspases such as caspase-3.[2][3][4]

The potent cytotoxicity of this compound is a direct consequence of this mechanism, making it a subject of interest for development as an anticancer therapeutic.

Disorazol_A This compound Tubulin Tubulin Binding Disorazol_A->Tubulin Microtubule_Disruption Inhibition of Microtubule Polymerization Tubulin->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Induction of Apoptosis G2M_Arrest->Apoptosis Caspase_Activation Caspase-3 Activation Apoptosis->Caspase_Activation cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Adhere Allow Cells to Adhere Overnight Seed_Cells->Adhere Prepare_Compound Prepare Serial Dilutions of Test Compound Treat_Cells Treat Cells with Compound Prepare_Compound->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Add_MTT Add MTT Reagent Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 cluster_setup Reaction Setup (on ice) cluster_reaction Polymerization Reaction cluster_measurement Data Acquisition & Analysis Prepare_Reagents Prepare Tubulin and Compound Solutions Add_to_Plate Add Compound and Tubulin to 96-well Plate Prepare_Reagents->Add_to_Plate Add_GTP Initiate with GTP Incubate_37C Incubate at 37°C in Plate Reader Add_GTP->Incubate_37C Measure_Absorbance Measure Absorbance (340 nm) Every Minute for 60 min Analyze_Curves Analyze Polymerization Curves Measure_Absorbance->Analyze_Curves

References

Foundational Research on Disorazol A: A Microtubule Inhibitor with Potent Antimitotic Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Disorazols are a family of macrocyclic polyketides produced by the myxobacterium Sorangium cellulosum.[1][2] Among these, Disorazol A1 has emerged as a highly potent cytotoxic agent with significant potential as an anticancer therapeutic.[1][3] This technical guide provides an in-depth overview of the foundational research on Disorazol A and its analogues, focusing on their core mechanism of action as microtubule inhibitors. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising class of compounds. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the critical cellular pathways affected by Disorazol.

Mechanism of Action: Microtubule Destabilization

This compound exerts its potent antimitotic effects by directly interacting with tubulin, the fundamental protein subunit of microtubules.[1][3] Unlike some other microtubule-targeting agents that stabilize microtubules, this compound acts as a microtubule destabilizer, inhibiting the polymerization of tubulin dimers into microtubules.[1][3] This disruption of microtubule dynamics leads to a cascade of cellular events, ultimately culminating in cell cycle arrest and apoptosis.[1][3]

At higher concentrations, Disorazol A1 leads to a depletion of microtubules and an accumulation of cells in the G2/M phase of the cell cycle.[1][3] Lower concentrations (<100 pM) are sufficient to induce apoptosis, characterized by the activation of caspase-3 and DNA laddering.[1][3] These low concentrations also cause the formation of abnormal, multipolar mitotic spindles.[1][3]

The binding site of Disorazol on tubulin has been a subject of investigation. Studies with Disorazol C1, an analogue of this compound, have shown that it noncompetitively inhibits the binding of both vinblastine (B1199706) and dolastatin 10 to tubulin, suggesting a unique binding site.[4] More recent research has identified that Disorazol Z, another analogue, binds to the maytansine (B1676224) site on β-tubulin.[5]

Quantitative Data Summary

The following tables summarize the cytotoxic and biochemical activities of Disorazol A1 and its key analogues, Disorazol C1 and Disorazol Z.

Table 1: Cytotoxicity of Disorazol A1 in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (pM)Reference
Various Cancer Cell LinesPanel of Cancer Lines2 - 42[1]
Multidrug-Resistant KB lineCervical CarcinomaLow picomolar[1]

Table 2: Cytotoxicity of Disorazol C1 in Human Cancer Cell Lines

Cell LineCancer TypeAverage IC50 (nM)Reference
Panel of 11 Human Tumor Carcinoma Cell LinesVarious1.7 ± 0.6[4]
Head and Neck Cancer Cell LinesHead and Neck0.358 ± 0.056[4]
L929Mouse Fibrosarcoma0.11 - 0.6 ng/mL[6]
KB3.1Human Cervical Carcinoma0.11 - 0.6 ng/mL[6]
A431Human Epidermoid Carcinoma0.11 - 0.6 ng/mL[6]
A549Human Lung Carcinoma0.11 - 0.6 ng/mL[6]
PC-3Human Prostate Carcinoma0.11 - 0.6 ng/mL[6]
MCF-7Human Breast Adenocarcinoma0.11 - 0.6 ng/mL[6]

Table 3: Cytotoxicity and Biochemical Activity of Disorazol Z

AssayCell Line/SystemIC50/EC50Reference
Cytotoxicity (EC50)Panel of >60 Tumor Cell LinesSingle-digit to subnanomolar[7]
Cytotoxicity (EC50)RKOp27Kip (without p27Kip induction)0.54 nM[7]
Cell Cycle Arrest (G2/M) (IC50)KB/HeLa0.8 nM[7]
Caspase 3/7 Activation (EC50)HCT-1160.25 nM[7]
In Vitro Tubulin Polymerization (IC50)Purified Tubulin3.3 µM[7]
Cytotoxicity (IC50)HepG2 (Hepatocellular Carcinoma)0.07 - 0.43 nM[1]
Cytotoxicity (IC50)U-2 OS (Osteosarcoma)0.07 - 0.43 nM[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods cited in the literature and can be adapted for specific experimental needs.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in vitro by monitoring the change in turbidity.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM in General Tubulin Buffer)

  • Glycerol

  • This compound stock solution (in DMSO)

  • 96-well microplate, UV-transparent

  • Temperature-controlled microplate reader

Protocol:

  • Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.

  • Add 10 µL of various concentrations of this compound (or DMSO as a vehicle control) to the wells of a pre-warmed 37°C 96-well plate.

  • Initiate the polymerization reaction by adding 90 µL of the cold tubulin solution to each well.

  • Immediately place the plate in the microplate reader pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • The rate and extent of tubulin polymerization are determined by the change in absorbance over time. The IC50 value is calculated as the concentration of this compound that inhibits the maximum polymerization rate by 50%.[2][8]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]

  • Treat the cells with a serial dilution of this compound for the desired incubation period (e.g., 72 hours). Include a vehicle control (DMSO).[9]

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570-590 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Immunofluorescence Microscopy of Microtubules

This method allows for the visualization of the effects of this compound on the microtubule network within cells.

Materials:

  • Cells grown on glass coverslips

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (1-5% BSA in PBS with 0.1% Tween 20 - PBST)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently-conjugated secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Treat cells grown on coverslips with this compound at the desired concentration and for the specified time.

  • Gently wash the cells with pre-warmed PBS.

  • Fix the cells with either 4% paraformaldehyde for 10-15 minutes at room temperature or ice-cold methanol (B129727) for 5-10 minutes at -20°C.[11]

  • If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer for 10 minutes.[11]

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.[11]

  • Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.[11]

  • Wash the coverslips three times with PBST.

  • Incubate with the fluorescently-conjugated secondary antibody, protected from light, for 1 hour at room temperature.[11]

  • Wash three times with PBST.

  • Counterstain the nuclei with DAPI for 5 minutes.[11]

  • Mount the coverslips on microscope slides using antifade mounting medium.

  • Visualize the microtubule network using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.

Materials:

  • Treated and untreated cell populations

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Protocol:

  • Harvest approximately 1 x 10^6 cells by trypsinization or scraping.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in 0.5 mL of PBS.

  • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice for at least 2 hours (or at -20°C for longer storage).[12]

  • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in 0.5 mL of PI staining solution.[12]

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of the PI-stained cells is proportional to their DNA content, allowing for the quantification of cells in each phase of the cell cycle.[13]

Visualizations

The following diagrams illustrate the key mechanisms and workflows related to this compound research.

Disorazol_Mechanism_of_Action cluster_drug This compound cluster_tubulin Microtubule Dynamics cluster_cellular_effects Cellular Consequences Disorazol This compound Tubulin α/β-Tubulin Dimers Disorazol->Tubulin Inhibits Polymerization Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Spindle Mitotic Spindle Disruption Microtubule->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis Experimental_Workflow_Cytotoxicity start Start: Cell Seeding treatment Treat with this compound (Serial Dilutions) start->treatment incubation Incubate (e.g., 72h) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add mtt_incubation Incubate (3-4h) mtt_add->mtt_incubation solubilize Add Solubilization Solution mtt_incubation->solubilize read Read Absorbance (570-590 nm) solubilize->read analysis Calculate IC50 read->analysis end End: Cytotoxicity Data analysis->end Cell_Cycle_Arrest_Pathway Disorazol This compound Treatment Microtubule_Disruption Microtubule Depolymerization Disorazol->Microtubule_Disruption Spindle_Checkpoint Spindle Assembly Checkpoint Activation Microtubule_Disruption->Spindle_Checkpoint G2M_Arrest G2/M Phase Arrest Spindle_Checkpoint->G2M_Arrest Apoptosis_Induction Induction of Apoptosis G2M_Arrest->Apoptosis_Induction Caspase_Activation Caspase-3/7 Activation Apoptosis_Induction->Caspase_Activation Cell_Death Programmed Cell Death Caspase_Activation->Cell_Death

References

The Discovery of Disorazols: A Technical Guide to the Primary Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Disorazols are a class of macrocyclic polyketides that have garnered significant attention in the scientific community due to their exceptionally potent cytotoxic and antifungal activities. First isolated in 1994 from the myxobacterium Sorangium cellulosum, these natural products have demonstrated remarkable efficacy against a wide range of cancer cell lines, including multidrug-resistant strains, at picomolar concentrations.[1][2] Their unique mode of action, which involves the disruption of microtubule polymerization, has made them a compelling subject for research in oncology and drug development.[1] This technical guide provides an in-depth overview of the primary literature concerning the discovery, isolation, structure elucidation, and biological characterization of the Disorazol class of compounds, with a focus on presenting quantitative data and detailed experimental methodologies.

I. Isolation and Production of Disorazols

The primary source of Disorazols is the Gram-negative, gliding myxobacterium Sorangium cellulosum. Different strains of this bacterium have been found to produce distinct families of Disorazols, most notably the Disorazol A and Disorazol Z series.

Producing Organism and Fermentation

The original this compound congeners were isolated from Sorangium cellulosum strain So ce12.[2] More recently, the Disorazol Z family was discovered to be produced by strain So ce1875.[3] The fermentation processes for both strains are detailed below.

Table 1: Fermentation Protocols for Disorazol Production

ParameterThis compound (So ce12)Disorazol Z (So ce1875)
Medium Composition Details not fully available in the provided search results. Adsorber resin XAD-16 was added at the start of fermentation.[2]0.8% starch, 0.3% soy meal, 0.05% Casitone, 0.02% soy peptone, 0.1% MgSO₄·7H₂O, 0.075% CaCl₂·2H₂O, 8 mg/L Na-Fe-EDTA, 1% Amberlite XAD-16 resin, and 0.25% glucose (added after autoclaving). The initial pH was 7.3.[3]
Culture Conditions Details not fully available in the provided search results.Cultivated at 30°C for 14 days with a pO₂ level maintained at 20%.[3]
Adsorber Resin XAD-16 was used to bind the produced metabolites.[2]Amberlite XAD-16 resin was used for in-situ product recovery.[3]
Extraction and Purification

The hydrophobic nature of Disorazols facilitates their recovery from the fermentation broth using adsorber resins. The purification process involves several chromatographic steps to isolate the individual congeners.

Experimental Protocol: Extraction and Purification of Disorazol Z

The following protocol was used for the isolation of Disorazol Z from a 300-L fermentation of S. cellulosum So ce1875:

  • Resin Collection and Elution : At the end of the fermentation, the Amberlite XAD-16 resin was collected by sieving. The resin was then washed with water to remove bacterial cells. The Disorazols were eluted from the resin using methanol (B129727).

  • Solvent Extraction : The methanol eluate was concentrated to an aqueous residue, which was then extracted with ethyl acetate.

  • Chromatographic Purification : The crude extract was subjected to a series of chromatographic steps, including silica (B1680970) gel chromatography and preparative HPLC, to yield the pure Disorazol Z congeners.

Below is a visual representation of the general workflow for Disorazol isolation and purification.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Sorangium cellulosum culture with XAD-16 resin Sieving Sieve to collect XAD-16 resin Fermentation->Sieving Elution Elute resin with Methanol Sieving->Elution Evaporation Evaporate Methanol Elution->Evaporation LiquidExtraction Liquid-Liquid Extraction with Ethyl Acetate Evaporation->LiquidExtraction SilicaGel Silica Gel Chromatography LiquidExtraction->SilicaGel PrepHPLC Preparative HPLC SilicaGel->PrepHPLC PureDisorazols Pure Disorazol Congeners PrepHPLC->PureDisorazols

A generalized workflow for the isolation and purification of Disorazols.

II. Structure Elucidation

The structures of the Disorazol congeners have been determined using a combination of spectroscopic techniques.

Spectroscopic Methods

The primary methods employed for the structural characterization of Disorazols include:

  • Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (ESI-HRMS) has been crucial for determining the elemental composition of the molecules.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : A suite of NMR experiments, including ¹H, ¹³C, COSY, HMBC, and ROESY, have been used to elucidate the complex stereochemistry and connectivity of the atoms within the macrocyclic structure.

  • X-ray Crystallography : Single-crystal X-ray analysis has provided definitive proof of the absolute stereochemistry of some Disorazol congeners.

While specific NMR acquisition parameters are often found in the supplementary information of the primary literature, the combination of these techniques has been essential for the unambiguous assignment of the Disorazol structures.

III. Biological Activity and Mechanism of Action

Disorazols exhibit potent biological activity, particularly their cytotoxicity towards cancer cells. This activity stems from their ability to interfere with the microtubule network, a critical component of the cytoskeleton involved in cell division.

Cytotoxicity

Disorazols have demonstrated exceptionally low IC₅₀ and EC₅₀ values against a broad panel of human cancer cell lines.

Table 2: Cytotoxicity of Selected Disorazol Congeners

CompoundCell LineAssay TypeValueReference
Disorazol A1Various Cancer Cell LinesProliferationIC₅₀ in the low picomolar range[1]
Disorazol Z1Various Cancer Cell LinesCytotoxicityEC₅₀ in the single-digit to subnanomolar range[4]
Disorazol ZKB/HeLaCell Cycle Arrest (G2/M)IC₅₀ = 0.8 nM[4][5]
Disorazol ZHCT-116Caspase 3/7 ActivationEC₅₀ = 0.25 nM[4][5]
Disorazol ZRKOp27Kip (without cell cycle arrest)CytotoxicityEC₅₀ = 0.54 nM[5]
Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action of Disorazols is the inhibition of tubulin polymerization. This disruption of the microtubule dynamics leads to a cascade of cellular events, ultimately resulting in apoptosis.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

A common method to assess the effect of compounds on tubulin polymerization is a turbidity-based assay:

  • Reaction Setup : Purified tubulin is incubated in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA, and 1 mM GTP) in the presence of the test compound or a vehicle control.

  • Initiation of Polymerization : Polymerization is initiated by raising the temperature to 37°C.

  • Measurement : The extent of microtubule formation is monitored by measuring the increase in absorbance (turbidity) at 340 nm over time using a spectrophotometer.

  • Data Analysis : The IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined from the dose-response curve.

Disorazol A1 was found to inhibit the in vitro polymerization of tubulin in a concentration-dependent manner.[1] Similarly, Disorazol Z was identified as a tubulin binding agent, inhibiting in vitro tubulin polymerization with a mean IC₅₀ value of 3.3 μM.[4][5]

Cell Cycle Arrest and Apoptosis

The disruption of microtubule function by Disorazols leads to an arrest of the cell cycle in the G2/M phase, preventing mitotic spindle formation and cell division. This cell cycle arrest ultimately triggers programmed cell death, or apoptosis.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

The effect of Disorazols on the cell cycle can be analyzed using flow cytometry:

  • Cell Treatment : Cancer cells are treated with various concentrations of the Disorazol compound for a specified period.

  • Cell Fixation and Staining : The cells are harvested, fixed (e.g., with ethanol), and stained with a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI). An RNase treatment step is included to ensure that only DNA is stained.

  • Flow Cytometry : The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis : The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity. An accumulation of cells in the G2/M phase is indicative of a mitotic block.

Studies have shown that Disorazol A1 causes an accumulation of cells in the G2/M phase at higher concentrations.[1] Disorazol Z has also been shown to arrest KB/HeLa cells in the G2/M phase of the cell cycle with an IC₅₀ value of 0.8 nM.[4][5]

The signaling pathway from microtubule disruption to apoptosis is a complex process. The following diagram illustrates a simplified representation of this pathway initiated by Disorazols.

G Disorazol Disorazol Tubulin Tubulin Disorazol->Tubulin binds to Microtubule Microtubule Polymerization Disorazol->Microtubule inhibits Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis triggers

Simplified signaling pathway of Disorazol-induced apoptosis.

IV. Biosynthesis of Disorazols

The biosynthesis of Disorazols occurs via a polyketide synthase (PKS) pathway. The biosynthetic gene cluster for Disorazol has been identified and characterized, providing insights into the enzymatic machinery responsible for the assembly of this complex natural product.[6] The core structure is assembled by a hybrid trans-AT PKS-NRPS (non-ribosomal peptide synthetase) system. The final macrocyclic structure is formed through the dimerization of two polyketide chains.

V. Conclusion

The Disorazol class of compounds represents a remarkable family of natural products with profound biological activity. The primary literature on their discovery reveals a fascinating journey from their initial isolation from a myxobacterium to the detailed elucidation of their complex structures and potent anticancer mechanism of action. The extremely low concentrations at which they exert their cytotoxic effects underscore their potential as leads for the development of novel chemotherapeutic agents. This technical guide has summarized the key findings from the seminal papers in the field, providing researchers, scientists, and drug development professionals with a comprehensive overview of the foundational knowledge on this important class of natural products. Further research into the total synthesis of Disorazol analogues and a deeper understanding of their structure-activity relationships will undoubtedly pave the way for the development of new and more effective cancer therapies.

References

Methodological & Application

Total Synthesis of Disorazol A and its Analogues: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis protocols for the potent anticancer agent Disorazol A and its analogues. Disorazoles are a family of macrocyclic polyketides isolated from the myxobacterium Sorangium cellulosum that have demonstrated remarkable cytotoxic activity against a range of cancer cell lines, with some analogues exhibiting picomolar efficacy.[1][2] Their mode of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][3] These properties make them highly promising candidates for the development of novel cancer therapeutics, including as payloads for antibody-drug conjugates (ADCs).

Data Presentation: Biological Activity of Disorazol Analogues

The following table summarizes the cytotoxic activity (IC₅₀ values) of various Disorazol analogues against a panel of human cancer cell lines. This data highlights the potent anticancer properties of this class of compounds and provides a basis for structure-activity relationship (SAR) studies.

CompoundCell LineCancer TypeIC₅₀ (nM)Reference
This compound₁ VariousVarious0.002 - 0.042[2][4]
Disorazol C₁ VariousVarious0.358 - 6.9[4][5]
Disorazol Z₁ VariousVarious0.07 - 0.43[2][6]
Disorazol Z HCT-116Colon Carcinoma0.25 (EC₅₀ for Caspase 3/7 activation)[3]
Disorazol Z KB/HeLaCervical Carcinoma0.8 (for G2/M arrest)[3]
Non-symmetrical Disorazol C₁ Analogue (16) VariousVarious~10x less active than Disorazol C₁[1]
Bis-thiazole Analogue (17) VariousVariousSeveral orders of magnitude less active than Disorazol C₁[1]

Experimental Protocols: Key Synthetic Transformations

The total synthesis of Disorazoles is a complex undertaking that relies on a series of key chemical transformations to construct the intricate macrocyclic structure and establish the numerous stereocenters. Below are detailed protocols for some of the critical reactions employed in the synthesis of this compound and its analogues.

Stereoselective Aldol (B89426) Reaction for Side Chain Construction

The construction of the chiral side chains of Disorazoles, particularly the challenging quaternary carbon center in Disorazol Z₁, is often achieved through highly diastereoselective aldol reactions.[2][4]

Protocol: Diastereoselective Aldol Reaction for Disorazol Z₁ Side Chain Precursor[7]

  • Reaction: To a solution of (S)-configured thiazolidinethione 8 and aldehyde 9 in dichloromethane (B109758) (CH₂Cl₂) at -78 °C is added titanium tetrachloride (TiCl₄).

  • Monitoring: The reaction is monitored by thin-layer chromatography (TLC) for the consumption of starting materials.

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired non-Evans syn aldol product 10 .

  • Yield: 79%[7]

Yamaguchi Esterification for Fragment Coupling

The Yamaguchi esterification is a mild and efficient method for the formation of esters, and it is frequently used to couple complex fragments during the synthesis of Disorazoles.[1][3]

Protocol: Yamaguchi Esterification for a Non-Symmetrical Disorazol C₁ Analogue[8]

  • Reagents: Carboxylic acid fragment, alcohol fragment, 2,4,6-trichlorobenzoyl chloride, triethylamine (B128534) (NEt₃), and 4-dimethylaminopyridine (B28879) (DMAP).

  • Solvent: A mixture of tetrahydrofuran (B95107) (THF) and toluene.

  • Procedure: To a solution of the carboxylic acid in THF is added NEt₃ and 2,4,6-trichlorobenzoyl chloride. The resulting mixture is stirred at room temperature for 2 hours. Toluene is then added, followed by a solution of the alcohol and DMAP in toluene.

  • Reaction Time: The reaction mixture is stirred for 18 hours at room temperature.

  • Work-up: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous phase is extracted with ethyl acetate (B1210297) (EtOAc). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography.

  • Yield: 81%[8]

Stille Coupling for Macrocyclization

The formation of the large macrocyclic ring of Disorazoles can be achieved through an intramolecular Stille cross-coupling reaction. This reaction is particularly useful for creating the C₂-symmetrical macrodiolide core of molecules like Disorazol Z₁.[4]

Protocol: Double Stille Coupling for Disorazol Z₁ Macrocyclization[9]

  • Precursor: A monomeric vinyl stannane/vinyl iodide precursor.

  • Catalyst System: A palladium catalyst, such as Pd₂(dba)₃, with copper(I) thiophene-2-carboxylate (B1233283) (CuTC) as a co-catalyst.

  • Solvent: Dry N,N-dimethylformamide (DMF).

  • Procedure: The precursor is dissolved in dry DMF, and the palladium catalyst and CuTC are added. The reaction mixture is stirred under an inert atmosphere at room temperature.

  • Monitoring: The progress of the reaction is monitored by TLC or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is diluted with an appropriate organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated.

  • Purification: The macrocyclic product is purified by column chromatography.

Wittig Reaction for Alkene Formation

The Wittig reaction is a versatile tool for the stereoselective synthesis of alkenes and is employed in the construction of the polyene chains of Disorazoles.

Protocol: Stork-Zhao-Wittig Olefination for (Z)-Iodoalkene Synthesis[4]

  • Reagents: An aldehyde, (iodomethyl)triphenylphosphonium (B13402582) iodide, and a strong base such as sodium hexamethyldisilazide (NaHMDS).

  • Solvent: Tetrahydrofuran (THF).

  • Procedure: To a suspension of (iodomethyl)triphenylphosphonium iodide in THF at -78 °C is added NaHMDS. The resulting ylide solution is stirred before the dropwise addition of a solution of the aldehyde in THF.

  • Reaction Time: The reaction is allowed to proceed at low temperature until the starting material is consumed.

  • Work-up: The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The combined organic layers are dried and concentrated.

  • Purification: The crude product is purified by column chromatography to yield the (Z)-iodoalkene.

Visualizations: Synthetic Strategy and Mechanism of Action

To further elucidate the synthetic approach and biological activity of Disorazoles, the following diagrams are provided.

G cluster_side_chain Side Chain Synthesis cluster_core Core Synthesis cluster_assembly Fragment Assembly and Macrocyclization Aldol1 Diastereoselective Aldol Reaction 1 Lactone Lactone Formation Aldol1->Lactone Aldol2 Diastereoselective Aldol Reaction 2 SideChain Functionalized Side Chain Aldol2->SideChain Lactone->Aldol2 Esterification Yamaguchi Esterification SideChain->Esterification Oxazole Oxazole Formation CoreFragment Core Fragment Oxazole->CoreFragment Polyene Polyene Chain Assembly (e.g., Wittig/Suzuki) Polyene->CoreFragment CoreFragment->Esterification Macrocyclization Stille Macrocyclization Esterification->Macrocyclization Disorazol Disorazol Analogue Macrocyclization->Disorazol

Caption: A generalized workflow for the total synthesis of Disorazol analogues.

G Disorazol Disorazol Tubulin β-Tubulin (Maytansine Site) Disorazol->Tubulin Binding Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibition G2M G2/M Phase Arrest Microtubule->G2M Disruption leads to ER Endoplasmic Reticulum Delocalization Microtubule->ER Disruption affects Apoptosis Apoptosis G2M->Apoptosis Caspase Caspase Activation Apoptosis->Caspase involves

Caption: Signaling pathway of Disorazol-induced cytotoxicity.

References

Application Notes and Protocols for Disorazol A Cytotoxicity Assay in HeLa Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disorazol A, a macrocyclic polyketide originating from the myxobacterium Sorangium cellulosum, has demonstrated potent cytotoxic activity against a variety of cancer cell lines, including HeLa cells.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics by inhibiting tubulin polymerization.[1][3][4] This interference with the cytoskeleton leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis.[1][3] At low picomolar concentrations, this compound can trigger an apoptotic cascade characterized by the activation of caspase-3 and DNA fragmentation.[1] These cytotoxic properties make this compound a compound of significant interest in anticancer drug development.

This document provides a detailed protocol for assessing the cytotoxicity of this compound in HeLa cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Mechanism of Action Signaling Pathway

Disorazol_A_Pathway cluster_cell HeLa Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Disorazol_A This compound Tubulin Tubulin Dimers Disorazol_A->Tubulin Inhibits Polymerization Microtubules Microtubules Disorazol_A->Microtubules Depolymerization Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Arrest Microtubules_depletion Microtubule Depletion Caspase9 Pro-caspase-9 Active_Caspase9 Active Caspase-9 Caspase3 Pro-caspase-3 Active_Caspase9->Caspase3 Activates Active_Caspase3 Active Caspase-3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes Mitochondrion Mitochondrion G2M_Arrest->Mitochondrion Induces stress Microtubules_depletion->G2M_Arrest Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Cytochrome_c->Caspase9 Activates

Caption: Signaling pathway of this compound-induced cytotoxicity in HeLa cells.

Experimental Protocols

Materials and Reagents
Material/ReagentSupplier (Example)Catalog Number (Example)
HeLa CellsATCCCCL-2
This compoundCayman Chemical10010423
DMEMGibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS)Gibco10010023
MTT Reagent (5 mg/mL in PBS)Sigma-AldrichM5655
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
96-well flat-bottom platesCorning3596
Cell Culture
  • HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5][6]

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.[5][6]

  • Cells are subcultured every 2-3 days to maintain logarithmic growth. For experiments, cells are harvested using Trypsin-EDTA.[6]

This compound Preparation
  • Prepare a stock solution of this compound in DMSO. Due to its high potency, a stock concentration of 1 mM is recommended.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in the wells does not exceed 0.1% to avoid solvent-induced cytotoxicity.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding:

    • Harvest HeLa cells and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[7][8]

    • Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.[5][7]

  • Treatment with this compound:

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of fresh medium containing various concentrations of this compound to the designated wells. A suggested concentration range for an initial experiment is 0.01 pM to 100 nM.

    • Include a vehicle control group (medium with 0.1% DMSO) and a blank group (medium only, no cells).

    • Incubate the plate for 48 to 72 hours.[5][9] The incubation time can be optimized based on the desired endpoint.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm or 630 nm can be used to reduce background noise.[7][10]

Data Analysis
  • Calculate Percent Viability:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

      • Percent Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Determine IC50 Value:

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Experimental Workflow Diagram

Disorazol_A_Cytotoxicity_Workflow Start Start Cell_Culture Culture HeLa Cells Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plate (5,000-10,000 cells/well) Cell_Culture->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Treatment Treat with this compound (various concentrations) Incubation_24h->Treatment Incubation_48_72h Incubate for 48-72h Treatment->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_2_4h Incubate for 2-4h MTT_Addition->Incubation_2_4h Solubilization Add DMSO to Solubilize Formazan Incubation_2_4h->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Analyze Data (Calculate % Viability and IC50) Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the this compound cytotoxicity assay in HeLa cells.

Expected Results and Data Presentation

The cytotoxicity of this compound is expected to be dose-dependent. As the concentration of this compound increases, the percentage of viable HeLa cells should decrease. The IC50 value for this compound in HeLa cells is anticipated to be in the low nanomolar to picomolar range.[1][9]

Example Data Table
This compound Conc. (nM)Absorbance (570 nm) (Mean ± SD)Percent Viability (%)
0 (Vehicle Control)1.25 ± 0.08100
0.011.18 ± 0.0794.4
0.10.95 ± 0.0676.0
10.63 ± 0.0550.4
100.25 ± 0.0320.0
1000.10 ± 0.028.0

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Troubleshooting

IssuePossible CauseSolution
High background in blank wellsContamination of medium or reagentsUse fresh, sterile reagents.
Low absorbance in control wellsLow cell seeding density or poor cell healthOptimize cell seeding density and ensure cells are healthy and in the logarithmic growth phase.
High variability between replicate wellsUneven cell distribution or pipetting errorsEnsure a single-cell suspension before seeding and be precise with pipetting.
No dose-dependent effect observedIncorrect drug concentrations or inactive compoundVerify the concentration of the this compound stock solution and prepare fresh dilutions.

References

Application of Disorazol A in Cell Cycle Analysis Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disorazol A is a macrocyclic polyketide natural product derived from the myxobacterium Sorangium cellulosum. It exhibits potent cytotoxic and antifungal activities. Its primary mechanism of action involves the disruption of microtubule polymerization, which leads to a cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][2] This property makes this compound and its analogs valuable tools for cancer research and potential candidates for anticancer drug development. Flow cytometry is a powerful technique to quantitatively analyze the effects of compounds like this compound on the cell cycle distribution of a cell population. This document provides detailed application notes and protocols for the use of this compound in cell cycle analysis.

Mechanism of Action

This compound functions as a potent microtubule-destabilizing agent. It binds to tubulin, inhibiting its polymerization into microtubules.[1][2] Microtubules are essential components of the cytoskeleton, playing a critical role in the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics by this compound activates the spindle assembly checkpoint (SAC), leading to a halt in the cell cycle at the G2/M transition phase. Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway.

Data Presentation

Table 1: Cytotoxicity of Disorazol Analogs against Various Human Cancer Cell Lines.

CompoundCell LineCancer TypeIC50 (nM)
Disorazol A1MultipleVarious0.002 - 0.042
Disorazol Z1HepG2Hepatocellular Carcinoma0.43
U-2 OSOsteosarcoma0.07
Disorazol ZKB/HeLaCervical Cancer0.8 (for G2/M arrest)

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Expected Cell Cycle Distribution of a Cancer Cell Line (e.g., HeLa) after 24-hour Treatment with this compound, Analyzed by Flow Cytometry.

TreatmentConcentration (nM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (DMSO)0~60%~25%~15%
This compound0.1~55%~20%~25%
This compound1~40%~15%~45%
This compound10~20%~10%~70%

Note: The values presented in this table are hypothetical and represent an expected trend. Actual percentages will vary depending on the cell line, experimental conditions, and the specific this compound concentration and incubation time.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol describes the general procedure for culturing a human cancer cell line and treating it with this compound prior to cell cycle analysis.

Materials:

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • This compound stock solution (in DMSO)

  • 6-well tissue culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed the cells in 6-well plates at a density that allows them to reach 60-70% confluency on the day of treatment.

  • Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

  • Prepare serial dilutions of this compound in a complete culture medium from the stock solution. It is recommended to test a range of concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM). A vehicle control (DMSO) should be included at a concentration equivalent to the highest concentration of DMSO used for the this compound dilutions.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Cycle Analysis by Propidium (B1200493) Iodide Staining and Flow Cytometry

This protocol details the steps for preparing cells treated with this compound for cell cycle analysis using propidium iodide (PI) staining.

Materials:

  • This compound-treated and control cells from Protocol 1

  • Phosphate-buffered saline (PBS), ice-cold

  • 70% Ethanol (B145695), ice-cold

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometry tubes

Procedure:

  • Cell Harvesting:

    • For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using trypsin-EDTA.

    • Collect the cells and centrifuge at 300 x g for 5 minutes.

    • For suspension cells, directly collect the cells and centrifuge.

  • Washing:

    • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Fixation:

    • Gently resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells for at least 2 hours at -20°C. Cells can be stored at this stage for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes.

    • Carefully aspirate the ethanol and wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer.

    • Collect data from at least 10,000 single-cell events.

    • Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). The G0/G1 phase cells will have 2N DNA content, and the G2/M phase cells will have 4N DNA content.

Visualizations

Signaling Pathway of this compound-induced G2/M Arrest

DisorazolA_Pathway DisorazolA This compound Tubulin Tubulin Dimers DisorazolA->Tubulin binds to Microtubules Microtubule Polymerization Tubulin->Microtubules inhibits SAC Spindle Assembly Checkpoint (SAC) Activation Microtubules->SAC disruption activates Cdc20 Cdc20 SAC->Cdc20 inhibits APC_C Anaphase-Promoting Complex (APC/C) Cdc20->APC_C activates CyclinB Cyclin B Degradation APC_C->CyclinB inhibits G2M_Arrest G2/M Phase Arrest APC_C->G2M_Arrest progression blocked by inactive APC/C CyclinB->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis prolonged arrest leads to

Caption: this compound inhibits tubulin polymerization, activating the SAC and leading to G2/M arrest.

Experimental Workflow for Cell Cycle Analysis

Workflow cluster_prep Sample Preparation cluster_analysis Analysis CellCulture 1. Cell Culture Treatment 2. This compound Treatment CellCulture->Treatment Harvest 3. Cell Harvesting Treatment->Harvest Fixation 4. Ethanol Fixation Harvest->Fixation Staining 5. PI/RNase Staining Fixation->Staining FlowCytometry 6. Flow Cytometry Acquisition Staining->FlowCytometry DataAnalysis 7. Data Analysis (Cell Cycle Profile) FlowCytometry->DataAnalysis

Caption: Workflow for analyzing the effects of this compound on the cell cycle via flow cytometry.

Logical Relationship of this compound's Effects

Logical_Relationship DA This compound MT Microtubule Depolymerization DA->MT Spindle Mitotic Spindle Disruption MT->Spindle G2M G2/M Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis Proliferation Cancer Cell Proliferation G2M->Proliferation Inhibition Apoptosis->Proliferation Inhibition

References

Application Notes: Methods for Inducing Apoptosis in vitro with Disorazol A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Disorazol A is a macrocyclic polyketide natural product isolated from the myxobacterium Sorangium cellulosum.[1][2] It has garnered significant interest in oncology research due to its exceptionally potent cytotoxic and antiproliferative activities against a wide range of cancer cell lines, with efficacy observed at picomolar to low nanomolar concentrations.[1][3] The primary mechanism of action for this compound is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[2][4] This interference with the cytoskeleton leads to cell cycle arrest in the G2/M phase, which subsequently triggers the intrinsic pathway of apoptosis, making it a valuable tool for cancer research and a promising candidate for drug development.[1][5]

These application notes provide detailed protocols for inducing and evaluating apoptosis in cancer cell lines in vitro using this compound.

Mechanism of Action: From Microtubule Disruption to Apoptosis this compound exerts its potent anti-cancer effects by directly binding to tubulin and inhibiting its polymerization into microtubules.[1] This depolymerization of the microtubule network disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[1][5] The failure to form a functional spindle activates the spindle assembly checkpoint, causing the cells to arrest in the G2/M phase of the cell cycle.[1][5] Prolonged mitotic arrest is a potent trigger for the intrinsic (mitochondrial) pathway of apoptosis. This cascade involves a loss of mitochondrial membrane potential (MMP), the release of cytochrome c, and the subsequent activation of executioner caspases, such as caspase-3 and caspase-7, which orchestrate the dismantling of the cell.[6] Low concentrations of this compound have also been shown to induce the accumulation of the p53 tumor suppressor protein, further contributing to the apoptotic response.[1]

Disorazol_A_Apoptosis_Pathway cluster_0 Cellular Effects cluster_1 Intrinsic Apoptosis Pathway Disorazol_A This compound Tubulin Tubulin Polymerization Disorazol_A->Tubulin Inhibits Microtubules Microtubule Network Tubulin->Microtubules Depolymerization Spindle Mitotic Spindle Formation Microtubules->Spindle Disruption Arrest G2/M Phase Arrest Spindle->Arrest Triggers p53 p53 Accumulation Arrest->p53 MMP Loss of Mitochondrial Membrane Potential Arrest->MMP Induces Caspase9 Caspase-9 Activation MMP->Caspase9 Leads to Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes Caspase_Assay_Workflow start Start: Harvest Treated Cells lysis 1. Cell Lysis (Ice-cold Lysis Buffer) start->lysis centrifuge1 2. Centrifuge (14,000 x g) Collect Supernatant (Lysate) lysis->centrifuge1 quantify 3. Protein Quantification (e.g., BCA Assay) centrifuge1->quantify plate 4. Plate Lysate (50 µg) + Reaction Buffer + Substrate (Ac-DEVD-AMC) quantify->plate incubate 5. Incubate at 37°C (1-2 hours, protected from light) plate->incubate measure 6. Measure Fluorescence (Ex: 380 nm, Em: 440 nm) incubate->measure end End: Analyze Data measure->end Western_Blot_Workflow start Start: Harvest Treated Cells lysis 1. Cell Lysis & Protein Extraction (RIPA Buffer) start->lysis quantify 2. Protein Quantification (BCA Assay) lysis->quantify sds 3. SDS-PAGE (Protein Separation by Size) quantify->sds transfer 4. Protein Transfer (to PVDF Membrane) sds->transfer block 5. Blocking (5% Milk or BSA in TBST) transfer->block primary 6. Primary Antibody Incubation (e.g., anti-Cleaved Caspase-3) block->primary secondary 7. Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect 8. Detection (ECL Substrate & Imaging) secondary->detect end End: Analyze Protein Bands detect->end

References

Application Notes and Protocols for the Experimental Use of Disorazol A Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disorazols are a class of macrocyclic polyketides originally isolated from the myxobacterium Sorangium cellulosum.[1] These natural products, particularly Disorazol A1 and its derivatives like Disorazol Z, have garnered significant attention in cancer research due to their exceptionally potent cytotoxic and antimitotic activities.[1][2] Exhibiting efficacy at picomolar to nanomolar concentrations, Disorazols represent a promising class of compounds for the development of novel anticancer therapeutics, including payloads for antibody-drug conjugates (ADCs).[2][3]

The primary mechanism of action for Disorazols is the disruption of microtubule dynamics. By binding to tubulin, they inhibit its polymerization, leading to the disassembly of the mitotic spindle, a critical structure for cell division.[1][3] This interference with microtubule function triggers a cascade of cellular events, including cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis (programmed cell death).[4][5] This document provides detailed application notes and experimental protocols for the investigation of Disorazol A derivatives in a cancer research setting.

Data Presentation: In Vitro Cytotoxicity of Disorazol Derivatives

The following table summarizes the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values of various Disorazol derivatives against a panel of human cancer cell lines. This data highlights the potent and broad-spectrum anticancer activity of this class of compounds.

DerivativeCell LineCancer TypeIC50 / EC50Reference
Disorazol A1 VariousVarious2 - 42 pM[2]
Multidrug-Resistant KBCervical CarcinomaLow pM range[2]
Disorazol Z1 Various (panel of >60)VariousSingle-digit to sub-nM[4]
HCT-116Colorectal CarcinomaEC50: 0.25 nM (Caspase 3/7 activation)[4]
KB/HeLaCervical CarcinomaIC50: 0.8 nM (G2/M arrest)[4]
RKOp27Kip (without arrest)-EC50: 0.54 nM[4]
HepG2Hepatocellular Carcinoma0.07 - 0.43 nM[2]
U-2 OSOsteosarcoma0.07 - 0.43 nM[2]
Disorazol C1 HeLaCervical CarcinomaG2/M arrest observed[3]
Thio-analogue of Disorazol C1 L929, KB3.1, A431, A549, PC-3, MCF-7Various200-800 fold less active than Disorazol C1[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound derivatives and a general experimental workflow for their evaluation.

Disorazol_Signaling_Pathway Proposed Signaling Pathway of this compound Derivatives Disorazol This compound Derivatives Tubulin Tubulin Monomers Disorazol->Tubulin Binds to Microtubules Microtubule Polymerization (Inhibited) Disorazol->Microtubules Inhibits Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle->G2M_Arrest p53 p53 Accumulation G2M_Arrest->p53 Mitochondria Mitochondrial Swelling & Loss of Membrane Potential p53->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed Signaling Pathway of this compound Derivatives.

Experimental_Workflow Experimental Workflow for Evaluating Disorazol Derivatives Start Start: Disorazol Derivative Synthesis/Acquisition InVitro_Tubulin In Vitro Tubulin Polymerization Assay Start->InVitro_Tubulin Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Data_Analysis Data Analysis and Interpretation InVitro_Tubulin->Data_Analysis Cytotoxicity Cell Viability/Cytotoxicity Assay (e.g., MTT, SRB) Cell_Culture->Cytotoxicity Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle Apoptosis_Assay Apoptosis Assays (Caspase Activity, DNA Laddering) Cell_Culture->Apoptosis_Assay Cytotoxicity->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis End End: Characterization of Anticancer Activity Data_Analysis->End

Caption: Experimental Workflow for Evaluating Disorazol Derivatives.

Experimental Protocols

General Protocol for the Synthesis of the Disorazol Core Structure

The total synthesis of Disorazols is a complex undertaking, often involving a convergent strategy where two halves of the molecule are synthesized separately and then joined. The following is a generalized protocol abstracted from reported syntheses of Disorazol derivatives.

Materials:

  • Appropriate starting materials and reagents for the synthesis of the two monomeric units (often involving stereoselective aldol (B89426) reactions, cross-couplings, etc.).

  • Coupling reagents for esterification (e.g., Yamaguchi reagent: 2,4,6-trichlorobenzoyl chloride, DMAP, triethylamine).

  • Reagents for macrolactonization.

  • Solvents (e.g., THF, toluene, DCM, MeOH).

  • Purification materials (e.g., silica (B1680970) gel for column chromatography).

Procedure:

  • Synthesis of Monomeric Units: Synthesize the two halves of the Disorazol molecule using established stereoselective methods. This often involves building up the carbon skeleton with the correct stereochemistry at each chiral center.

  • Esterification (Yamaguchi Esterification): a. Dissolve one monomeric unit (the carboxylic acid) in a suitable solvent (e.g., THF/toluene). b. Add triethylamine, followed by 2,4,6-trichlorobenzoyl chloride, and stir at room temperature. c. In a separate flask, dissolve the other monomeric unit (the alcohol) and DMAP in a suitable solvent. d. Add the solution from step c to the mixed anhydride (B1165640) solution from step b and stir at room temperature until the reaction is complete (monitored by TLC). e. Work up the reaction and purify the coupled product by column chromatography.

  • Deprotection: Selectively deprotect the terminal functional groups of the coupled product to prepare for macrolactonization.

  • Macrolactonization: a. Dissolve the deprotected linear precursor in a large volume of a suitable solvent (e.g., toluene) to favor intramolecular cyclization. b. Add the macrolactonization reagent (e.g., Yamaguchi reagent) and stir at room temperature or elevated temperature until cyclization is complete. c. Purify the crude macrocycle by column chromatography to obtain the Disorazol core structure.

  • Final Deprotection: Remove any remaining protecting groups to yield the final Disorazol derivative.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of Disorazol derivatives on the polymerization of purified tubulin in vitro.

Materials:

  • Purified tubulin (>99% pure).

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

  • GTP solution (10 mM).

  • Glycerol.

  • Disorazol derivative stock solution (in DMSO).

  • 96-well, clear-bottom microplate.

  • Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Prepare the tubulin polymerization reaction mixture on ice. For a 100 µL reaction, combine:

    • Tubulin (final concentration of 1-3 mg/mL).

    • General Tubulin Buffer.

    • GTP (final concentration of 1 mM).

    • Glycerol (final concentration of 10%).

  • Add the Disorazol derivative to the desired final concentration (e.g., a range from pM to µM). For control wells, add an equivalent volume of DMSO.

  • Transfer 100 µL of the reaction mixture to the wells of a pre-warmed (37°C) 96-well plate.

  • Immediately place the plate in the spectrophotometer and begin recording the absorbance at 340 nm every 30-60 seconds for at least 60 minutes at 37°C.

  • Analyze the data by plotting absorbance versus time. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the control.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of Disorazol derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • Disorazol derivative stock solution (in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • 96-well cell culture plate.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the Disorazol derivative in complete culture medium.

  • Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of Disorazol derivatives on cell cycle progression.

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • Disorazol derivative stock solution (in DMSO).

  • Phosphate-buffered saline (PBS).

  • 70% ethanol (B145695) (ice-cold).

  • Propidium iodide (PI) staining solution (containing RNase A).

  • Flow cytometer.

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of the Disorazol derivative (e.g., 0.1 nM to 100 nM) for 24-48 hours.

  • Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is expected.

Apoptosis Assays

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • Disorazol derivative stock solution (in DMSO).

  • Lysis buffer.

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assay).

  • Assay buffer.

  • 96-well plate (clear for colorimetric, black for fluorometric).

  • Microplate reader.

Procedure:

  • Seed cells in a 6-well plate and treat with the Disorazol derivative at concentrations that induce apoptosis (e.g., in the low nM range) for 24-48 hours.

  • Harvest the cells and prepare cell lysates according to the lysis buffer manufacturer's instructions.

  • Determine the protein concentration of the lysates.

  • In a 96-well plate, add 50-100 µg of protein lysate to each well.

  • Add the caspase-3 substrate solution to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm (for pNA) or fluorescence at Ex/Em = 380/460 nm (for AMC) using a microplate reader.

  • Quantify the caspase-3 activity relative to an untreated control.

This assay visualizes the characteristic fragmentation of DNA that occurs during apoptosis.

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • Disorazol derivative stock solution (in DMSO).

  • DNA extraction kit or reagents (lysis buffer, RNase A, Proteinase K, phenol:chloroform:isoamyl alcohol, ethanol, TE buffer).

  • Agarose (B213101).

  • TAE buffer.

  • DNA loading dye.

  • DNA ladder marker.

  • Ethidium (B1194527) bromide or other DNA stain.

  • Gel electrophoresis system and UV transilluminator.

Procedure:

  • Treat cells with the Disorazol derivative as described for the caspase-3 assay.

  • Harvest both floating and adherent cells.

  • Extract genomic DNA using a DNA extraction kit or a standard phenol-chloroform extraction method. Ensure to include RNase A and Proteinase K treatment steps.

  • Quantify the extracted DNA.

  • Load equal amounts of DNA (1-5 µg) mixed with loading dye into the wells of a 1.5-2% agarose gel.

  • Run the gel electrophoresis until the dye front has migrated sufficiently.

  • Stain the gel with ethidium bromide and visualize the DNA under UV light.

  • The appearance of a "ladder" of DNA fragments in discrete size increments is indicative of apoptosis.

References

Application Notes and Protocols for Preclinical Administration of Disorazol A

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in humans.

Introduction

Disorazol A is a macrocyclic polyketide derived from the myxobacterium Sorangium cellulosum. It is a member of a family of highly potent cytotoxic compounds that have demonstrated significant anti-cancer properties in vitro.[1][2] The primary mechanism of action of this compound is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[3][4] Its exceptional potency, with IC50 values in the picomolar to low nanomolar range across numerous cancer cell lines, makes it a compound of interest for oncology research.[1]

However, the direct administration of unconjugated this compound in preclinical animal models presents significant challenges. Reports indicate that its high cytotoxicity and potential instability may limit its therapeutic window.[5] In vivo studies with the related compound Disorazol Z showed that while a targeted conjugate demonstrated potent tumor growth inhibition, the unconjugated form failed to achieve a statistically significant effect at an equimolar dose. This suggests that issues such as poor pharmacokinetics, rapid clearance, or systemic toxicity may hinder the efficacy of the free drug.

These application notes provide a proposed framework for researchers to develop a protocol for the administration of this compound in preclinical animal models. The following sections outline a strategy for formulation development, a protocol for determining the Maximum Tolerated Dose (MTD), and a template for conducting efficacy studies in tumor-bearing mice. This guidance is based on established preclinical methodologies for highly potent, poorly soluble compounds and should be adapted based on empirical findings.

Data Presentation

In Vitro Cytotoxicity of Disorazols

The following table summarizes the reported 50% inhibitory concentrations (IC50) for Disorazol compounds against various human cancer cell lines, highlighting their potent anti-proliferative activity.

CompoundCell LineCancer TypeIC50 (nM)
Disorazol ZHCT-116Colon Carcinoma0.25
Disorazol ZKB/HeLaCervical Carcinoma0.8
Disorazol ZRKOp27KipColon Carcinoma0.54
Disorazol Z1HepG2Hepatocellular Carcinoma0.07 - 0.43
Disorazol Z1U-2 OSOsteosarcoma0.07 - 0.43
Disorazol A1KBMultidrug-Resistant Leukemia0.002 - 0.042

Note: Data compiled from multiple sources.[1][4] The potency of Disorazol A1 is noted to be in the picomolar range.

Signaling Pathway

This compound's primary mechanism of action involves the disruption of microtubule function, a critical process for cell division. By binding to tubulin, it prevents the polymerization of microtubules, leading to mitotic arrest and apoptosis.

DisorazolA_Pathway Disorazol_A This compound Tubulin β-Tubulin Subunit Disorazol_A->Tubulin Binds to Polymerization Microtubule Polymerization Disorazol_A->Polymerization Inhibits Microtubules Dynamic Microtubules Polymerization->Microtubules Leads to Depletion Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Induces Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

This compound Mechanism of Action

Experimental Protocols

Protocol 1: Formulation Development for In Vivo Administration

Due to the poor aqueous solubility of this compound, a suitable vehicle is required for parenteral administration. The following is a step-wise approach to developing a formulation.

Objective: To prepare a clear, stable solution of this compound suitable for intravenous (IV) or intraperitoneal (IP) injection in mice.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG400), sterile, injectable grade

  • Kolliphor® EL (Cremophor® EL) or similar surfactant

  • Saline (0.9% NaCl), sterile, injectable grade

  • Sterile, pyrogen-free vials

Procedure:

  • Initial Solubilization:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., at 10 mg/mL). Ensure complete dissolution. This stock is for intermediate dilution only and not for direct injection.

  • Co-Solvent Formulation (Example):

    • A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG400, and saline.

    • Step 1: In a sterile vial, add the required volume of the this compound DMSO stock solution.

    • Step 2: Add PEG400 to the vial. A common ratio is 10% DMSO, 40% PEG400. Vortex gently to mix.

    • Step 3: Slowly add saline (50% of the final volume) to the mixture while vortexing to avoid precipitation.

    • Final Vehicle Composition (Example): 10% DMSO / 40% PEG400 / 50% Saline.

    • Observation: Visually inspect the final formulation for clarity. If precipitation occurs, adjust the ratios of the components. The final concentration of DMSO should be kept as low as possible (ideally ≤10%) to minimize toxicity.

  • Surfactant-Based Formulation (Alternative):

    • For highly insoluble compounds, a surfactant may be necessary.

    • Step 1: Prepare a vehicle of 5-10% Kolliphor® EL in saline.

    • Step 2: Dissolve this compound in a small amount of ethanol (B145695) or DMSO.

    • Step 3: Slowly add the drug solution to the Kolliphor® EL/saline vehicle with vigorous vortexing.

  • Final Preparation:

    • All formulations should be prepared fresh on the day of dosing.

    • The final formulation should be sterile-filtered through a 0.22 µm syringe filter if possible.

    • A vehicle-only control group must be included in all animal experiments.

Protocol 2: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered to mice without causing unacceptable toxicity.

Animal Model:

  • Species: Female BALB/c or CD-1 mice, 6-8 weeks old.

  • Group Size: 3-5 mice per dose group.

Procedure:

  • Dose Selection:

    • Based on the extreme in vitro potency, start with a very low dose (e.g., 0.01 mg/kg).

    • Select a series of escalating doses (e.g., 0.01, 0.03, 0.1, 0.3, 1.0 mg/kg). The dose escalation scheme may be adjusted based on observed toxicity.

  • Administration:

    • Route: Intraperitoneal (IP) or Intravenous (IV, tail vein). The route should be consistent with the intended therapeutic administration.

    • Schedule: Administer a single dose and monitor for 7-14 days. Alternatively, for a multi-dose MTD, administer the dose daily or every other day for 5 doses.

    • Volume: Typically 10 mL/kg body weight.

  • Monitoring:

    • Body Weight: Measure daily. A weight loss of >15-20% is often considered a sign of severe toxicity.

    • Clinical Signs: Observe animals twice daily for signs of toxicity, including hunched posture, ruffled fur, lethargy, labored breathing, or neurological symptoms. Score clinical signs using a standardized system.

    • Mortality: Record any deaths.

  • MTD Determination:

    • The MTD is defined as the highest dose that does not cause mortality, >20% body weight loss, or persistent, severe clinical signs of distress.

Protocol 3: Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.

Animal Model:

  • Species: Immunocompromised mice (e.g., NCr-nu/nu or NOD-SCID), 6-8 weeks old.

  • Tumor Model: Subcutaneous implantation of a relevant human cancer cell line (e.g., HCT-116, MDA-MB-231). Inject 1-5 x 10^6 cells in a mixture of media and Matrigel into the flank.

Experimental Workflow Diagram

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation & Growth cluster_treatment Treatment & Monitoring cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture Harvest 2. Harvest & Count Cells Cell_Culture->Harvest Inject_Prep 3. Prepare Injection (Cells + Matrigel) Harvest->Inject_Prep Implantation 4. Subcutaneous Implantation in Mice Inject_Prep->Implantation Tumor_Growth 5. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 6. Randomize into Treatment Groups (e.g., Tumor Volume ~100 mm³) Tumor_Growth->Randomization Dosing 7. Administer Treatment (Vehicle, this compound) Randomization->Dosing Monitoring 8. Monitor Tumor Volume & Body Weight (2-3x/week) Dosing->Monitoring Endpoint 9. Endpoint Criteria Met (e.g., Tumor Size, Time) Monitoring->Endpoint Harvest_Tumor 10. Harvest Tumors Endpoint->Harvest_Tumor Analysis 11. Data Analysis (e.g., TGI, Statistics) Harvest_Tumor->Analysis

Workflow for a Xenograft Efficacy Study

Procedure:

  • Tumor Growth and Grouping:

    • Allow tumors to grow to a mean volume of approximately 100-150 mm³.

    • Randomize animals into treatment groups (n=8-10 mice per group).

      • Group 1: Vehicle Control

      • Group 2: this compound (at 0.5 x MTD)

      • Group 3: this compound (at MTD)

      • Group 4: Positive Control (e.g., Paclitaxel)

  • Treatment Administration:

    • Dose: Based on the previously determined MTD.

    • Route and Schedule: Administer this compound via the route and schedule determined to be tolerable in the MTD study (e.g., IP, 3 times per week).

    • Duration: Treat for 2-4 weeks, or until tumors in the control group reach the predetermined endpoint size.

  • Efficacy Endpoints:

    • Tumor Volume: Measure tumors with digital calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²) / 2.

    • Body Weight: Monitor 2-3 times per week as an indicator of toxicity.

    • Tumor Growth Inhibition (TGI): Calculate at the end of the study.

    • Survival: If applicable, monitor survival as an endpoint.

  • Data Analysis:

    • Compare tumor growth curves between groups.

    • Use appropriate statistical tests (e.g., ANOVA, t-test) to determine the significance of anti-tumor effects.

Conclusion

This compound is an exceptionally potent anti-cancer agent in vitro. However, its translation to in vivo models is challenging and requires a careful, systematic approach. The protocols outlined above provide a roadmap for researchers to establish a viable formulation, determine a safe and tolerable dose range, and subsequently evaluate the anti-tumor efficacy of unconjugated this compound in preclinical models. Given the reported difficulties with the free drug, researchers should also consider exploring drug delivery systems or conjugation strategies to improve its therapeutic index.

References

Application Notes and Protocols for Measuring Caspase-3 Activity Following Disorazol A Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disorazol A is a potent polyketide macrolide that exhibits significant cytotoxic and antiproliferative activity against a range of cancer cell lines.[1][2] Its primary mechanism of action involves the disruption of microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. A key event in the apoptotic cascade initiated by this compound is the activation of effector caspases, particularly caspase-3.[1] Caspase-3 is a critical executioner of apoptosis, responsible for the cleavage of numerous cellular proteins, ultimately leading to the dismantling of the cell. Therefore, the measurement of caspase-3 activity is a reliable and quantitative indicator of this compound-induced apoptosis.

These application notes provide detailed protocols for four common and robust methods to measure caspase-3 activity in cells treated with this compound: colorimetric assay, fluorometric assay, Western blotting for cleaved caspase-3, and flow cytometry for active caspase-3.

Signaling Pathway of this compound-Induced Apoptosis

This compound exerts its cytotoxic effects by interfering with microtubule dynamics. This disruption of the cytoskeleton triggers a signaling cascade that culminates in programmed cell death. The key steps in this pathway are illustrated below.

DisorazolA_Pathway DisorazolA This compound Microtubules Microtubule Polymerization DisorazolA->Microtubules Inhibits Disruption Microtubule Disruption G2M_Arrest G2/M Phase Arrest Disruption->G2M_Arrest Apoptotic_Signal Apoptotic Signaling (e.g., JNK activation, Bcl-2 phosphorylation) G2M_Arrest->Apoptotic_Signal Initiates Procaspase3 Pro-caspase-3 (Inactive) Apoptotic_Signal->Procaspase3 Activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound-induced apoptosis signaling pathway.

Quantitative Data Summary

The following tables summarize representative quantitative data for caspase activation following treatment with Disorazol analogs. This data can be used as a reference for expected outcomes when measuring caspase-3 activity after this compound treatment.

Table 1: Caspase-3/7 Activation by Disorazol Z in HCT-116 Cells

CompoundCell LineAssayParameterValue
Disorazol ZHCT-116Caspase 3/7 ActivationEC500.25 nM[3][4][5]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Table 2: General Observations of Caspase-3 Activity after Disorazol A1 Treatment

CompoundConcentration RangeObservation
Disorazol A1<100 pMEnhanced caspase-3 activity and DNA laddering.[1]

Experimental Protocols

Colorimetric Caspase-3 Assay

This protocol is based on the cleavage of a colorimetric substrate, such as Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide), by active caspase-3, which releases the chromophore pNA. The absorbance of pNA is measured at 405 nm.

Experimental Workflow

Colorimetric_Workflow A Cell Treatment with This compound B Cell Lysis A->B C Protein Quantification B->C D Incubation with Ac-DEVD-pNA Substrate C->D E Measure Absorbance at 405 nm D->E

Caption: Workflow for the colorimetric caspase-3 assay.

Detailed Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours). Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Lysis:

    • Centrifuge the plate at 300 x g for 5 minutes and carefully remove the supernatant.

    • Wash the cells with 100 µL of ice-cold PBS, centrifuge, and remove the PBS.

    • Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.[6][7]

  • Protein Quantification:

    • Transfer the cell lysates to microcentrifuge tubes and centrifuge at 10,000 x g for 1 minute at 4°C.[7]

    • Transfer the supernatant to a fresh tube.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

    • Normalize the protein concentration of all samples with the cell lysis buffer.

  • Caspase-3 Assay:

    • To a new 96-well plate, add 50 µL of each cell lysate.

    • Prepare a reaction mix containing 2x reaction buffer and 10 mM DTT. Add 50 µL of this mix to each well.[8]

    • Add 5 µL of 4 mM Ac-DEVD-pNA substrate (final concentration 200 µM) to each well.[7][8]

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[6]

    • Measure the absorbance at 405 nm using a microplate reader.[6]

  • Data Analysis:

    • Subtract the background reading (from a blank well with lysis buffer and substrate) from all sample readings.

    • Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the this compound-treated samples to the vehicle-treated control.[6]

Fluorometric Caspase-3 Assay

This assay is more sensitive than the colorimetric assay and utilizes a fluorogenic substrate, such as Ac-DEVD-AFC (7-amino-4-trifluoromethyl coumarin). Cleavage of this substrate by active caspase-3 releases the highly fluorescent AFC, which can be measured with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[9]

Experimental Workflow

Fluorometric_Workflow A Cell Treatment with This compound B Cell Lysis A->B C Protein Quantification B->C D Incubation with Ac-DEVD-AFC Substrate C->D E Measure Fluorescence (Ex/Em = 400/505 nm) D->E

Caption: Workflow for the fluorometric caspase-3 assay.

Detailed Protocol:

  • Cell Seeding, Treatment, and Lysis: Follow steps 1 and 2 of the colorimetric assay protocol.

  • Protein Quantification: Follow step 3 of the colorimetric assay protocol.

  • Caspase-3 Assay:

    • In a black, flat-bottom 96-well plate, add 50 µL of each cell lysate.

    • Prepare a reaction mix containing 2x reaction buffer and DTT. Add 50 µL of this mix to each well.

    • Add 5 µL of 1 mM Ac-DEVD-AFC substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[9]

  • Data Analysis:

    • Subtract the background fluorescence from all sample readings.

    • Calculate the fold-increase in caspase-3 activity by comparing the fluorescence of the this compound-treated samples to the vehicle-treated control.

Western Blotting for Cleaved Caspase-3

Western blotting allows for the specific detection of the active form of caspase-3. Pro-caspase-3 is an inactive zymogen of approximately 32-35 kDa. Upon activation, it is cleaved into large (17-19 kDa) and small (12 kDa) subunits. An antibody specific for the cleaved form is used to detect the active enzyme.[10]

Experimental Workflow

WB_Workflow A Cell Treatment and Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Immunoblotting D->E F Detection E->F

Caption: Workflow for Western blotting of cleaved caspase-3.

Detailed Protocol:

  • Sample Preparation:

    • Treat cells with this compound as described previously.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) per lane onto a 12-15% SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for cleaved caspase-3 (e.g., Asp175) overnight at 4°C.[10]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • A loading control, such as β-actin or GAPDH, should be probed on the same membrane to ensure equal protein loading.

Flow Cytometry for Active Caspase-3

Flow cytometry provides a single-cell analysis of caspase-3 activation. This method often uses a cell-permeable, fluorescently labeled inhibitor of caspase-3 (e.g., a FITC- or PE-conjugated DEVD-FMK) that irreversibly binds to the active enzyme.[11]

Experimental Workflow

FC_Workflow A Cell Treatment with This compound B Staining with Fluorescent Caspase-3 Inhibitor A->B C Washing B->C D Flow Cytometry Analysis C->D

Caption: Workflow for flow cytometry analysis of active caspase-3.

Detailed Protocol:

  • Cell Treatment:

    • Treat cells in suspension or in plates with this compound as described previously.

  • Staining:

    • Harvest the cells (including any floating cells from adherent cultures) and wash with PBS.

    • Resuspend the cells in the provided wash buffer.

    • Add the fluorescently labeled caspase-3 inhibitor (e.g., Red-DEVD-FMK) and incubate for 30-60 minutes at 37°C in a 5% CO2 incubator, protected from light.[12]

  • Washing:

    • After incubation, wash the cells twice with the provided wash buffer to remove any unbound inhibitor.[12]

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).

    • Analyze the cells on a flow cytometer using the appropriate laser and filter settings for the fluorophore used (e.g., FL2 channel for red fluorescence).[12]

    • The percentage of cells with active caspase-3 can be quantified.

Conclusion

The methods described provide a comprehensive toolkit for the accurate and reliable measurement of caspase-3 activity in response to this compound treatment. The choice of assay will depend on the specific research question, available equipment, and desired throughput. For high-throughput screening, colorimetric and fluorometric assays are well-suited. For detailed confirmation and to visualize the specific cleavage of caspase-3, Western blotting is the method of choice. Flow cytometry offers the advantage of single-cell analysis and the ability to correlate caspase-3 activation with other cellular markers. By employing these techniques, researchers can effectively characterize the apoptotic effects of this compound and elucidate its mechanism of action.

References

Application Notes and Protocols for Utilizing Disorazol A in the Study of Microtubule Dynamics in Living Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disorazol A is a macrocyclic polyketide originally isolated from the myxobacterium Sorangium cellulosum.[1][2] It belongs to a family of potent cytotoxic natural products that have garnered significant interest for their anticancer properties.[2][3] The primary mechanism of action for this compound is the disruption of microtubule polymerization.[1][2] It exhibits exceptionally high cytotoxicity, with inhibitory concentrations against various cancer cell lines in the picomolar to low nanomolar range.[1][4][5] This high potency makes this compound a valuable chemical tool for studying the role of microtubule dynamics in various cellular processes, including cell division, intracellular transport, and cell migration. These notes provide detailed protocols for using this compound to investigate microtubule function in living cells.

Mechanism of Action

This compound exerts its potent antimitotic effects by directly interacting with tubulin. It inhibits the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network within the cell.[1][6] This disruption of the cytoskeleton has profound downstream effects, primarily causing an arrest of the cell cycle in the G2/M phase.[1][7][8] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][2]

cluster_pathway This compound: Mechanism of Action Disorazol This compound Tubulin Binds to Tubulin Dimers Disorazol->Tubulin Inhibit Inhibits Tubulin Polymerization Tubulin->Inhibit Depolymerize Microtubule Network Depolymerization Inhibit->Depolymerize Arrest G2/M Phase Cell Cycle Arrest Depolymerize->Arrest Apoptosis Induction of Apoptosis Arrest->Apoptosis

Caption: Cellular pathway of this compound, from tubulin binding to apoptosis.

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations of various Disorazol analogs, highlighting their potent effects on both cancer cell proliferation and in vitro tubulin polymerization.

Table 1: Inhibition of Cancer Cell Proliferation (IC50/EC50 Values)

Disorazol AnalogCell Line(s)IC50 / EC50 ValueReference
Disorazol A1Various Cancer Cell Lines2 - 42 pM[4][5]
Disorazol C111 Human Tumor CarcinomasAvg. 1.7 ± 0.6 nM[6]
Head and Neck Cancer LinesAvg. 358 ± 56 pM[6]
Disorazol Z>60 Tumor Cell LinesSingle-digit to sub-nanomolar[7]
RKOp27Kip (without arrest)0.54 nM[7]
KB/HeLa (G2/M Arrest)0.8 nM[7][9]
Disorazol Z1HepG2, U-2 OS0.07 - 0.43 nM[4]

Table 2: Inhibition of In Vitro Tubulin Polymerization

Disorazol AnalogConditionIC50 ValueReference
Disorazol C1GTP-mediated tubulin assembly11.8 ± 0.4 µM[6]
Disorazol ZIn vitro tubulin polymerization3.3 µM[7][9]

Note: The significant difference between cellular IC50 and in vitro tubulin polymerization IC50 is common for potent microtubule-targeting agents.[6] The high concentration of purified tubulin used in vitro assays often requires higher compound concentrations for inhibition compared to the cellular environment.

Experimental Protocols

Here we provide detailed protocols for key experiments to study the effects of this compound on microtubule dynamics and cellular fate.

Protocol 1: Live-Cell Imaging of Microtubule Disruption

This protocol allows for the real-time visualization of microtubule depolymerization in living cells following treatment with this compound. This is best achieved using cells stably expressing a fluorescently tagged tubulin (e.g., GFP-α-tubulin) or by using a live-cell tubulin stain.

cluster_workflow Workflow: Live-Cell Imaging Seed 1. Seed Cells (e.g., GFP-Tubulin expressing) Adhere 2. Allow Adherence (24 hours) Seed->Adhere Prepare 3. Prepare this compound Working Solutions Adhere->Prepare Image_Pre 4. Acquire Pre-Treatment Baseline Images Prepare->Image_Pre Treat 5. Add this compound to Cells Image_Pre->Treat Image_Post 6. Time-Lapse Imaging (e.g., 1-6 hours) Treat->Image_Post Analyze 7. Analyze Microtubule Integrity and Dynamics Image_Post->Analyze

Caption: Experimental workflow for live-cell imaging of microtubule dynamics.

Methodology:

  • Cell Preparation:

    • Seed cells stably expressing GFP-α-tubulin (e.g., U-2 OS or HeLa cells) onto glass-bottom imaging dishes or 96-well imaging plates.[4]

    • Culture cells in a suitable medium until they reach 50-70% confluency. Ensure cells are healthy and in an environment with controlled temperature, humidity, and CO2.[10][11]

  • Compound Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

    • On the day of the experiment, prepare serial dilutions in a pre-warmed, phenol (B47542) red-free imaging medium to achieve final concentrations in the desired range (e.g., 1 pM to 100 nM).

  • Imaging Procedure:

    • Place the imaging dish on the microscope stage equipped with an environmental chamber (37°C, 5% CO2).

    • Identify several healthy cells and acquire baseline (time 0) images of the microtubule network.

    • Carefully replace the medium with the this compound-containing imaging medium. Include a vehicle control (DMSO).

    • Begin time-lapse acquisition using a confocal or high-resolution fluorescence microscope. Capture images every 5-15 minutes for a period of 1 to 6 hours.[12]

    • Use the lowest possible laser power and exposure time to minimize phototoxicity.[10][11]

  • Data Analysis:

    • Observe the time-dependent disruption of the microtubule network. In treated cells, expect to see a transition from a well-defined filamentous network to a diffuse cytoplasmic signal.

    • Quantify changes in microtubule density or filament integrity over time using appropriate image analysis software.

Protocol 2: Immunofluorescence Staining of the Microtubule Network

This endpoint assay provides high-resolution images of the microtubule cytoskeleton after a fixed treatment period with this compound.

cluster_workflow Workflow: Immunofluorescence Staining Seed 1. Seed Cells on Coverslips Treat 2. Treat with this compound (e.g., 2-24 hours) Seed->Treat Fix 3. Fix Cells (e.g., 4% PFA) Treat->Fix Perm 4. Permeabilize (e.g., 0.1% Triton X-100) Fix->Perm Block 5. Block Non-Specific Binding Perm->Block Primary 6. Incubate with Primary Ab (anti-α-tubulin) Block->Primary Secondary 7. Incubate with Fluor-labeled Secondary Ab Primary->Secondary Mount 8. Mount Coverslips with DAPI Secondary->Mount Image 9. Visualize with Fluorescence Microscope Mount->Image

Caption: Step-by-step workflow for immunofluorescence staining of microtubules.

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells (e.g., A549, U-2 OS) onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 2 nM, 10 nM, 20 nM) for a desired duration (e.g., 1, 24, or 72 hours).[6] Include a vehicle-only control.

  • Fixation and Permeabilization:

    • Wash cells three times with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[13]

  • Staining:

    • Wash three times with PBS.

    • Block non-specific antibody binding by incubating with a blocking buffer (e.g., 10% horse serum in PBS) for 1 hour at room temperature.[13][14]

    • Incubate with a primary antibody against α-tubulin (diluted in blocking buffer) overnight at 4°C.[13]

    • Wash cells three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature, protected from light.[13]

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Counterstain nuclei with DAPI or Hoechst stain for 5 minutes.[13][14]

    • Wash twice with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Visualize the microtubule network (green channel) and nuclei (blue channel) using a fluorescence or confocal microscope.[13]

Protocol 3: Cell Viability Assay (Resazurin or MTT)

This colorimetric/fluorometric assay quantifies the cytotoxic effects of this compound by measuring the metabolic activity of the cell population.

cluster_workflow Workflow: Cell Viability Assay Seed 1. Seed Cells in 96-Well Plate Adhere 2. Allow Adherence (24 hours) Seed->Adhere Treat 3. Add Serial Dilutions of this compound Adhere->Treat Incubate 4. Incubate for 72 hours Treat->Incubate Add_Reagent 5. Add Resazurin (B115843)/MTT Reagent Incubate->Add_Reagent Incubate_Reagent 6. Incubate for 1-4 hours Add_Reagent->Incubate_Reagent Read 7. Read Absorbance/ Fluorescence Incubate_Reagent->Read Calculate 8. Calculate IC50 Value Read->Calculate

Caption: Workflow for determining cell viability and calculating IC50 values.

Methodology:

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.

  • Compound Treatment:

    • After 24 hours, treat the cells with serial dilutions of this compound. It is critical to include untreated and vehicle-only controls.

    • Incubate the plate for the desired time, typically 72 hours, to assess cytotoxicity.[9]

  • Resazurin Assay:

    • Prepare a resazurin solution (e.g., AlamarBlue™) according to the manufacturer's instructions.

    • Add 10 µL of the resazurin reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized to ensure the signal is within the linear range.

    • Measure fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.[15]

  • Data Analysis:

    • Subtract the background fluorescence (from media-only wells).

    • Normalize the data to the vehicle-treated control cells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression (sigmoidal dose-response) curve fit.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the cell cycle phase distribution of a cell population, specifically to quantify the G2/M arrest induced by this compound.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to ~60% confluency.

    • Treat cells with this compound at concentrations around the IC50 value (e.g., 0.8 nM for KB/HeLa cells) for 24-48 hours.[7]

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells (to include apoptotic cells).

    • Wash the collected cells with ice-cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while gently vortexing.

    • Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer.

  • Data Interpretation:

    • Gate the single-cell population to exclude doublets and debris.

    • Generate a histogram of DNA content. The G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content.

    • In this compound-treated samples, expect a significant accumulation of cells in the G2/M phase peak compared to the control.[1][7]

References

APPLICATION NOTES: Development of Antibody-Drug Conjugates Using Disorazol A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapies designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The efficacy of an ADC is critically dependent on the synergy between its three components: a highly specific monoclonal antibody (mAb) that targets a tumor-associated antigen, a stable linker, and a potent cytotoxic payload.

Disorazols, a family of macrocyclic polyketides produced by the myxobacterium Sorangium cellulosum, have emerged as exceptionally potent cytotoxic agents.[1][2][3] In particular, Disorazol A1 has demonstrated profound cytostatic activity at picomolar concentrations against a wide range of cancer cell lines, including those with multi-drug resistance.[1][4] Its mechanism of action involves the inhibition of tubulin polymerization, leading to microtubule depolymerization, G2/M phase cell cycle arrest, and subsequent induction of apoptosis.[1][5][6] The extraordinary potency of Disorazol A makes it a highly attractive candidate for use as an ADC payload, where its extreme cytotoxicity can be precisely targeted to cancer cells.[2][7]

These application notes provide an overview of the development of this compound-based ADCs, including key biological data, conjugation strategies, and protocols for in vitro evaluation.

Data Presentation

The exceptional potency of this compound and its analogues is a key attribute for their use in ADCs. The following tables summarize the in vitro cytotoxicity data across various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Disorazol A1

Cell LineCancer TypeIC50 (pM)Reference
Various Cancer Cell LinesPanel of Cancer Lines2 - 42[4]
KBCervical Carcinoma (Multidrug-Resistant)Low Picomolar[1][4]

Table 2: In Vitro Cytotoxicity of Disorazol Analogues

CompoundCell LineCancer TypeIC50 (nM)Reference
Disorazol C1Panel of 11 Human Carcinoma LinesVarious1.7 ± 0.6 (Average)[5]
Disorazol C1Head and Neck Cancer LinesHead and Neck0.358 ± 0.056 (Average)[5]
Disorazol Z1HepG2Hepatocellular Carcinoma~0.43[4][8]
Disorazol Z1U-2 OSOsteosarcoma~0.43[4][8]
Disorazol ZKB/HeLaCervical Carcinoma0.8 (G2/M Arrest)[9]
Disorazol ZHCT-116Colon Carcinoma0.25 (Caspase 3/7 Activation)[9]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.[10] Lower values indicate higher potency.

Mechanism of Action & ADC Workflow

The development of a this compound-based ADC follows a structured workflow from payload synthesis to in vivo testing. The payload's mechanism of action is central to its therapeutic effect.

MOA cluster_bloodstream Bloodstream cluster_cell Target Cancer Cell ADC This compound ADC Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Internalization Internalization (Endocytosis) Receptor->Internalization 2. Receptor-Mediated   Endocytosis Endosome Endosome/ Lysosome Internalization->Endosome Release Payload Release (this compound) Endosome->Release Tubulin α/β-Tubulin Dimers Release->Tubulin Binds to Tubulin Microtubule Growing End Shrinking End Release->Microtubule:h Inhibits Polymerization Release->Microtubule:t Induces Depolymerization Tubulin->Microtubule Polymerization Microtubule:t->Tubulin Depolymerization Arrest G2/M Phase Arrest Microtubule->Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Mechanism of action for a this compound-based ADC.

ADC_Workflow cluster_synthesis Payload & Linker Synthesis cluster_conjugation ADC Construction cluster_testing Preclinical Evaluation start Start payload Total Synthesis of This compound Analogue start->payload linker Linker Synthesis with Reactive Group start->linker conjugation Antibody-Linker-Payload Conjugation payload->conjugation linker->conjugation antibody Antibody Production & Modification antibody->conjugation purification ADC Purification (e.g., HIC, SEC) conjugation->purification characterization Characterization (e.g., DAR, Purity) purification->characterization invitro In Vitro Assays (Cytotoxicity, Bystander Effect) characterization->invitro invivo In Vivo Models (Xenograft Tumor Models) invitro->invivo pkpd Pharmacokinetics & Pharmacodynamics invivo->pkpd end Candidate Selection pkpd->end

Caption: General workflow for the development of this compound ADCs.

Experimental Protocols

Detailed protocols are essential for the successful synthesis and evaluation of this compound ADCs. The following are representative protocols based on common methodologies in the field.

Protocol 1: Synthesis of a this compound Analogue with a Linker Attachment Point

This compound's complex structure necessitates total synthesis to introduce a functional group for linker attachment without compromising its cytotoxic activity.[11][12] This protocol outlines a conceptual approach based on Yamaguchi esterification, a common method for macrolactonization.[7]

Objective: To synthesize a this compound derivative suitable for conjugation.

Materials:

  • Protected Disorazol monomer A (with a free carboxylic acid)

  • Protected Disorazol monomer B (with a free alcohol and a site for linker attachment, e.g., an azide (B81097) or alkyne)

  • 2,4,6-Trichlorobenzoyl chloride

  • Triethylamine (NEt3)

  • 4-Dimethylaminopyridine (DMAP)

  • Toluene (B28343), THF (anhydrous)

  • Deprotection reagents (e.g., HBr, CSA)

  • Standard glassware for organic synthesis

Methodology:

  • Esterification (Yamaguchi Protocol): a. Dissolve protected monomer A in anhydrous THF/toluene. b. Add 2,4,6-trichlorobenzoyl chloride and NEt3. Stir at room temperature to form the mixed anhydride. c. In a separate flask, dissolve protected monomer B and DMAP in anhydrous toluene. d. Slowly add the solution from step (a) to the solution from step (c) and stir for 18 hours at room temperature to form the linear dimer.[7]

  • Deprotection: a. Selectively deprotect the terminal alcohol and carboxylic acid groups on the linear dimer using appropriate reagents (e.g., camphorsulfonic acid (CSA) for an acid-labile protecting group, LiOH for a methyl ester).[7]

  • Macrolactonization (Yamaguchi Protocol): a. Subject the deprotected linear precursor to high-dilution conditions. b. Add 2,4,6-trichlorobenzoyl chloride and NEt3, followed by slow addition of a DMAP solution in toluene to promote intramolecular cyclization.[7]

  • Final Deprotection & Purification: a. Remove any remaining protecting groups (e.g., with HBr in acetonitrile (B52724) at low temperature) to yield the final this compound analogue.[7] b. Purify the final compound using column chromatography or preparative HPLC. c. Characterize the structure and purity via NMR and HRMS.

Protocol 2: Cysteine-Based Antibody Conjugation via Thiol-Maleimide Chemistry

This protocol describes the conjugation of a linker-payload to a monoclonal antibody via engineered or partially reduced native cysteine residues.

Objective: To conjugate a maleimide-functionalized this compound linker-payload to a mAb.

Materials:

  • Monoclonal Antibody (e.g., Trastuzumab) in PBS buffer

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Maleimide-activated this compound linker-payload

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sephadex G-25 or similar size-exclusion chromatography (SEC) column

  • Hydrophobic Interaction Chromatography (HIC) column

  • UV-Vis Spectrophotometer

Methodology:

  • Antibody Reduction (Partial): a. Prepare a solution of the mAb at a concentration of 5-10 mg/mL in PBS. b. Add a 2.5-fold molar excess of TCEP to the mAb solution. c. Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds, exposing free thiol groups.

  • Buffer Exchange: a. Remove excess TCEP by buffer exchange into a PBS buffer containing 1 mM EDTA using a desalting column (e.g., Sephadex G-25).

  • Conjugation Reaction: a. Prepare a stock solution of the maleimide-activated this compound linker-payload in DMSO. b. Add a 5- to 10-fold molar excess of the linker-payload to the reduced mAb solution. Ensure the final DMSO concentration is below 10% (v/v). c. Gently mix and incubate the reaction at room temperature for 1 hour or at 4°C overnight. Protect from light.

  • Quenching: a. Quench any unreacted maleimide (B117702) groups by adding a 3-fold molar excess of N-acetylcysteine and incubating for 20 minutes.

  • Purification: a. Purify the resulting ADC from unconjugated payload and other reactants using SEC or HIC. HIC is particularly effective for separating ADC species with different drug-to-antibody ratios (DARs).

  • Characterization: a. Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm. b. Calculate the average DAR by measuring the absorbance at 280 nm and the absorbance maximum of the payload, and applying the Beer-Lambert law.

Protocol 3: In Vitro Cytotoxicity Assay (MTT/MTS Assay)

This protocol is used to determine the IC50 value of the this compound ADC on a target cancer cell line.[13]

Objective: To measure the dose-dependent cytotoxic effect of the ADC.

Materials:

  • Target cancer cell line (e.g., BT-474 for a HER2-targeting ADC)

  • Non-target cell line (as a negative control)

  • Complete cell culture medium

  • This compound ADC and unconjugated mAb

  • 96-well cell culture plates

  • MTT or MTS reagent (e.g., CellTiter 96 AQueous One Solution)

  • Plate reader

Methodology:

  • Cell Seeding: a. Harvest cells and perform a cell count. b. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plates for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • ADC Treatment: a. Prepare a series of dilutions of the this compound ADC, the unconjugated mAb, and a free this compound control in complete medium. b. Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated wells as a control for 100% viability. c. Incubate the plates for 72-96 hours at 37°C, 5% CO2.

  • Viability Measurement: a. Add 20 µL of MTS reagent to each well. b. Incubate for 1-4 hours at 37°C until a color change is apparent. c. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: a. Subtract the background absorbance (media only). b. Normalize the data to the untreated control wells (set to 100% viability). c. Plot the cell viability (%) against the logarithm of the ADC concentration. d. Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- Variable slope).

References

Application Note: High-Throughput Assessment of G2/M Phase Arrest Induced by Disorazol A

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Disorazol A, a polyketide natural product isolated from the myxobacterium Sorangium cellulosum, is a potent cytotoxic agent that exhibits strong anti-cancer properties.[1][2] Its mechanism of action involves the disruption of microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][2][3] This application note provides a comprehensive set of protocols for assessing the G2/M phase arrest caused by this compound in cancer cell lines. The described methods include cell cycle analysis by flow cytometry, protein expression analysis by Western blotting, and visualization of mitotic spindle defects by immunofluorescence microscopy. These techniques are essential for researchers in oncology, drug discovery, and cell biology who are investigating the anti-mitotic activity of this compound and similar compounds.

Principle

This compound acts as a microtubule-destabilizing agent, preventing the formation of the mitotic spindle, a crucial structure for chromosome segregation during mitosis.[1][2] This disruption activates the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures proper chromosome attachment to the spindle.[4] The activation of the SAC prevents the cell from proceeding into anaphase, leading to an accumulation of cells in the G2/M phase of the cell cycle.[5] This G2/M arrest is characterized by high levels of the Cyclin B1/CDK1 complex, which is the master regulator of entry into mitosis.[6][7] Prolonged arrest at this stage can ultimately trigger apoptotic cell death.[1][3] This application note details methods to quantify the percentage of cells arrested in G2/M and to analyze the molecular markers and cellular morphology associated with this arrest.

Experimental Workflow

The following diagram outlines the general workflow for assessing G2/M phase arrest induced by this compound.

G2M_Arrest_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_data Data Interpretation cell_culture 1. Cell Culture (e.g., HeLa, A549) drug_treatment 2. This compound Treatment (Dose-response and time-course) cell_culture->drug_treatment flow_cytometry 3a. Flow Cytometry (Cell Cycle Analysis - PI Staining) drug_treatment->flow_cytometry western_blot 3b. Western Blotting (Cyclin B1, CDK1, p-H3) drug_treatment->western_blot if_microscopy 3c. Immunofluorescence (α-tubulin, DAPI) drug_treatment->if_microscopy quantification 4. Quantification & Data Analysis flow_cytometry->quantification western_blot->quantification if_microscopy->quantification interpretation 5. Interpretation of Results quantification->interpretation

Caption: Experimental workflow for assessing this compound-induced G2/M arrest.

Materials and Reagents

Cell Culture and Drug Treatment
  • Cancer cell line (e.g., HeLa, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (prepare stock solution in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell counting device (e.g., hemocytometer or automated cell counter)

Cell Cycle Analysis by Flow Cytometry
  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[8][9]

Western Blotting
  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-Cyclin B1

    • Mouse anti-CDK1

    • Rabbit anti-phospho-Histone H3 (Ser10)

    • Mouse anti-β-actin or anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

Immunofluorescence Microscopy
  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBST)

  • Primary antibody: Mouse anti-α-tubulin

  • Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-mouse)

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • Antifade mounting medium

Detailed Protocols

Cell Culture and this compound Treatment
  • Seed the chosen cancer cell line in appropriate culture vessels (e.g., 6-well plates for Western blotting and flow cytometry, or coverslips in 24-well plates for immunofluorescence).

  • Allow cells to adhere and grow to 50-70% confluency.

  • Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A typical concentration range to test is 0.1 nM to 100 nM.[10]

  • Remove the old medium and add the medium containing different concentrations of this compound or vehicle control (DMSO).

  • Incubate the cells for a desired period (e.g., 12, 24, or 48 hours).

Cell Cycle Analysis by Flow Cytometry
  • Harvest the cells by trypsinization, including the supernatant to collect any floating cells.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.[11]

  • Wash the cell pellet with 5 mL of ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of ice-cold PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells for at least 2 hours at -20°C.[12]

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet with 5 mL of PBS and centrifuge.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.[13]

  • Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 or FL3 channel.[11]

  • Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting for G2/M Markers
  • After treatment, wash the cells in 6-well plates twice with ice-cold PBS.

  • Add 100-200 µL of ice-cold RIPA lysis buffer to each well and scrape the cells.

  • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration using a BCA assay.

  • Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-phospho-Histone H3, and a loading control) overnight at 4°C.[14][15]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Immunofluorescence for Mitotic Spindle Visualization
  • After treatment on coverslips, wash the cells twice with PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[4]

  • Wash twice with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[4]

  • Wash twice with PBS.

  • Block with 1% BSA in PBST for 30-60 minutes.[4]

  • Incubate with primary antibody (anti-α-tubulin) diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

  • Wash three times with PBST.

  • Incubate with the fluorophore-conjugated secondary antibody and a nuclear counterstain (DAPI or Hoechst) for 1 hour at room temperature in the dark.[4]

  • Wash three times with PBST.

  • Mount the coverslips onto microscope slides using antifade mounting medium.[4]

  • Visualize the cells using a fluorescence or confocal microscope. Acquire images of the mitotic spindles and chromosome condensation.[16]

Data Presentation

Table 1: Cell Cycle Distribution Analysis by Flow Cytometry
Treatment GroupConcentration (nM)% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle Control055 ± 425 ± 320 ± 2
This compound145 ± 520 ± 435 ± 6
This compound1020 ± 310 ± 270 ± 5
This compound10015 ± 25 ± 180 ± 4
Data are presented as mean ± SD from three independent experiments and are hypothetical examples.
Table 2: Quantification of G2/M Regulatory Protein Expression
Treatment GroupConcentration (nM)Relative Cyclin B1 Expression (normalized to control)Relative CDK1 Expression (normalized to control)Relative p-H3 (Ser10) Expression (normalized to control)
Vehicle Control01.001.001.00
This compound11.8 ± 0.21.1 ± 0.12.5 ± 0.3
This compound103.5 ± 0.41.2 ± 0.25.8 ± 0.6
This compound1004.2 ± 0.51.3 ± 0.17.1 ± 0.8
Data are presented as mean ± SD from three independent experiments and are hypothetical examples.

Signaling Pathway and Interpretation

This compound disrupts microtubule dynamics, which is sensed by the spindle assembly checkpoint. This leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the degradation of key mitotic proteins like Cyclin B1 and Securin. The stabilization of Cyclin B1 maintains the activity of the Cyclin B1/CDK1 complex, which is the master driver of mitosis. This sustained activity prevents cells from exiting mitosis, resulting in a G2/M arrest.

G2M_Signaling_Pathway disorazol_a This compound microtubules Microtubule Polymerization disorazol_a->microtubules inhibits spindle Mitotic Spindle Formation microtubules->spindle required for sac Spindle Assembly Checkpoint (SAC) spindle->sac defects activate apc APC/C Inhibition sac->apc cyclin_b1 Cyclin B1 Degradation apc->cyclin_b1 inhibits cdk1_complex Active Cyclin B1/CDK1 cyclin_b1->cdk1_complex prevents inactivation of mitotic_exit Mitotic Exit cdk1_complex->mitotic_exit inhibits g2m_arrest G2/M Arrest cdk1_complex->g2m_arrest maintains

Caption: Signaling pathway of this compound-induced G2/M arrest.

An increase in the percentage of cells in the G2/M phase, as measured by flow cytometry, is the primary indicator of this compound's effect. This should be accompanied by an increase in the expression of Cyclin B1 and the mitotic marker phospho-Histone H3 (Ser10) in Western blot analysis. Immunofluorescence imaging will reveal abnormal mitotic spindles, characterized by a lack of bipolar spindle formation and condensed, unaligned chromosomes, confirming the disruption of microtubule function.

Troubleshooting

ProblemPossible CauseSolution
Flow Cytometry: High CV in G1/G2 peaks- Cell clumping- Improper fixation- Incorrect flow rate- Filter cell suspension before analysis- Ensure slow, dropwise addition of cold ethanol- Use a lower flow rate during acquisition
Western Blot: Weak or no signal- Insufficient protein load- Inactive antibody- Inefficient transfer- Increase protein amount- Use a fresh antibody aliquot- Optimize transfer conditions (time, voltage)
Immunofluorescence: High background- Incomplete blocking- Antibody concentration too high- Insufficient washing- Increase blocking time or change blocking agent- Titrate primary and secondary antibodies- Increase the number and duration of washes

Conclusion

The methods detailed in this application note provide a robust framework for characterizing the G2/M phase arrest induced by this compound. By combining flow cytometry for quantitative cell cycle analysis, Western blotting for key protein markers, and immunofluorescence for morphological assessment, researchers can gain a comprehensive understanding of the cellular response to this potent anti-mitotic agent. These protocols can be adapted for high-throughput screening of other potential microtubule-targeting drugs.

References

Application of Disorazol A in Studying Multidrug-Resistant Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disorazols are a class of macrocyclic polyketides originally isolated from the myxobacterium Sorangium cellulosum.[1][2] These natural products, particularly Disorazol A1, have demonstrated exceptionally potent cytotoxic and antiproliferative activities against a broad spectrum of cancer cell lines, including those exhibiting multidrug resistance (MDR).[3][4] The primary mechanism of action of Disorazol A is the disruption of microtubule polymerization by binding to tubulin.[1][3] This interference with microtubule dynamics leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase, induction of apoptosis, and ultimately, cancer cell death.[2][3][5] This unique mechanism makes this compound a valuable tool for investigating the complexities of MDR in cancer and a promising scaffold for the development of novel anticancer therapeutics.

These application notes provide a comprehensive overview of the use of this compound in the context of MDR cancer cell research, including detailed experimental protocols and quantitative data to guide researchers in their studies.

Mechanism of Action

This compound exerts its potent anticancer effects by directly targeting tubulin, the fundamental protein subunit of microtubules. By inhibiting tubulin polymerization, this compound leads to the depolymerization of the microtubule network.[3][4] This disruption of the cellular cytoskeleton has profound consequences:

  • Mitotic Arrest: Microtubules are essential components of the mitotic spindle, which is responsible for chromosome segregation during cell division. This compound-induced microtubule depolymerization prevents the formation of a functional mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[3][5]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is characterized by the activation of caspase-3/7, an increase in p53 protein accumulation in the nucleus, and DNA fragmentation.[3][4]

  • Overcoming Multidrug Resistance: this compound has shown high efficacy against cancer cell lines that overexpress P-glycoprotein (P-gp), a common efflux pump responsible for MDR.[3] While the exact mechanism for overcoming P-gp-mediated resistance is still under investigation, its potent cytotoxic nature at picomolar concentrations may overwhelm the efflux capacity of these pumps.

Data Presentation

The following tables summarize the cytotoxic activity of Disorazol A1 and its analogs against various cancer cell lines, including multidrug-resistant models.

Table 1: Cytotoxicity (IC₅₀) of Disorazol A1

Cell LineOriginIC₅₀ (pM)Notes
L929Mouse Fibrosarcoma3
KB-3-1Human Cervical Carcinoma2
KB (MDR)Human Cervical Carcinoma-Effective at low picomolar levels[3][4]
A-549Human Lung Carcinoma42[2]
HT-29Human Colon Carcinoma21[2]
MCF-7Human Breast Carcinoma21[2]
HeLaHuman Cervical Carcinoma0.05 nM (50 pM)[6]
HeLa/DZRDisorazol C1-resistant HeLa0.40 nM (400 pM)8.4-fold resistance to Disorazol A1[6]

Table 2: Cytotoxicity (IC₅₀) of Disorazol Z1

Cell LineOriginIC₅₀ (nM)
HepG2Human Hepatocellular Carcinoma0.43
U-2 OSHuman Osteosarcoma0.35
HCC 1806Human Breast Cancer0.07
MDA-MB-231Human Breast Cancer0.15

Experimental Protocols

Herein are detailed protocols for key experiments to study the effects of this compound on multidrug-resistant cancer cells.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Multidrug-resistant and parental cancer cell lines

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting a dose-response curve.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of this compound on cell cycle progression.

Materials:

  • Cancer cells

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ice-cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with PBS and resuspend in a small volume of PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of approximately 70%.

  • Storage: Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the number of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cancer cells

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[8] Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.[8]

Visualizations

Disorazol_A_Mechanism_of_Action cluster_cell Cancer Cell Disorazol_A This compound Tubulin Tubulin Dimers Disorazol_A->Tubulin Binds to P_gp P-glycoprotein (MDR) Disorazol_A->P_gp Evades/Overwhelms Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Assembly Microtubules->Mitotic_Spindle Required for G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2_M_Arrest Disruption leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis Induces Drug_Efflux Drug Efflux P_gp->Drug_Efflux Mediates

Caption: Mechanism of action of this compound in cancer cells.

Experimental_Workflow Start Start: Culture MDR and Parental Cancer Cell Lines Treatment Treat cells with varying concentrations of this compound Start->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Data_Analysis Data Analysis and Interpretation Cytotoxicity->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis End End: Characterize this compound effects on MDR cells Data_Analysis->End

Caption: Experimental workflow for studying this compound.

Signaling_Pathway Disorazol_A This compound Microtubule_Depolymerization Microtubule Depolymerization Disorazol_A->Microtubule_Depolymerization Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Depolymerization->Mitotic_Arrest p53_Accumulation p53 Accumulation Mitotic_Arrest->p53_Accumulation Caspase_Activation Caspase-3/7 Activation Mitotic_Arrest->Caspase_Activation Apoptosis Apoptosis p53_Accumulation->Apoptosis Caspase_Activation->Apoptosis

Caption: Apoptotic signaling pathway induced by this compound.

References

Application Notes and Protocols: Handling and Storage of Disorazol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disorazol A is a potent macrocyclic polyketide derived from the myxobacterium Sorangium cellulosum.[1][2] It exhibits exceptionally high cytotoxicity against a wide range of cancer cell lines, with IC50 values often in the low picomolar to nanomolar range.[1][3][4] Its mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of microtubule dynamics, G2/M phase cell cycle arrest, and subsequent induction of apoptosis.[1][2][3] Due to its high potency and inherent instability, stringent laboratory procedures are required for its handling and storage to ensure researcher safety, maintain compound integrity, and ensure experimental reproducibility.[2] These application notes provide detailed protocols and guidelines for the safe handling and optimal storage of this compound.

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C43H54N2O10[2]
Molecular Weight 758.9 g/mol [5]
Appearance Crystalline solid[6]
Mechanism of Action Inhibition of tubulin polymerization[1][4]
Biological Activity Potent cytotoxic and anti-cancer agent[1][2]
Cellular Effects G2/M cell cycle arrest, apoptosis[1][3]

Safety and Handling Precautions

This compound is an extremely potent cytotoxic compound and must be handled with extreme caution.[2] All handling procedures should be performed in a designated area, preferably within a certified chemical fume hood or a ducted biosafety cabinet, to prevent inhalation of aerosolized particles.[7]

Personal Protective Equipment (PPE):

  • Gloves: Two pairs of powder-free, chemically resistant gloves (e.g., nitrile) should be worn at all times. Change the outer pair frequently, especially if contamination is suspected.[7][8]

  • Lab Coat: A dedicated lab coat, preferably disposable, should be worn.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.[7]

  • Respiratory Protection: A fit-tested respirator may be necessary for handling larger quantities of the powdered form.

General Handling Guidelines:

  • Avoid direct contact with the skin, eyes, and clothing.[9]

  • Do not handle this compound if you are pregnant or breastfeeding.[9]

  • Prohibit eating, drinking, and smoking in the designated handling area.[10]

  • All surfaces and equipment in contact with this compound should be decontaminated after use. A 10% bleach solution can be used for decontamination of non-porous materials.[7]

  • Dispose of all contaminated waste (e.g., gloves, pipette tips, vials) as hazardous cytotoxic waste according to institutional guidelines.[7][10]

Spill Management:

  • In case of a spill, immediately alert others in the vicinity.

  • Wearing appropriate PPE, cover the spill with absorbent material.[9]

  • Clean the area with a suitable deactivating solution (e.g., 10% bleach), followed by a thorough wash with soap and water.[7][9]

  • Collect all contaminated materials in a sealed container for hazardous waste disposal.[9]

Storage and Stability

This compound is known to be unstable, which necessitates strict storage conditions to maintain its biological activity.[2]

FormStorage TemperatureLight ConditionsDurationNotes
Solid (Lyophilized Powder) -20°C or -80°CProtect from lightLong-termStore in a tightly sealed container in a desiccator to prevent moisture absorption.
Stock Solution (in DMSO) -20°C or -80°CProtect from light (use amber vials)Short to medium-term (weeks to months)Minimize freeze-thaw cycles by preparing single-use aliquots.
Aqueous Working Solutions 2-8°CProtect from lightShort-term (prepare fresh for each experiment)This compound is prone to degradation in aqueous solutions.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 1 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (lyophilized powder)

  • Anhydrous, sterile DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Carefully weigh the required amount of this compound in a sterile microfuge tube.

  • Add the appropriate volume of anhydrous, sterile DMSO to achieve a final concentration of 1 mM. For example, to prepare a 1 mM solution from 1 mg of this compound (MW: 758.9 g/mol ), add 1.318 mL of DMSO.

  • Gently vortex or sonicate the solution to ensure complete dissolution. The solution should be clear and free of particulates.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C or -80°C.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in vitro.[4][11]

Materials:

  • Purified tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol (B35011)

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Positive control (e.g., Nocodazole)

  • 96-well, clear bottom microplate

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a tubulin polymerization mix on ice by combining General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).

  • Add purified tubulin to the polymerization mix to a final concentration of 2-3 mg/mL and keep on ice.

  • Prepare serial dilutions of this compound in General Tubulin Buffer. Also, prepare vehicle and positive control solutions.

  • Add 10 µL of the diluted this compound, vehicle, or positive control to the wells of a pre-warmed (37°C) 96-well plate.

  • To initiate the polymerization reaction, add 90 µL of the cold tubulin polymerization mix to each well.

  • Immediately place the plate in the 37°C microplate reader and begin measuring the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Analyze the data by plotting absorbance versus time. The IC50 value can be determined by plotting the percentage of polymerization inhibition against the log of the this compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the analysis of cell cycle distribution in cells treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.[12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% ice-cold ethanol (B145695)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24-48 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with cold PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The G2/M population will increase in this compound-treated cells.

Apoptosis Assay using Annexin V/PI Staining

This protocol describes the detection of apoptosis in this compound-treated cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[13][14]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound or vehicle control as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.

Visualizations

Signaling Pathway of this compound-induced Apoptosis

DisorazolA_Pathway cluster_0 Cellular Environment cluster_1 Cellular Response This compound This compound Tubulin Tubulin This compound->Tubulin Inhibits polymerization Microtubules Microtubules This compound->Microtubules Depolymerization Tubulin->Microtubules Polymerization Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Formation G2/M Arrest G2/M Arrest Mitotic Spindle->G2/M Arrest Disruption leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis Induces Stock_Solution_Workflow start Start weigh Weigh this compound powder start->weigh dissolve Dissolve in anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate until clear dissolve->vortex aliquot Aliquot into amber vials vortex->aliquot store Store at -20°C or -80°C aliquot->store end End store->end Logical_Relationship DA This compound MT Microtubule Disruption DA->MT causes CCA Cell Cycle Arrest (G2/M) MT->CCA leads to APO Apoptosis CCA->APO triggers

References

Application Notes and Protocols: Synthesis and Evaluation of Disorazol A Analogue with Improved Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disorazols are a class of potent cytotoxic macrolides isolated from the myxobacterium Sorangium cellulosum.[1] Disorazol A, in particular, has demonstrated remarkable anticancer properties, primarily through its action as a tubulin polymerization inhibitor, leading to cell cycle arrest and apoptosis.[1][2] However, the clinical development of natural this compound has been hampered by its inherent chemical instability.[3] These application notes provide a comprehensive overview of the synthesis of a this compound analogue with enhanced stability, along with detailed protocols for its biological evaluation. The strategies outlined herein focus on modifications aimed at improving the druglike properties of the Disorazol scaffold, specifically by replacing chemically labile moieties to enhance stability while retaining potent biological activity.

Strategies for Improving Stability

The chemical instability of this compound is attributed to several structural features. Key strategies to enhance stability involve the modification of these labile groups. One successful approach has been the replacement of the epoxide units with cyclopropyl (B3062369) groups and the substitution of lactone moieties with lactam functionalities.[4][5][6] These modifications are designed to be bioisosteric, aiming to preserve the overall three-dimensional structure and biological activity of the parent compound while improving its chemical robustness.[4][5]

Data Presentation: A Template for Stability and Activity Assessment

Table 1: Chemical Stability of this compound vs. Stabilized Analogue

CompoundpH 4.0 (% Remaining after 24h)pH 7.4 (% Remaining after 24h)pH 9.0 (% Remaining after 24h)
This compoundData to be generatedData to be generatedData to be generated
This compound Analogue (e.g., Cyclopropyl)Data to be generatedData to be generatedData to be generated

Table 2: In Vitro Biological Activity

CompoundCell Line 1 (e.g., HeLa) IC₅₀ (nM)Cell Line 2 (e.g., A549) IC₅₀ (nM)Tubulin Polymerization Inhibition IC₅₀ (µM)
This compoundReported values varyReported values varyReported values vary
This compound Analogue (e.g., Cyclopropyl)Data to be generatedData to be generatedData to be generated

Experimental Protocols

Protocol 1: Synthesis of a Bis-Cyclopropyl Disorazol C1 Analogue

This protocol is a summarized adaptation of established synthetic routes for creating stabilized Disorazol analogues.[7][8]

Materials:

  • Starting materials for the synthesis of key fragments (e.g., (R)- and (S)-epichlorohydrin)

  • Reagents for cross-metathesis, esterification, and macrolactonization (e.g., Grubbs II catalyst, Yamaguchi reagent)

  • Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Procedure:

  • Fragment Synthesis: Synthesize the two key monomeric fragments of the Disorazol analogue. This involves a multi-step synthesis to create the cyclopropyl-containing side chains and the oxazole (B20620) core.

  • Cross-Metathesis: Perform a vinyl cyclopropane (B1198618) cross-metathesis reaction to generate a key (E)-alkene segment of the target molecule.[7][8]

  • Esterification: Couple the two key fragments using an esterification method, such as the Yamaguchi esterification.

  • Macrolactonization: Perform an intramolecular macrolactonization to form the macrocyclic ring.

  • Deprotection and Purification: Remove any protecting groups and purify the final compound using flash chromatography and/or HPLC to yield the bis-cyclopropyl Disorazol analogue.

Protocol 2: Chemical Stability Assessment

This protocol outlines a method to quantify the chemical stability of this compound and its analogues at different pH values.

Materials:

  • This compound and synthesized analogue

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 4.0

  • Borate buffer, pH 9.0

  • Acetonitrile (ACN)

  • High-performance liquid chromatography (HPLC) system with a C18 column and UV detector

Procedure:

  • Prepare stock solutions of this compound and the analogue in DMSO.

  • Dilute the stock solutions to a final concentration of 10 µM in each of the three buffer systems (pH 4.0, 7.4, and 9.0).

  • Incubate the solutions at 37°C.

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.

  • Quench the degradation by adding an equal volume of cold ACN.

  • Analyze the samples by HPLC to determine the percentage of the parent compound remaining. The peak area of the parent compound at each time point is compared to the peak area at time 0.

  • Plot the percentage of remaining compound versus time to determine the degradation kinetics.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of the Disorazol compounds.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound and synthesized analogue

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of the Disorazol compounds in complete medium.

  • Treat the cells with the different concentrations of the compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the IC₅₀ value.[9][10]

Protocol 4: In Vitro Tubulin Polymerization Assay

This protocol is to assess the inhibitory effect of the Disorazol compounds on tubulin polymerization.[11]

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., G-PEM buffer)

  • GTP solution

  • 96-well plate

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reconstitute the tubulin in the polymerization buffer.

  • In a pre-warmed 96-well plate, add the tubulin solution to wells containing various concentrations of the Disorazol compounds or a vehicle control.

  • Initiate polymerization by adding GTP.

  • Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 60 minutes at 37°C.

  • The increase in absorbance corresponds to the rate of tubulin polymerization. Plot the absorbance versus time to generate polymerization curves.

  • Determine the IC₅₀ for the inhibition of tubulin polymerization by comparing the rate of polymerization in the presence of the compounds to the control.[11]

Protocol 5: Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of the Disorazol compounds on cell cycle progression.[12][13]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound and synthesized analogue

  • Propidium iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Treat cells with the Disorazol compounds at concentrations around their IC₅₀ values for 24 hours.

  • Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

  • Wash the fixed cells and resuspend them in the PI staining solution.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of the mechanism of action of tubulin inhibitors.[12][13]

Visualizations

Signaling Pathway of this compound

Disorazol_A_Signaling_Pathway cluster_cell Cancer Cell cluster_inhibition Cancer Cell Disorazol This compound Analogue Tubulin αβ-Tubulin Heterodimers Disorazol->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle Forms G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers Inhibition_label Inhibition Inhibition_label->Tubulin

Caption: Mechanism of action for this compound analogues.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Stability cluster_invitro In Vitro Evaluation Synthesis Synthesis of Disorazol Analogue Stability Chemical Stability Assessment Synthesis->Stability IC50 IC50 Determination (MTT Assay) Stability->IC50 Tubulin_Assay Tubulin Polymerization Inhibition Assay IC50->Tubulin_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Tubulin_Assay->Cell_Cycle

Caption: Workflow for synthesis and evaluation of Disorazol analogues.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Disorazol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disorazol A is a potent polyketide of myxobacterial origin that has demonstrated significant cytotoxic activity against a variety of cancer cell lines.[1] Its primary mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] These characteristics make this compound a promising candidate for development as an anti-cancer therapeutic.

These application notes provide a comprehensive guide to the design and execution of in vivo efficacy studies for this compound using established cancer models. The protocols outlined below are intended to serve as a foundational framework that can be adapted to specific research questions and tumor models.

Mechanism of Action: Microtubule Disruption and Apoptosis Induction

This compound exerts its anti-cancer effects by binding to tubulin and preventing its polymerization into microtubules. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule formation, this compound interferes with the mitotic spindle, a structure necessary for the proper segregation of chromosomes during cell division. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[2][3] Ultimately, this sustained cell cycle arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death of the cancer cells.[1]

Disorazol_A_Signaling_Pathway This compound Signaling Pathway Disorazol_A This compound Tubulin Tubulin Disorazol_A->Tubulin Binds to Microtubules Microtubules Disorazol_A->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle Forms G2_M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2_M_Arrest Leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis Induces

Caption: this compound inhibits tubulin polymerization, leading to mitotic spindle disruption, G2/M cell cycle arrest, and apoptosis.

Experimental Design for In Vivo Efficacy Studies

The following protocols are designed for assessing the anti-tumor efficacy of this compound in preclinical animal models. The use of immunodeficient mice bearing human tumor xenografts is a standard and valuable approach for such studies. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can be utilized, with PDX models often providing a more clinically relevant prediction of therapeutic response.

Animal Models and Tumor Implantation
  • Animal Strain: Athymic nude mice (e.g., BALB/c nude) or other severely immunodeficient strains (e.g., NOD-scid gamma (NSG)) are recommended to ensure successful engraftment of human tumor cells or tissues.

  • Tumor Models:

    • Cell Line-Derived Xenografts (CDX): Human cancer cell lines with known sensitivity to microtubule inhibitors (e.g., ovarian, breast, lung cancer lines) should be selected. Cells are typically implanted subcutaneously in the flank of the mice.

    • Patient-Derived Xenografts (PDX): Tumor fragments from consenting patients are implanted subcutaneously. PDX models are particularly useful for evaluating efficacy in a more heterogeneous and clinically relevant tumor microenvironment.[4]

Determination of Maximum Tolerated Dose (MTD)

Prior to initiating efficacy studies, it is crucial to determine the MTD of this compound in the chosen mouse strain. This study will establish a safe and effective dose range for the main efficacy experiment.

  • Methodology: A dose-escalation study is performed with a small number of mice per dose group. Mice are administered single or multiple doses of this compound, and monitored daily for signs of toxicity, including weight loss, changes in behavior, and other adverse clinical signs. The MTD is typically defined as the highest dose that does not cause greater than 20% weight loss or other severe signs of toxicity.

Efficacy Study Protocol

The following is a general protocol for a subcutaneous xenograft efficacy study.

Experimental_Workflow In Vivo Efficacy Study Workflow Tumor_Implantation Tumor Cell/Fragment Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment with this compound or Vehicle Control Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint (e.g., Tumor Size, Time) Monitoring->Endpoint Analysis Tumor Excision and Data Analysis Endpoint->Analysis

Caption: Workflow for an in vivo efficacy study of this compound.

Detailed Protocol:

  • Tumor Implantation: Subcutaneously implant cancer cells or PDX fragments into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Formulation: A suitable vehicle for this compound should be developed to ensure its solubility and stability for in vivo administration. This may involve the use of solvents such as DMSO, PEG300, and Tween 80 in a sterile aqueous solution.

    • Dosing and Schedule: Administer this compound at one or more doses below the determined MTD. The administration route (e.g., intraperitoneal, intravenous, or oral) and schedule (e.g., daily, every other day) should be optimized based on pharmacokinetic and MTD study results. A vehicle control group should be included.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe the animals daily for any signs of toxicity.

  • Endpoints: The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a specified size, or after a predetermined treatment duration.

  • Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumor weights should be recorded. The percentage of tumor growth inhibition (%TGI) can be calculated.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Example of Tumor Growth Inhibition Data

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMMean Final Tumor Weight (g) ± SEMTumor Growth Inhibition (%)
Vehicle Control-1500 ± 1501.5 ± 0.15-
This compound10750 ± 800.75 ± 0.0850
This compound20450 ± 500.45 ± 0.0570
Positive Control-600 ± 700.60 ± 0.0760

Note: The data presented in this table are illustrative and should be replaced with actual experimental results.

Table 2: Example of Toxicity Assessment Data

Treatment GroupDose (mg/kg)Mean Body Weight Change (%) ± SEMMortalityNotable Clinical Signs
Vehicle Control-+5 ± 1.00/10None
This compound10-2 ± 1.50/10None
This compound20-8 ± 2.00/10Mild lethargy on dosing days
Positive Control--5 ± 1.80/10None

Note: The data presented in this table are illustrative and should be replaced with actual experimental results.

Conclusion

The protocols and guidelines presented here provide a robust framework for the in vivo evaluation of this compound's anti-cancer efficacy. While a conjugate of the related compound, Disorazol Z, has shown potent inhibition of tumor growth in ovarian and breast cancer xenograft models, it is imperative to conduct thorough studies with this compound to determine its specific therapeutic potential.[4] Careful experimental design, including appropriate model selection, MTD determination, and rigorous data analysis, will be critical for advancing this compound through the preclinical development pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Disorazol A in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively work with Disorazol A, a potent cytotoxic agent, in cell culture experiments. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address the primary challenge of this compound's low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a macrocyclic polyketide known for its potent anti-cancer properties.[1] Its primary mechanism of action is the inhibition of tubulin polymerization.[2][3] By disrupting microtubule dynamics, this compound arrests cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[2][3]

Q2: Why is this compound difficult to dissolve in cell culture media?

This compound is a hydrophobic molecule, which means it has poor solubility in aqueous solutions like cell culture media. Direct addition of this compound powder to media will likely result in precipitation, leading to inaccurate and non-reproducible experimental results.

Q3: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[4][5]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. For most cancer cell lines, a final DMSO concentration of 0.1% or less is generally considered safe. However, the sensitivity to DMSO can vary between cell lines. It is advisable to perform a vehicle control experiment to assess the effect of the final DMSO concentration on your specific cell line's viability and morphology.

Q5: My this compound precipitates when I add the DMSO stock to the cell culture medium. What should I do?

This is a common issue known as "crashing out." It occurs when the hydrophobic compound rapidly comes out of solution as the DMSO is diluted in the aqueous medium. Please refer to the Troubleshooting Guide below for detailed solutions.

Solubility Data

CompoundRecommended SolventFinal Concentration in Media
This compoundDimethyl Sulfoxide (DMSO)≤ 0.1% (v/v)

Experimental Protocols

Protocol for Preparing this compound Stock and Working Solutions

This protocol outlines the steps for preparing a this compound stock solution in DMSO and subsequently diluting it into cell culture medium to achieve the desired final concentration while minimizing precipitation.

Materials:

  • This compound (powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed complete cell culture medium

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock Solution in DMSO:

    • In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.

    • Add the appropriate volume of 100% sterile DMSO to achieve a high-concentration stock solution (e.g., 1-10 mM). It is recommended to start with a small volume of DMSO and add more if needed to fully dissolve the powder.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. This is your primary stock solution .

    • Store the primary stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilutions (Serial Dilution):

    • To avoid precipitation, perform serial dilutions of your primary stock solution in 100% DMSO to create intermediate stocks that are closer to your final working concentration.

  • Prepare the Final Working Solution in Cell Culture Medium:

    • Pre-warm your complete cell culture medium to 37°C.

    • To prepare the final working solution, add a small volume of the appropriate intermediate DMSO stock solution to the pre-warmed medium. Crucially, add the DMSO stock to the medium while gently vortexing or swirling the medium. This rapid mixing helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.

    • Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1%. For example, to achieve a 1:1000 dilution, add 1 µL of the DMSO stock to 1 mL of medium.

Vehicle Control:

  • It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples to account for any effects of the solvent on the cells.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Immediate Precipitation Upon Dilution Rapid change in solvent polarity: Adding a concentrated DMSO stock directly to a large volume of aqueous medium causes the hydrophobic compound to "crash out" of solution.Perform serial dilutions: First, dilute the high-concentration DMSO stock in pre-warmed (37°C) cell culture medium. Add the DMSO stock dropwise while gently vortexing or swirling the medium to ensure rapid and thorough mixing.
High final concentration: The desired final concentration of this compound exceeds its solubility limit in the cell culture medium.Lower the final concentration: this compound is highly potent, with IC50 values often in the picomolar to low nanomolar range.[6][7] It may not be necessary to use high concentrations. Determine the dose-response curve to find the effective concentration range.
Delayed Precipitation (after incubation) Temperature fluctuations: Changes in temperature can affect the solubility of the compound.Maintain constant temperature: Ensure that the incubator temperature is stable. When preparing solutions, use pre-warmed media.
Interaction with media components: this compound may interact with components in the serum or basal medium over time, leading to the formation of insoluble complexes.Prepare fresh working solutions: Prepare the final working solution of this compound in cell culture medium immediately before adding it to the cells. Avoid storing diluted solutions for extended periods. Consider using serum-free medium for the initial dilution step if compatible with your cell line.
Inconsistent Experimental Results Inaccurate dosing due to precipitation: If some of the compound has precipitated, the actual concentration in solution is lower than intended.Visually inspect solutions: Before adding the working solution to your cells, carefully inspect it for any signs of precipitation (cloudiness, visible particles). If precipitation is observed, discard the solution and prepare it again using the recommended dilution method.
Degradation of this compound: The compound may be unstable in aqueous solutions over time.Prepare fresh solutions: Always prepare fresh working solutions from your frozen DMSO stock for each experiment. Avoid using previously prepared and stored diluted solutions.

Visualizing Key Processes

To aid in understanding the experimental workflow and the biological impact of this compound, the following diagrams have been generated.

G Experimental Workflow for this compound Preparation cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation Disorazol_A_Powder This compound Powder Primary_Stock Primary Stock (e.g., 10 mM in DMSO) Disorazol_A_Powder->Primary_Stock Dissolve DMSO_100 100% DMSO DMSO_100->Primary_Stock Intermediate_Stock Intermediate Stock (in DMSO) Primary_Stock->Intermediate_Stock Serial Dilution Working_Solution Final Working Solution (≤ 0.1% DMSO) Intermediate_Stock->Working_Solution Add dropwise while vortexing Prewarmed_Media Pre-warmed (37°C) Cell Culture Medium Prewarmed_Media->Working_Solution Add_to_Cells Add to Cell Culture Working_Solution->Add_to_Cells Treat Cells

Workflow for preparing this compound solutions.

G This compound Signaling Pathway Disorazol_A This compound Tubulin α/β-Tubulin Dimers Disorazol_A->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Disorazol_A->Microtubule_Polymerization Inhibits Microtubule_Disruption Microtubule Disruption Disorazol_A->Microtubule_Disruption Tubulin->Microtubule_Polymerization Mitotic_Spindle_Defects Mitotic Spindle Defects Microtubule_Disruption->Mitotic_Spindle_Defects G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle_Defects->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis Induces p53_accumulation p53 Accumulation G2_M_Arrest->p53_accumulation Leads to Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation

Mechanism of action of this compound.

References

Technical Support Center: Total Synthesis of the Disorazol Macrocycle

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of the Disorazol macrocycle.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of the Disorazol macrocycle, focusing on stereochemical control, macrocyclization, and fragment coupling.

Stereochemical Control

Question 1: How can I improve the diastereoselectivity of the aldol (B89426) reaction to establish the correct stereocenters in the Disorazol side chain?

Answer: Achieving high diastereoselectivity in the aldol additions is crucial for establishing the correct stereochemistry of the Disorazol side chains, particularly the vicinal stereocenters and the challenging quaternary carbon in Disorazol Z1.[1][2][3] The use of chiral auxiliaries, such as Evans' oxazolidinones, is a common strategy. However, the choice of reagents and reaction conditions is critical to success.

Troubleshooting Low Diastereoselectivity:

  • Sub-optimal Lewis Acid: The choice of Lewis acid is critical. Titanium tetrachloride (TiCl₄) has been successfully used to promote the desired non-Evans syn aldol product in the synthesis of a Disorazol Z1 fragment, affording yields as high as 79%.[1] If you are observing poor selectivity, consider screening other Lewis acids such as boron triflates (e.g., Bu₂BOTf).

  • Enolate Geometry: The geometry of the enolate is a key factor in determining the stereochemical outcome. For Evans' auxiliaries, Z-enolates are typically required to achieve the desired syn-aldol product. Ensure your enolization conditions (e.g., base, solvent, temperature) favor the formation of the Z-enolate.

  • Steric Hindrance: In the synthesis of highly substituted fragments, steric hindrance can disfavor the desired transition state. Ensure that your protecting group strategy minimizes steric clash around the reacting centers.

  • Acetate (B1210297) vs. Propionate Aldols: Standard Evans' acetate aldol reactions are known to give poor diastereoselectivity. If your synthesis involves an acetate aldol, consider using a modified auxiliary or a different coupling strategy to set the desired stereocenter.

Question 2: What are the key considerations for constructing the quaternary carbon center in Disorazol Z1?

Answer: The C13 quaternary stereocenter is a significant synthetic challenge unique to the Disorazol Z family.[2] A successful strategy involves a sequence of two highly diastereoselective aldol reactions.[1][3]

Key Synthetic Steps:

  • First Aldol Reaction: A diastereoselective aldol reaction is used to set the initial stereocenter. For example, the reaction of an (S)-configured N-propionyl-thiazolidinethione with a protected propanal in the presence of TiCl₄ can yield the desired non-Evans syn-aldol product.[1]

  • Lactone Formation: The resulting aldol product can be converted into a lactone. This rigid ring system helps to control the stereochemical outcome of the subsequent aldol reaction.[3]

  • Second Aldol Reaction: A second diastereoselective aldol reaction on the lactone intermediate is then performed to construct the quaternary carbon center.

Troubleshooting Quaternary Center Formation:

  • Poor Selectivity in the Second Aldol Reaction: The stereochemical outcome of the second aldol reaction is highly dependent on the rigid conformation of the lactone intermediate.[3] Ensure the purity of the lactone and that the reaction conditions are optimized for facial selectivity.

  • Difficulty with Lactone Opening: Subsequent opening of the lactone to reveal the acyclic chain can be challenging. Mild transesterification methods may be required to avoid decomposition or unwanted side reactions.[3]

Macrocyclization

Question 3: I am experiencing low yields in the Yamaguchi macrolactonization of the Disorazol seco-acid. What are the common causes and how can I optimize the reaction?

Answer: Yamaguchi macrolactonization is a widely used method for the closure of the Disorazol macrocycle.[4][5] However, it is often plagued by low yields due to competing intermolecular reactions and the instability of the seco-acid.[6][7]

Troubleshooting Low Yields in Yamaguchi Macrolactonization:

  • Oligomerization: The primary cause of low yields is often the formation of intermolecular esters (dimers, trimers, etc.).

    • Solution: Strictly adhere to high-dilution conditions. The use of a syringe pump to slowly add the seco-acid to a large volume of refluxing solvent (e.g., toluene) is crucial to favor the intramolecular reaction.

  • Substrate Instability: The polyene-containing seco-acid of Disorazol is prone to degradation under the reaction conditions.

    • Solution: Minimize the reaction time and ensure the reagents are of high purity. Some strategies involve masking one of the double bonds as an alkyne, which is then reduced in a later step.[8]

  • Inefficient Activation: Incomplete activation of the carboxylic acid can lead to starting material recovery.

    • Solution: Ensure stoichiometric amounts of 2,4,6-trichlorobenzoyl chloride (TCBC) and a suitable base (e.g., triethylamine) are used. 4-Dimethylaminopyridine (B28879) (DMAP) is used as a nucleophilic catalyst.

Question 4: What are the advantages and disadvantages of using a double Stille coupling for the macrocyclization of Disorazol, and what are the key experimental parameters?

Answer: For C₂-symmetric Disorazoles like Z1, a double Stille coupling offers a powerful alternative to macrolactonization for forming the macrocycle.[1][2] This strategy involves the dimerization of two identical fragments.

Advantages:

  • Convergent Approach: This method is highly convergent, which can simplify the overall synthesis.

  • Avoids Unstable Seco-Acids: It bypasses the need for the potentially unstable seco-acid required for macrolactonization.[6]

Disadvantages:

  • Stannane Reagents: Organotin reagents are toxic and require careful handling.

  • Catalyst Sensitivity: The palladium catalyst can be sensitive to impurities and reaction conditions.

Key Experimental Parameters for Double Stille Coupling:

  • Catalyst System: A common catalyst system is a palladium source, such as Pd₂(dba)₃ or Pd(PPh₃)₄, with a copper(I) co-catalyst, like copper(I) thiophene-2-carboxylate (B1233283) (CuTC).

  • Solvent: Anhydrous, degassed solvents such as DMF or THF are typically used.

  • High Dilution: Similar to macrolactonization, high-dilution conditions are necessary to favor the intramolecular cyclization over polymerization.

Fragment Coupling

Question 5: I am having trouble with the Yamaguchi esterification to couple the two main fragments of the Disorazol macrocycle. What are some common issues and solutions?

Answer: The Yamaguchi esterification is a reliable method for coupling the carboxylic acid and alcohol fragments of Disorazol.[4][5] However, issues can arise from steric hindrance and substrate stability.

Troubleshooting Yamaguchi Esterification:

  • Steric Hindrance: The coupling partners for Disorazol synthesis are often sterically demanding, which can slow down the reaction.

    • Solution: Ensure the reaction is allowed to proceed for a sufficient amount of time. Gentle heating may be required, but care must be taken to avoid decomposition of sensitive functional groups.

  • Side Reactions: The activated mixed anhydride (B1165640) intermediate can be prone to side reactions if the alcohol coupling partner is not reactive enough.

    • Solution: Ensure the alcohol is readily available for reaction. The use of DMAP as a nucleophilic catalyst is crucial for promoting the desired esterification.

  • Epimerization: There is a risk of epimerization at the α-carbon to the carboxylic acid, especially if the reaction conditions are too harsh.

    • Solution: Use mild basic conditions (e.g., triethylamine (B128534) or diisopropylethylamine) and maintain a low reaction temperature.

Quantitative Data

The following tables summarize reported yields for key transformations in various total syntheses of Disorazol analogues.

Table 1: Comparison of Macrocylization Methods and Yields

Disorazol AnalogueMacrocylization MethodReagentsYield (%)Reference
Disorazol C1 AnalogueYamaguchi MacrolactonizationTCBC, Et₃N, DMAP, Toluene (B28343)58[5]
Disorazol Z1Double Stille CouplingPd₂(dba)₃, CuTC, PPh₃, DMF39[1]
Disorazol C1Heck CouplingPd[(o-tolyl)₃P]₂N/A[9]

Table 2: Yields for Key Fragment Coupling and Stereocenter-Forming Reactions

Reaction TypeDisorazol AnalogueKey ReagentsYield (%)Diastereomeric Ratio (dr)Reference
Diastereoselective Aldol ReactionDisorazol Z1 FragmentTiCl₄, DIPEA79N/A[1]
Yamaguchi EsterificationDisorazol C1 AnalogueTCBC, Et₃N, DMAP81N/A[5]
Duthaler-Hafner AllylationCP₂-Disorazole C1 FragmentN/A874.8:1.0Wipf, et al.

Experimental Protocols

The following are representative, detailed methodologies for key experiments in the synthesis of the Disorazol macrocycle.

Protocol 1: Diastereoselective Aldol Reaction for Disorazol Z1 Fragment [1]

  • Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the (S)-configured thiazolidinethione (1.0 equiv) and dissolved in anhydrous dichloromethane (B109758) (DCM) under an argon atmosphere.

  • Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Reagent Addition: Titanium tetrachloride (1.1 equiv) is added dropwise, and the resulting mixture is stirred for 5 minutes. Diisopropylethylamine (DIPEA) (1.2 equiv) is then added dropwise, and the solution is stirred for an additional 30 minutes.

  • Aldehyde Addition: The aldehyde (1.5 equiv) is added dropwise, and the reaction is stirred at -78 °C for 2 hours.

  • Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Workup: The mixture is allowed to warm to room temperature and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired non-Evans syn-aldol product.

Protocol 2: Yamaguchi Macrolactonization for a Disorazol C1 Analogue [5]

  • Preparation: To a solution of the seco-acid (1.0 equiv) in anhydrous toluene is added triethylamine (3.0 equiv) under an argon atmosphere.

  • Activation: The solution is cooled to 0 °C, and 2,4,6-trichlorobenzoyl chloride (1.5 equiv) is added dropwise. The mixture is stirred at room temperature for 2 hours.

  • Cyclization: The reaction mixture is then added via syringe pump over a period of 6 hours to a solution of 4-dimethylaminopyridine (7.0 equiv) in anhydrous toluene at 80 °C.

  • Reaction Completion: After the addition is complete, the reaction is stirred at 80 °C for an additional 12 hours.

  • Workup: The reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the macrocycle.

Protocol 3: Double Stille Coupling for Disorazol Z1 [1]

  • Preparation: A solution of the vinyl stannane/vinyl iodide precursor (1.0 equiv) in anhydrous and degassed DMF is prepared in a flame-dried Schlenk flask under an argon atmosphere.

  • Catalyst Addition: Tris(dibenzylideneacetone)dipalladium(0) (0.1 equiv), triphenylphosphine (B44618) (0.4 equiv), and copper(I) thiophene-2-carboxylate (2.0 equiv) are added to the solution.

  • Reaction: The reaction mixture is heated to 50 °C and stirred for 12 hours.

  • Workup: The reaction is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by preparative thin-layer chromatography to afford the protected Disorazol Z1 macrocycle.

Visualizations

The following diagrams illustrate key conceptual frameworks in the synthesis and biosynthesis of the Disorazol macrocycle.

G Disorazol Disorazol Macrocycle Monomer Seco-Acid Monomer Disorazol->Monomer Macrolactonization (e.g., Yamaguchi) or Dimerization (e.g., Stille Coupling) FragmentA Side Chain Fragment (with Stereocenters) Monomer->FragmentA Fragment Coupling (e.g., Yamaguchi Esterification) FragmentB Oxazole-containing Fragment Monomer->FragmentB SimplePrecursors Simple Achiral Precursors FragmentA->SimplePrecursors Asymmetric Aldol Reactions FragmentB->SimplePrecursors Heterocycle Synthesis

Caption: A generalized retrosynthetic analysis of the Disorazol macrocycle.

Caption: A simplified workflow of the Disorazol biosynthetic pathway.

References

Technical Support Center: Optimizing Disorazol A for In Vitro Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for utilizing Disorazol A in in vitro cytotoxicity experiments. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and a summary of reported efficacy data to facilitate accurate and reproducible results.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is a recommended starting concentration range for this compound in a cytotoxicity assay?

This compound is an exceptionally potent cytotoxic agent, with activity reported in the low picomolar to nanomolar range.[1][2][3] For initial screening, it is advisable to use a broad concentration range with logarithmic dilutions. A suggested starting range would be from 1 pM to 100 nM to capture the full dose-response curve and accurately determine the IC50 value.

Q2: My IC50 values are significantly higher than those reported in the literature. What are the potential causes?

Several factors can lead to discrepancies in IC50 values:

  • Compound Instability: Disorazols can be unstable, which may lead to a reduction in potency if not handled or stored correctly.[2] Prepare fresh dilutions for each experiment from a properly stored stock solution.

  • Cell Seeding Density: Higher cell densities can mask the cytotoxic effects of a compound, leading to an artificially high IC50 value.[4] Ensure consistent and optimal cell seeding densities across all plates and experiments.

  • Exposure Time: The cytotoxic effects of this compound are time-dependent. Efficacy has been shown to increase with longer incubation periods, such as from 24 to 72 hours.[5] An insufficient exposure time may not reveal the compound's full potency.

  • Vehicle Control: The solvent used to dissolve this compound (commonly DMSO) can have its own cytotoxic effects at higher concentrations. Ensure the final solvent concentration is consistent across all wells and is below the threshold of toxicity for your specific cell line.

Q3: I am observing inconsistent results between replicate experiments. What should I check?

Inconsistency can arise from several sources:

  • Compound Degradation: As mentioned, this compound's instability can be a major factor.[2] Aliquot stock solutions to minimize freeze-thaw cycles and always prepare working solutions immediately before use.

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and are of a consistent, low passage number. Cellular responses can change as cells are cultured for extended periods.

  • Assay Protocol Variations: Minor deviations in incubation times, reagent volumes, or cell numbers can lead to significant variability.[4] Adhere strictly to a standardized protocol.

Q4: My cells are arresting in the G2/M phase of the cell cycle. Is this an expected outcome?

Yes, this is the well-documented mechanism of action for this compound. It functions as a potent antimitotic agent by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle.[2][3] This disruption prevents cells from completing mitosis, leading to an accumulation of cells in the G2/M phase.[3][5] At higher concentrations, this can lead to the depletion of microtubules.[3]

Q5: What safety precautions should be taken when handling this compound?

This compound is extremely cytotoxic.[2][6] Due to its high potency, strict safety measures are necessary. Always handle the compound in a closed fume hood while wearing appropriate personal protective equipment (PPE), including gloves and a face mask.[6]

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of this compound and its analogue, Disorazol Z, across various cancer cell lines.

CompoundCell Line(s)Reported Activity (IC50/EC50)Reference
Disorazol A1Panel of cancer cell lines (including multidrug-resistant KB line)2 - 42 pmol/L[1][7]
Disorazol Z1Hepatocellular carcinoma (HepG2), Osteosarcoma (U-2 OS), and others0.07 - 0.43 nmol/L[1]
Disorazol ZPanel of >60 tumor cell linesSingle-digit to subnanomolar EC50 values[5]
Disorazol ZHCT-116 (colon cancer)0.25 nmol/L (Caspase 3/7 activation)[5]
Disorazol ZKB/HeLa0.8 nmol/L (G2/M arrest)[5]
Disorazol ZRKOp27Kip (without cell cycle arrest)0.54 nmol/L[5]

Experimental Protocols

General In Vitro Cytotoxicity Assay (MTT-based)

This protocol provides a general framework for determining the IC50 value of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method measures cell viability based on the metabolic activity of mitochondria.

Materials:

  • Adherent cancer cells in culture

  • 96-well flat-bottom plates

  • This compound stock solution (e.g., in DMSO)

  • Complete culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Harvest and count cells that are in a logarithmic growth phase. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[8]

  • Compound Preparation and Treatment:

    • Prepare a series of serial dilutions of this compound in complete culture medium from your stock solution. Given its potency, this will likely involve several dilution steps to reach the picomolar range.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no cells" blank control (medium only).[8][9]

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO2.[5]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.[8]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Shake the plate gently for 10 minutes to ensure complete solubilization.[8]

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.[8]

  • Data Analysis:

    • Subtract the average absorbance of the "no cells" blank from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (which represents 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Acquisition & Analysis A Seed Cells in 96-Well Plate C Treat Cells with this compound and Vehicle Controls A->C B Prepare Serial Dilutions of this compound B->C D Incubate for 72 hours C->D E Add MTT Reagent and Incubate for 4 hours D->E F Solubilize Formazan Crystals with DMSO E->F G Measure Absorbance at 490 nm F->G H Calculate % Viability and Determine IC50 Value G->H

Caption: Workflow for a standard in vitro cytotoxicity assay.

This compound Signaling Pathway

G DA This compound Polymerization Microtubule Polymerization DA->Polymerization Inhibits Disruption Microtubule Disruption & Depolymerization DA->Disruption Induces p53 p53 Accumulation DA->p53 Induces at low conc. Tubulin Free Tubulin Dimers Tubulin->Polymerization Spindle Mitotic Spindle Formation Polymerization->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Inhibition Leads to Apoptosis Apoptosis (Caspase-3 Activation, DNA Laddering) Arrest->Apoptosis Triggers

References

Troubleshooting inconsistent results in Disorazol A tubulin assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Disorazol A in tubulin-based assays. The information is tailored to address common issues that can lead to inconsistent and unreliable results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent cytotoxic agent that functions by inhibiting tubulin polymerization.[1][2] It binds to tubulin, preventing the formation of microtubules, which are essential for various cellular processes, including mitotic spindle formation.[3] This disruption of microtubule dynamics leads to a cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[2]

Q2: I am observing significant variability in my IC50 values for this compound in a tubulin polymerization assay. What are the potential causes?

Inconsistent IC50 values can stem from several factors:

  • Compound Instability: Disorazols are known to have stability issues.[1] Improper storage or handling of this compound stock solutions can lead to degradation, resulting in lower potency and variable results.

  • Solubility and Precipitation: this compound is a hydrophobic molecule. When diluting a DMSO stock solution into an aqueous assay buffer, the compound may precipitate, leading to a lower effective concentration in the assay.

  • Reagent Quality: The quality and handling of tubulin and GTP are critical. Inactive tubulin due to improper storage (e.g., repeated freeze-thaw cycles) or degraded GTP will lead to poor polymerization and inconsistent inhibition data.

  • Assay Conditions: Variations in temperature, incubation times, and protein concentrations can all contribute to inconsistent results.

Q3: My control wells (no inhibitor) are showing weak or no tubulin polymerization. What should I check?

  • Tubulin Activity: Ensure your tubulin is active. Use a fresh aliquot and avoid repeated freeze-thaw cycles. It is recommended to store tubulin at -80°C.

  • GTP Quality: GTP is essential for tubulin polymerization. Prepare fresh GTP solutions and store them in small aliquots at -80°C to prevent degradation.

  • Temperature Control: Tubulin polymerization is temperature-dependent. Ensure your plate reader is pre-warmed to 37°C and that you are using pre-warmed plates.[4]

  • Buffer Composition: Check the composition of your general tubulin buffer (GTB). It should typically contain PIPES, MgCl2, and EGTA at the correct pH.

Q4: I am observing precipitation in my wells when I add the this compound dilution. How can I prevent this?

This is a common issue with hydrophobic compounds. To mitigate precipitation:

  • Final DMSO Concentration: Keep the final concentration of DMSO in the assay low, typically below 2%.

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of aqueous buffer. Perform serial dilutions in the assay buffer.

  • Gentle Mixing: Mix gently after adding the compound to the assay plate.

Troubleshooting Guide: Inconsistent Results

This guide provides a systematic approach to diagnosing and resolving common issues encountered during this compound tubulin assays.

Problem Possible Cause Recommended Solution
High Variability in IC50 Values Between Experiments This compound Degradation: The compound may be unstable in your stock solution.Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
Inconsistent Tubulin Activity: Tubulin quality can vary between batches or due to improper handling.Use a consistent source and lot of purified tubulin. Always handle tubulin on ice and minimize the time it is kept at room temperature. Consider running a quality control check on new batches of tubulin.
GTP Degradation: GTP is prone to hydrolysis, especially with multiple freeze-thaw cycles.Prepare fresh, concentrated GTP stock solutions and store them in small aliquots at -80°C. Thaw only the required amount for each experiment.
Low Potency (Higher than expected IC50) Compound Precipitation: this compound may be precipitating out of the aqueous assay buffer.Visually inspect the wells for any precipitate. Reduce the final DMSO concentration if possible. Try a stepwise dilution of the compound into the assay buffer.
Inactive Compound: The this compound may have degraded.Use a fresh, validated batch of this compound. If possible, confirm the identity and purity of your compound.
Suboptimal Tubulin Concentration: The tubulin concentration may be too high, requiring a higher concentration of the inhibitor to see an effect.Optimize the tubulin concentration for your assay. A typical starting concentration is 3 mg/mL.[4]
No Polymerization in Control Wells Inactive Tubulin: The tubulin may have lost its ability to polymerize.Use a fresh aliquot of tubulin from a reliable supplier. Ensure proper storage at -80°C.
Inactive GTP: The GTP may be degraded and unable to support polymerization.Prepare a fresh solution of GTP from a high-quality powder.
Incorrect Temperature: The assay is not being performed at the optimal temperature for polymerization.Ensure the microplate reader is pre-warmed to 37°C and that the assay plate is also pre-warmed before adding the tubulin.[4]

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations for this compound and related compounds.

Table 1: In Vitro Tubulin Polymerization Inhibition

CompoundIC50 (µM)Organism/Source
Disorazol A1~1.8Bovine Brain Tubulin
Disorazol C111.8 ± 0.4Bovine Brain Tubulin[5]

Table 2: In Vitro Cytotoxicity (Cell-Based Assays)

CompoundCell LineGI50/IC50
Disorazol A1Various Cancer Cell Lines2 - 42 pM[6]
Disorazol C111 Human Tumor Cell LinesAverage 1.7 ± 0.6 nM[5]
Disorazol Z1Various Cancer Cell Lines0.07 - 0.43 nM

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This protocol is for measuring the effect of this compound on the polymerization of purified tubulin in vitro. The increase in turbidity at 350 nm is proportional to the amount of polymerized microtubules.[3]

Materials:

  • Purified tubulin (>99% pure)

  • This compound

  • Guanosine triphosphate (GTP)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pre-warmed 96-well microplate

  • Temperature-controlled microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store in single-use aliquots at -80°C.

    • On ice, reconstitute purified tubulin in ice-cold GTB to a final concentration of 3-5 mg/mL. Keep on ice and use within 30 minutes.

    • Prepare a 10 mM working solution of GTP by diluting a stock solution in GTB. Keep on ice.

  • Reaction Setup (on ice):

    • In a pre-chilled 96-well plate, add the desired concentrations of this compound or DMSO (for the vehicle control).

    • Add the tubulin solution to each well.

    • To initiate polymerization, add the GTP working solution to each well for a final concentration of 1 mM.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 350 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot the absorbance at 350 nm versus time for each concentration of this compound.

    • Determine the maximum rate of polymerization (Vmax) from the slope of the linear portion of the curve.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a DMSO stock.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value.

Visualizations

experimental_workflow Experimental Workflow: In Vitro Tubulin Polymerization Assay cluster_prep Reagent Preparation cluster_setup Assay Setup (on ice) cluster_measure Measurement & Analysis prep_disorazol Prepare this compound stock and dilutions add_disorazol Add this compound/ DMSO to plate prep_disorazol->add_disorazol prep_tubulin Reconstitute Tubulin in GTB on ice add_tubulin Add Tubulin solution prep_tubulin->add_tubulin prep_gtp Prepare GTP working solution add_gtp Initiate with GTP prep_gtp->add_gtp add_disorazol->add_tubulin add_tubulin->add_gtp measure_abs Read Absorbance at 350 nm (37°C, 60 min) add_gtp->measure_abs analyze_data Plot data and calculate IC50 measure_abs->analyze_data signaling_pathway This compound Mechanism of Action Disorazol_A This compound Tubulin_Dimers αβ-Tubulin Dimers Disorazol_A->Tubulin_Dimers Binds to Polymerization Polymerization Disorazol_A->Polymerization Inhibits Tubulin_Dimers->Polymerization Microtubules Microtubules Depolymerization Depolymerization Microtubules->Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Polymerization->Microtubules Depolymerization->Tubulin_Dimers G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis troubleshooting_tree Troubleshooting Inconsistent IC50 Values Start Inconsistent IC50 Results Check_Controls Are control wells (no inhibitor) polymerizing properly? Start->Check_Controls No_Polymerization No/Weak Polymerization Check_Controls->No_Polymerization No Check_Compound Are there signs of compound precipitation? Check_Controls->Check_Compound Yes Check_Reagents Check Tubulin/GTP activity and concentration. Verify temperature. No_Polymerization->Check_Reagents Consistent_Results Results are now consistent Check_Reagents->Consistent_Results Precipitation Precipitation Observed Check_Compound->Precipitation Yes Check_Handling How are the this compound stocks prepared and stored? Check_Compound->Check_Handling No Solubility_Solutions Optimize DMSO concentration. Use stepwise dilution. Precipitation->Solubility_Solutions Solubility_Solutions->Consistent_Results Handling_Issues Improper Handling Check_Handling->Handling_Issues Multiple freeze-thaws, old stock Storage_Solutions Prepare fresh stocks. Aliquot and store at -80°C. Handling_Issues->Storage_Solutions Storage_Solutions->Consistent_Results

References

Strategies to enhance the stability of Disorazol A in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Disorazol A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the aqueous stability of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is losing cytotoxic activity over time. What is the likely cause?

A1: this compound is a macrocyclic polyketide known for its instability in aqueous solutions. The loss of activity is likely due to chemical degradation. Macrocyclic lactones, like this compound, are susceptible to hydrolysis, which involves the cleavage of the lactone ring. This process is often pH and temperature-dependent. Other potential degradation pathways include oxidation and photolysis, especially if the solution is exposed to light or contains oxidizing agents.

Q2: What are the primary degradation pathways for macrolide compounds like this compound in aqueous solution?

A2: The primary degradation pathways for macrolide antibiotics and similar macrocyclic structures in aqueous solutions typically involve:

  • Hydrolysis: Cleavage of the ester (lactone) bond in the macrocyclic ring is a common degradation route, often catalyzed by acidic or basic conditions. For some macrolides, this leads to the opening of the lactone ring, rendering the molecule inactive.

  • Oxidation: The complex structure of this compound may contain moieties susceptible to oxidation. This can be accelerated by the presence of dissolved oxygen, metal ions, or peroxides.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions in sensitive molecules.

Q3: What are the recommended general storage conditions for a this compound stock solution?

A3: To minimize degradation, stock solutions of this compound should be prepared in a suitable non-aqueous solvent like DMSO and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For aqueous experimental solutions, it is recommended to prepare them fresh from the stock solution immediately before use. If temporary storage of an aqueous solution is necessary, it should be kept on ice and protected from light.

Troubleshooting Guides

Problem 1: this compound precipitates when I dilute my DMSO stock into an aqueous buffer (e.g., PBS).

  • Cause: this compound is a highly hydrophobic molecule with poor aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous medium, the dramatic change in solvent polarity can cause the compound to crash out of solution. This is known as "salting out" or precipitation.

  • Solution:

    • Reduce Final Concentration: Ensure the final concentration of this compound in the aqueous buffer is below its solubility limit.

    • Increase Final DMSO Concentration: While not always possible due to cellular toxicity, increasing the final percentage of DMSO (e.g., from 0.1% to 0.5% or 1%) can help maintain solubility. Always run a vehicle control with the same final DMSO concentration.

    • Use a Solubilizing Excipient: Incorporate a solubilizing agent into your aqueous buffer before adding the this compound stock. Strategies like cyclodextrin (B1172386) complexation or liposomal encapsulation are highly effective. (See Experimental Protocols section).

    • Change Dilution Method: Add the DMSO stock to the aqueous buffer dropwise while vortexing vigorously to ensure rapid mixing and prevent localized high concentrations that favor precipitation.

Problem 2: How can I quantitatively assess the stability of my this compound formulation?

  • Solution: A stability-indicating analytical method is required. The most common technique is High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[1][2][3] A stability study involves:

    • Method Development: Develop an HPLC method that can separate the intact this compound from its potential degradation products.[4][5]

    • Forced Degradation: Intentionally degrade the drug under stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[6][7] This helps validate that your analytical method can indeed separate these products from the parent drug.

    • Time-Point Analysis: Set up your formulation under specific storage conditions (e.g., 4°C, 25°C, 37°C) and analyze samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Data Analysis: Quantify the peak area of the intact this compound at each time point. Plot the concentration or percentage remaining versus time to determine the degradation kinetics and calculate parameters like the half-life (t½).

Stabilization Strategies & Data

To systematically evaluate and compare stabilization strategies, it is crucial to collect quantitative data. The following table template should be used to record results from a stability study.

Table 1: Stability of this compound Formulations under Accelerated Conditions (e.g., 37°C)
Formulation IDFormulation CompositionInitial Conc. (µM)Time (hours)% this compound RemainingDegradation Rate Constant (k) (h⁻¹)Half-life (t½) (hours)Observations
CTRL-PBS-37This compound in PBS, pH 7.410100%Calculate from dataCalculate from dataNo precipitation
4Measure
8Measure
24Measure
CD-FORM-37This compound with 10 mM SBE-β-CD in PBS, pH 7.410100%Calculate from dataCalculate from dataClear solution
4Measure
8Measure
24Measure
LIPO-FORM-37Liposomal this compound in PBS, pH 7.410100%Calculate from dataCalculate from dataSlightly opalescent
4Measure
8Measure
24Measure

Note: This table is a template. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines how to intentionally degrade this compound to identify potential degradation products and validate a stability-indicating HPLC method.[6][8]

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC-grade water and acetonitrile

  • pH meter, heating block, photostability chamber

Methodology:

  • Acid Hydrolysis: Mix an aliquot of this compound stock with 0.1 M HCl. Incubate at 60°C for 2, 4, and 8 hours. Before HPLC analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix an aliquot of this compound stock with 0.1 M NaOH. Incubate at room temperature for 30, 60, and 120 minutes. Before HPLC analysis, neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Mix an aliquot of this compound stock with 3% H₂O₂. Incubate at room temperature for 2, 4, and 8 hours, protected from light.

  • Thermal Degradation: Dilute this compound stock in an aqueous buffer (e.g., PBS pH 7.4). Incubate at 60°C for 24 and 48 hours, protected from light.

  • Photolytic Degradation: Place a dilute aqueous solution of this compound in a photostability chamber according to ICH Q1B guidelines. Expose to cool white fluorescent and near-UV lamps. Wrap a control sample in foil and place it in the same chamber.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method (Protocol 4). The goal is to achieve 10-30% degradation of the parent compound.

Protocol 2: Preparation of this compound - Cyclodextrin Inclusion Complex

This protocol uses sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to enhance the solubility and stability of this compound via the kneading method.[9][10]

Materials:

  • This compound

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Ethanol

  • Deionized water

  • Mortar and pestle

  • Vacuum oven

Methodology:

  • Molar Ratio: Determine the desired molar ratio of this compound to SBE-β-CD (a 1:1 or 1:2 ratio is a common starting point).

  • Wetting: Place the accurately weighed SBE-β-CD into a mortar. Add a small amount of a water:ethanol (1:1) mixture to form a thick, uniform paste.

  • Incorporation: Dissolve the accurately weighed this compound in a minimal amount of ethanol. Slowly add this solution to the SBE-β-CD paste.

  • Kneading: Knead the mixture thoroughly with the pestle for 30-45 minutes. The consistency should remain paste-like. If it becomes too dry, add a few more drops of the water:ethanol mixture.

  • Drying: Spread the resulting paste in a thin layer on a glass dish and dry it in a vacuum oven at 40°C until a constant weight is achieved.

  • Final Product: The resulting dry powder is the this compound-cyclodextrin inclusion complex. This can be reconstituted directly in an aqueous buffer for experiments.

Protocol 3: Preparation of Liposomal this compound

This protocol uses the thin-film hydration method to encapsulate this compound into liposomes, which can protect it from degradation and improve its delivery.[11][12]

Materials:

  • This compound

  • Phospholipids (e.g., DSPC - 1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • Chloroform and Methanol (HPLC grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Formation:

    • Dissolve this compound, DSPC, and cholesterol in a chloroform:methanol (e.g., 2:1 v/v) solution in a round-bottom flask. A typical molar ratio for DSPC:Cholesterol is 2:1. The drug-to-lipid ratio should be optimized (e.g., start at 1:20 w/w).

    • Attach the flask to a rotary evaporator. Rotate the flask in a water bath (set above the lipid transition temperature, e.g., ~60°C for DSPC) under reduced pressure to evaporate the organic solvents.

    • Continue evaporation until a thin, dry, uniform lipid film forms on the inner wall of the flask. Further dry under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding pre-warmed (e.g., 60°C) PBS (pH 7.4) to the flask.

    • Agitate the flask by hand or on the rotary evaporator (with the vacuum off) for 1-2 hours. This process forms large, multilamellar vesicles (MLVs).

  • Size Reduction (Sonication & Extrusion):

    • To create smaller, more uniform vesicles, sonicate the MLV suspension using a bath or probe sonicator. This should be done in short bursts while keeping the sample on ice to prevent overheating and lipid degradation.

    • For a well-defined size distribution, pass the liposome (B1194612) suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm). This process should be repeated 10-15 times.

  • Purification:

    • To remove unencapsulated this compound, the liposome suspension can be purified by size exclusion chromatography or dialysis.

  • Characterization: The final liposomal formulation should be characterized for particle size, zeta potential, and encapsulation efficiency.

Protocol 4: Stability-Indicating HPLC Method for this compound

This method is adapted from a validated protocol for the related compound Disorazol Z and is suitable for quantifying this compound in the presence of its degradation products.[4]

Instrumentation & Columns:

  • HPLC System: Agilent 1260 or equivalent, with a diode-array detector (DAD).

  • Column: Waters Acquity C₁₈, 100 x 2 mm, 1.7 µm particle size.

Mobile Phase & Gradient:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 45°C.

  • Detection Wavelength: 320 nm.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-19 min: Linear gradient from 5% to 95% B

    • 19-21 min: Hold at 95% B

    • 21.1-24 min: Return to 5% B (re-equilibration)

Procedure:

  • Prepare samples by diluting them in the initial mobile phase composition (95% A, 5% B).

  • Inject 5-10 µL of the sample onto the column.

  • Integrate the peak area for intact this compound. The retention time should be determined using a pure standard. Degradation products will typically appear as separate peaks with different retention times.

Diagrams and Workflows

Signaling Pathway

Disorazol_Pathway Disorazol This compound Tubulin β-Tubulin (Colchicine Binding Site) Disorazol->Tubulin Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Depolymerization Microtubule Depolymerization Polymerization->Depolymerization Spindle Disruption of Mitotic Spindle Depolymerization->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action for this compound, leading to apoptosis.

Experimental Workflow

Stability_Workflow cluster_prep Formulation Preparation cluster_stress Stability Study cluster_analysis Analysis cluster_decision Decision Aqueous Aqueous Solution (Control) Storage Store at Desired Conditions (e.g., 37°C) Aqueous->Storage Cyclodextrin Cyclodextrin Complex (Protocol 2) Cyclodextrin->Storage Liposome Liposomal Formulation (Protocol 3) Liposome->Storage Sampling Collect Samples at Time Points (0, 4, 8, 24h) Storage->Sampling HPLC Quantify Remaining Drug (HPLC, Protocol 4) Sampling->HPLC Data Calculate Degradation Rate and Half-life HPLC->Data Decision Stability Enhanced? Data->Decision Decision->Cyclodextrin No Decision->Liposome No

Caption: Workflow for comparing this compound stabilization strategies.

References

Technical Support Center: Purification of Disorazols from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of purification methods for Disorazol A and its analogs from bacterial cultures.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for Disorazol purification?

Disorazols are naturally produced by the myxobacterium Sorangium cellulosum.[1][2] For laboratory and larger-scale purification, a common starting point is the fermentation broth of a high-yield strain, such as Sorangium cellulosum So ce12 for this compound or So ce1875 for the Disorazol Z family.[3][4][5] The process often involves the use of an adsorber resin, like XAD-16, added to the culture medium to capture the produced secondary metabolites.[2][3][6]

Q2: What are the main steps in a typical Disorazol purification workflow?

A general workflow for Disorazol purification from bacterial culture includes:

  • Solid-Liquid Separation: Separation of the adsorber resin and/or biomass from the culture broth.

  • Extraction: Elution of the captured compounds from the resin, followed by liquid-liquid extraction to generate a crude extract.

  • Pre-purification/Fractionation: Initial chromatographic steps, such as flash chromatography, to separate major compound classes.

  • High-Resolution Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or Medium-Pressure Liquid Chromatography (MPLC) to isolate individual Disorazol congeners.

  • Final Purification/Crystallization: Final polishing steps and crystallization to obtain highly pure Disorazol.

Q3: What kind of yields can be expected for Disorazols?

Yields are highly dependent on the producing strain, fermentation conditions, and the specific Disorazol congener. For instance, large-scale fermentation of S. cellulosum So ce1875 can yield 60-80 mg/L of Disorazol Z1.[3] In contrast, heterologous expression in hosts like Myxococcus xanthus DK1622 has resulted in significantly lower yields, ranging from approximately 0.2 mg/L to 1.8 mg/L, even with promoter engineering.[3][7]

Troubleshooting Guides

Issue 1: Low Yield of Crude Extract

Q: My crude extract yield after fermentation and initial extraction is significantly lower than expected. What are the potential causes and solutions?

A: Low crude extract yield can stem from several factors throughout the fermentation and extraction process. Here’s a breakdown of potential issues and how to address them:

  • Suboptimal Fermentation:

    • Troubleshooting: Review and optimize fermentation parameters such as temperature (typically 30°C), pH (around 7.3), and dissolved oxygen levels (e.g., 20% pO2).[6] Ensure the correct media composition is used and that the producing strain is healthy and viable.

  • Inefficient Adsorption to Resin:

    • Troubleshooting: Verify that the adsorber resin (e.g., XAD-16) was added at the appropriate time and in the correct proportion to the culture volume. Ensure adequate mixing for efficient contact between the resin and the broth.

  • Incomplete Elution from Resin:

    • Troubleshooting: The elution from the adsorber resin is a critical step. A common protocol involves a stepwise elution, for example, with 30% aqueous methanol (B129727) followed by 100% methanol.[3][6] Ensure sufficient solvent volume (e.g., 2-3 bed volumes) and contact time to fully desorb the compounds.

  • Poor Liquid-Liquid Extraction Efficiency:

    • Troubleshooting: After evaporating the initial eluate, the resulting aqueous mixture is typically extracted with an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) (DCM).[3] Ensure proper phase mixing and separation. Emulsion formation can be an issue; if so, consider centrifugation or the addition of brine to break the emulsion. Perform multiple extractions (e.g., 2-3 times) to maximize recovery.

  • Loss of Product during Solvent Partitioning:

    • Troubleshooting: A methanol-heptane partitioning step is often used to remove lipids.[3] While this is crucial for cleaning up the sample, it's possible to lose some of the less polar Disorazol congeners to the heptane (B126788) phase. Analyze a sample of the heptane layer by HPLC to check for product loss. If significant loss is detected, consider reducing the number of heptane extractions or using a different lipid removal strategy.

Issue 2: Poor Separation of Disorazol Congeners

Q: I am having difficulty separating the different Disorazol analogs using chromatography. What can I do to improve resolution?

A: The Disorazol family consists of several structurally similar congeners, which can make their separation challenging. Here are some strategies to improve chromatographic resolution:

  • Optimize Flash Chromatography:

    • Troubleshooting: For initial fractionation on silica (B1680970) gel, a carefully selected solvent gradient is crucial. For example, a dichloromethane (DCM) and acetone (B3395972) gradient can be effective.[3] Experiment with different gradient slopes and solvent systems. Ensure the column is not overloaded, which can lead to peak broadening and poor separation.

  • Refine Reverse-Phase Chromatography:

    • Troubleshooting: Reverse-phase MPLC or HPLC is often used for final purification.[3] To improve the separation of closely related analogs:

      • Solvent System: A common mobile phase is a gradient of methanol in water.[3] Try different organic modifiers like acetonitrile, or add small amounts of additives like formic acid or trifluoroacetic acid to improve peak shape.

      • Column Chemistry: If a standard C18 column is not providing adequate separation, consider other stationary phases such as C8, phenyl-hexyl, or embedded polar group (EPG) columns.

      • Gradient Optimization: A shallow gradient can significantly improve the resolution of closely eluting peaks. For instance, a long gradient from 20% to 30% of methanol as solvent B over 240 minutes has been used successfully.[3]

  • Consider Alternative Chromatographic Techniques:

    • Troubleshooting: If standard HPLC is insufficient, consider preparative Thin-Layer Chromatography (TLC) for small-scale purification of specific fractions.[3] Supercritical Fluid Chromatography (SFC) can also offer different selectivity for diastereomers and may be a powerful alternative for separating complex mixtures of natural products.[8]

Issue 3: Difficulty with Crystallization

Q: I have a purified fraction of Disorazol, but I am unable to obtain crystals. What should I try?

A: Crystallization can be a challenging final step. Disorazols have been successfully crystallized from solvents like ethanol (B145695) and methanol.[3] If you are facing difficulties, consider the following:

  • Purity of the Compound:

    • Troubleshooting: The presence of even small amounts of impurities can inhibit crystallization. Verify the purity of your sample by analytical HPLC. If necessary, perform an additional purification step.

  • Solvent System:

    • Troubleshooting: If direct crystallization from a single solvent like ethanol fails, try a multi-solvent system. Common techniques include:

      • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly. This is a simple but often effective method.[9]

      • Vapor Diffusion: Dissolve your compound in a small amount of a "good" solvent and place this in a sealed container with a larger volume of a "poor" solvent (an anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution of your compound, inducing crystallization.[9]

      • Solvent Layering: Carefully layer a poor solvent on top of a solution of your compound in a good solvent. Crystallization may occur at the interface.

  • Controlling Nucleation and Crystal Growth:

    • Troubleshooting: The rate of cooling and the degree of supersaturation are critical.

      • Slow Cooling: If attempting to crystallize by cooling a saturated solution, do so very slowly to encourage the formation of fewer, larger crystals rather than a precipitate.

      • Seeding: If you have previously obtained a crystal, adding a tiny seed crystal to a supersaturated solution can initiate crystallization.

  • Oiling Out:

    • Troubleshooting: If your compound "oils out" instead of crystallizing, it may be due to the solvent being too good or the concentration being too high. Try using a less effective solvent or a more dilute solution.[9]

Data and Protocols

Table 1: Disorazol Production and Purification Yields
ParameterS. cellulosum So ce1875 (Native Producer)M. xanthus DK1622 (Heterologous Host)Reference
Fermentation Scale 300 LNot specified[3]
Disorazol Z1 Titer 60-80 mg/L~0.2 mg/L (native promoter)[3]
~0.8 mg/L (tetracycline-inducible promoter)[3]
~1.8 mg/L (vanillate-inducible promoter)[3]
Crude Extract 72 gNot applicable[3]
Crystalline Disorazol Z1 (raw) 36.7 gNot applicable[3]
Experimental Protocol: Extraction and Initial Purification of Disorazol Z

This protocol is adapted from the methods described for the purification of Disorazol Z from Sorangium cellulosum So ce1875.[3][6]

  • Harvesting and Elution:

    • Collect the XAD adsorber resin from the fermentation broth by sieving.

    • Wash the resin with water to remove adhering cells.

    • Pack the resin into a glass column and elute sequentially with 2 bed volumes of 30% aqueous methanol, followed by 3 bed volumes of 100% methanol.

  • Liquid-Liquid Extraction:

    • Combine the methanol eluates and evaporate the solvent to obtain an aqueous mixture.

    • Dilute the aqueous mixture with water and extract twice with equal volumes of ethyl acetate.

    • Separate the organic phase and evaporate to dryness to yield an aqueous oil.

  • Lipid Removal:

    • Subject the aqueous oil to a 90% methanol-heptane partition. Extract three times with equal volumes of heptane to remove lipids.

    • Collect the aqueous methanol phase.

  • Final Crude Extract Preparation:

    • Dilute the methanol phase with water and extract with dichloromethane (DCM).

    • Evaporate the DCM to yield the final crude extract.

  • Initial Crystallization:

    • Attempt to crystallize the crude extract from ethanol to obtain raw crystalline Disorazol.

Visualizations

Diagram 1: General Workflow for Disorazol Purification

Disorazol_Purification_Workflow cluster_fermentation Fermentation & Adsorption cluster_extraction Extraction cluster_purification Purification Fermentation S. cellulosum Fermentation Adsorption Adsorption on XAD Resin Fermentation->Adsorption Resin_Elution Resin Elution (MeOH/H2O) Adsorption->Resin_Elution LLE Liquid-Liquid Extraction (EtOAc) Resin_Elution->LLE Lipid_Removal Lipid Removal (Heptane Partition) LLE->Lipid_Removal Crude_Extract Crude Extract (in DCM) Lipid_Removal->Crude_Extract Flash_Chromo Silica Flash Chromatography Crude_Extract->Flash_Chromo RP_MPLC Reverse-Phase MPLC/HPLC Flash_Chromo->RP_MPLC Final_Purification Final Purification (e.g., Prep-TLC) RP_MPLC->Final_Purification Crystallization Crystallization Final_Purification->Crystallization Pure_Disorazol Pure Disorazol Crystallization->Pure_Disorazol

Caption: A generalized workflow for the purification of Disorazols from bacterial cultures.

Diagram 2: Troubleshooting Logic for Low Crude Extract Yield

Low_Yield_Troubleshooting cluster_fermentation Fermentation Issues cluster_adsorption Adsorption/Elution Issues cluster_extraction Extraction Issues Start Low Crude Extract Yield Check_Params Check Fermentation Parameters (T, pH, pO2) Start->Check_Params Check_Strain Verify Strain Viability & Media Composition Start->Check_Strain Check_Resin Verify Resin Amount & Contact Time Start->Check_Resin Check_Elution Optimize Elution Solvents & Volumes Start->Check_Elution Check_LLE Improve LLE Mixing & Phase Separation Start->Check_LLE Check_Partition Analyze Heptane Phase for Product Loss Start->Check_Partition Solution Yield Improved Check_Params->Solution Check_Strain->Solution Check_Resin->Solution Check_Elution->Solution Check_LLE->Solution Check_Partition->Solution

Caption: A troubleshooting decision tree for diagnosing low crude extract yields.

References

Addressing the high cytotoxicity of Disorazol A in experimental design

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Disorazol A and its analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the high cytotoxicity of these potent compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so cytotoxic?

This compound is a macrocyclic polyketide produced by the myxobacterium Sorangium cellulosum.[1] Its high cytotoxicity stems from its potent ability to disrupt microtubule dynamics by inhibiting tubulin polymerization. This interference with the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[2]

Q2: At what concentration range should I start my experiments with this compound?

This compound exhibits extremely high potency, with IC50 values often in the low picomolar (pM) to nanomolar (nM) range, depending on the cell line.[1] It is crucial to start with a wide range of concentrations in your initial dose-response experiments. A suggested starting range could be from 1 pM to 100 nM.

Q3: How long should I incubate cells with this compound?

The optimal incubation time is cell-line dependent and is influenced by the cell cycle length. A common starting point is 24 to 72 hours. Time-course experiments are highly recommended to determine the optimal endpoint for your specific experimental goals.[3]

Q4: What are the essential safety precautions when working with this compound?

Due to its high cytotoxicity, this compound should be handled with extreme caution in a designated laboratory area. Personal protective equipment (PPE), including double gloves (nitrile, neoprene, or polyurethane), a lab coat, and eye protection, is mandatory.[4][5] All work with the powdered form or concentrated stock solutions should be performed in a certified chemical fume hood or a biological safety cabinet.[5][6] A comprehensive spill management plan should be in place.[7]

Q5: Can I use standard cytotoxicity assays like MTT with this compound?

Yes, standard assays like MTT can be used, but they require careful optimization. Due to the high potency of this compound, you may observe a complete loss of signal at higher concentrations, making it difficult to generate a full dose-response curve. It is critical to use a high-resolution concentration gradient at the lower end of the expected IC50 range.

Quantitative Data: IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Disorazol A1 and Disorazol Z1 in various cancer cell lines.

CompoundCell LineCancer TypeIC50 Value
Disorazol A1VariousPanel of cancer cell lines2 - 42 pM[1]
Disorazol Z1HepG2Hepatocellular Carcinoma~0.35 - 0.43 nM
Disorazol Z1U-2 OSOsteosarcoma~0.35 - 0.43 nM
Disorazol Z1PanelPanel of human cancer cell lines0.07 - 0.43 nM[1]
Disorazol ZHec1AEndometrium CarcinomaEC50 ~1-2 nM (72h)[3]
Disorazol ZRKOp27KipColon Carcinoma0.54 nM[3]
Disorazol ZKB/HeLaCervical/Epitheloid Carcinoma0.8 nM (G2/M arrest)[3]
Disorazol ZHCT-116Colorectal Carcinoma0.25 nM (Caspase 3/7 activation)[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Complete Cell Death Across All Concentrations - Initial concentrations are too high. - Incorrect stock solution concentration.- Perform a wider dose-response study starting from the low picomolar range. - Verify the concentration of your stock solution.
High Variability Between Replicates - Uneven cell seeding. - Pipetting errors with low volumes of concentrated stock. - Edge effects in the microplate.- Ensure a homogenous single-cell suspension before and during seeding. Allow the plate to sit at room temperature for 20-30 minutes before incubation to allow for even settling.[8] - Perform serial dilutions carefully and use calibrated pipettes. - Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Inconsistent IC50 Values Between Experiments - Variation in cell health or passage number. - Differences in incubation time. - Instability of diluted this compound solutions.- Use cells from a consistent, low-passage number stock.[8] - Strictly adhere to the optimized incubation time. - Prepare fresh dilutions of this compound for each experiment from a validated stock.[8]
No Cytotoxic Effect Observed - this compound degradation. - Cell line is resistant.- Check the storage conditions and age of the this compound stock solution. - Confirm the sensitivity of your cell line to other microtubule inhibitors.
High Background in Cytotoxicity Assay - Intrinsic color or fluorescence of the compound.- Include a "compound only" control (no cells) to measure background absorbance/fluorescence and subtract it from the experimental values.

Experimental Protocols & Methodologies

Protocol 1: Determining IC50 using MTT Assay (Adapted for High Potency)

This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50%.

Materials:

  • Target cells

  • 96-well cell culture plates

  • Complete culture medium

  • This compound stock solution (e.g., 1 µM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours.

  • Drug Treatment:

    • Prepare a high-resolution serial dilution series of this compound in complete medium. Due to its high potency, a logarithmic dilution series starting from the low picomolar range is recommended (e.g., 1 pM, 10 pM, 100 pM, 1 nM, 10 nM, 100 nM).

    • Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

    • Carefully remove the old medium and add 100 µL of the this compound dilutions.

  • Incubation: Incubate the plate for your optimized time (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol quantifies apoptosis using flow cytometry.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC/Propidium Iodide (PI) staining kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • For adherent cells, gently trypsinize and collect the cells. Crucially, also collect the supernatant as it contains apoptotic cells that have detached.

    • For suspension cells, collect them directly.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes and wash the pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is for analyzing cell cycle distribution after this compound treatment.

Materials:

  • Cells treated with this compound

  • Cold 70% ethanol (B145695)

  • PBS

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells as described in the apoptosis protocol.

  • Fixation:

    • Wash the cell pellet once with PBS.

    • Resuspend the pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice for at least 30 minutes or at -20°C overnight.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the pellet with PBS.

    • Resuspend the pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. Use a linear scale for the PI channel to best resolve the G1 and G2/M peaks.

Visualizations

Disorazol_A_Signaling_Pathway Disorazol_A This compound Tubulin β-Tubulin Disorazol_A->Tubulin Microtubule_Disruption Microtubule Polymerization Inhibition Tubulin->Microtubule_Disruption inhibition G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest p53 p53 Accumulation G2M_Arrest->p53 Intrinsic_Pathway Intrinsic Apoptosis Pathway p53->Intrinsic_Pathway Caspase9 Caspase-9 Activation Intrinsic_Pathway->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental_Workflow Start Start: Cell Culture Dose_Response 1. Dose-Response & Time-Course Assay (MTT) Start->Dose_Response Determine_IC50 2. Analyze Data (Determine IC50 & Optimal Time) Dose_Response->Determine_IC50 Select_Concentration 3. Select Optimal Concentrations (e.g., IC50, 5xIC50) Determine_IC50->Select_Concentration Mechanism_Assays 4. Mechanistic Assays Select_Concentration->Mechanism_Assays Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Assays->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Mechanism_Assays->Cell_Cycle_Assay End End: Data Interpretation Apoptosis_Assay->End Cell_Cycle_Assay->End

Caption: Experimental workflow for investigating this compound.

Troubleshooting_Logic Problem Inconsistent/ Unexpected Results Check_Concentration Verify Compound Concentration & Dilutions Problem->Check_Concentration Check_Cells Assess Cell Health & Passage Number Problem->Check_Cells Check_Protocol Review Experimental Protocol & Controls Problem->Check_Protocol Fresh_Reagents Use Freshly Prepared Reagents Check_Concentration->Fresh_Reagents Optimize_Seeding Optimize Cell Seeding Density Check_Cells->Optimize_Seeding Time_Course Perform Time-Course Experiment Check_Protocol->Time_Course Solution Reliable Data Optimize_Seeding->Solution Time_Course->Solution Fresh_Reagents->Solution

Caption: Logical workflow for troubleshooting experiments.

References

Technical Support Center: Optimization of Reaction Conditions for Disorazol A Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Disorazol A. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging total synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions for the key steps in the synthesis of this compound and its analogs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Yamaguchi Macrolactonization

Q1: I am observing low yields during the Yamaguchi macrolactonization step. What are the potential causes and how can I improve the yield?

A1: Low yields in Yamaguchi macrolactonization are a common challenge, often attributed to the instability of the seco-acid precursor and competing intermolecular reactions. Here are some troubleshooting strategies:

  • High Dilution: Ensure the reaction is performed under high dilution conditions (typically 0.5-1.0 mM). This favors the intramolecular cyclization over intermolecular polymerization.

  • Slow Addition: The seco-acid should be added slowly to the reaction mixture containing the Yamaguchi reagent and DMAP. This maintains a low concentration of the active ester, further promoting intramolecular reaction.

  • Reagent Purity: Use freshly distilled solvents and high-purity reagents. Traces of water can hydrolyze the mixed anhydride (B1165640) intermediate, reducing the yield. 2,4,6-trichlorobenzoyl chloride is sensitive to moisture.

  • Temperature Control: The reaction is often performed at room temperature or slightly elevated temperatures.[1][2] Optimization of the temperature may be necessary for your specific substrate.

  • Alternative Macrolactonization Methods: If Yamaguchi macrolactonization consistently gives low yields, consider alternative methods such as a double Stille coupling for C2-symmetric macrocycles, which has been shown to be a powerful alternative.[3][4]

Q2: I am observing epimerization at the stereocenter adjacent to the carbonyl group during Yamaguchi esterification. How can I minimize this?

A2: Epimerization can be a concern with sterically hindered substrates or under harsh reaction conditions. The Yamaguchi protocol is generally known for proceeding with no epimerization of stereochemistry.[5] However, if you suspect epimerization:

  • Mild Conditions: Ensure the reaction is run under mild conditions. The use of triethylamine (B128534) and DMAP at room temperature is standard.[1][2]

  • Reaction Time: Minimize the reaction time. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

  • Alternative Reagents: While 2,4,6-trichlorobenzoyl chloride is the standard Yamaguchi reagent, other coupling reagents could be explored if epimerization persists.

Julia-Kocienski Olefination

Q3: I am struggling to control the stereoselectivity of the Julia-Kocienski olefination to obtain the desired E-alkene.

A3: The Julia-Kocienski olefination is renowned for its high (E)-selectivity.[4][6] If you are observing poor selectivity, consider the following:

  • Choice of Sulfone: The heteroaromatic sulfone used is critical. 1-phenyl-1H-tetrazol-5-yl (PT) sulfones are known to provide excellent (E)-selectivity.[4][6]

  • Reaction Conditions: The choice of base and solvent can influence the stereochemical outcome. Common conditions include using a strong base like KHMDS or NaHMDS in an aprotic solvent like THF or DME at low temperatures (-78 °C).[7]

  • Substrate Sterics: The steric hindrance of both the aldehyde and the sulfone fragment can impact selectivity. Less hindered substrates generally lead to higher E-selectivity.

Q4: I am observing the formation of side products in my Julia-Kocienski olefination reaction. What are they and how can I avoid them?

A4: A common side product is the self-condensation of the sulfone starting material. To minimize this:

  • "Barbier-like" Conditions: Add the base to a mixture of the aldehyde and the sulfone. This ensures that the aldehyde is present to react with the sulfone carbanion as it is formed, minimizing self-condensation.[4]

  • Slow Base Addition: Adding the base slowly at low temperature can also help to control the concentration of the reactive carbanion and favor the desired reaction with the aldehyde.

Stille Coupling

Q5: My Stille coupling reaction for macrocyclization is resulting in a low yield of the desired macrocycle.

A5: Low yields in Stille macrocyclizations can be due to several factors:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. Pd(PPh₃)₄ and Pd₂(dba)₃ are commonly used catalysts. The addition of a copper(I) co-catalyst (e.g., CuTC) can be beneficial.[3]

  • Solvent and Temperature: Anhydrous and degassed solvents are essential to prevent catalyst deactivation. DMF is a common solvent for this reaction.[3] The reaction temperature may need to be optimized.

  • Purity of Stannane (B1208499): Impurities in the organostannane reagent can interfere with the catalytic cycle. Ensure the stannane is pure before use.

  • Homocoupling: A significant side reaction is the homocoupling of the organostannane. Running the reaction at lower temperatures and ensuring slow addition of the reagents can sometimes mitigate this.

Horner-Wadsworth-Emmons (HWE) Reaction

Q6: How can I optimize the E/Z selectivity of my Horner-Wadsworth-Emmons reaction for the synthesis of Disorazol fragments?

A6: The HWE reaction typically favors the formation of (E)-alkenes. To maximize this selectivity:

  • Phosphonate (B1237965) Reagent: The structure of the phosphonate reagent plays a role. Standard triethyl phosphonoacetate and related reagents generally give good E-selectivity.

  • Base and Cation: The choice of base and the corresponding cation can influence the stereochemical outcome. For example, using NaH or KHMDS often leads to high E-selectivity.

  • Still-Gennari Modification for Z-selectivity: If a (Z)-alkene is desired, the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups (e.g., bis(trifluoroethyl)phosphonoacetate) and specific bases like KHMDS with 18-crown-6, can be employed to favor the Z-isomer.[8]

Quantitative Data on Optimized Reaction Conditions

The following tables summarize quantitative data for key reactions in the synthesis of Disorazol analogues, extracted from published literature. These should serve as a starting point for experimental design and optimization.

Table 1: Yamaguchi Macrolactonization for Disorazole C₁ Analogue [1][2]

EntrySubstrateReagentsSolventTemp.TimeYield
1Seco-acid 13 2,4,6-trichlorobenzoyl chloride, NEt₃, DMAPTHF/toluenert18 h58%

Table 2: Double Stille Coupling for Disorazole Z₁ [3]

EntrySubstrateCatalystCo-catalystSolventYield
1Di-stannane/vinyl iodide precursor 5 Pd catalystCuTCdry DMF39%

Table 3: Horner-Wadsworth-Emmons Reaction for a Disorazol Fragment

EntryAldehydePhosphonateBaseSolventTemp.E:Z RatioYield
1Aldehyde 17 Terminal alkene phosphonateNot specifiedNot specifiedNot specified12:190%

Experimental Protocols

The following are detailed experimental protocols for key steps in the synthesis of Disorazol analogues, adapted from the literature.

Protocol 1: Yamaguchi Esterification and Macrolactonization for a Disorazole C₁ Analogue[1][2]
  • Esterification: To a solution of the carboxylic acid fragment in THF/toluene is added triethylamine (NEt₃) and 2,4,6-trichlorobenzoyl chloride at room temperature. The mixture is stirred, and then a solution of the alcohol fragment and 4-dimethylaminopyridine (B28879) (DMAP) in THF/toluene is added. The reaction is stirred for 18 hours at room temperature.

  • Work-up: The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

  • Deprotection and Hydrolysis: The purified ester is deprotected (e.g., TES deprotection with CSA in DCM/MeOH) and then hydrolyzed (e.g., with LiOH in THF/H₂O) to yield the seco-acid for macrolactonization.

  • Macrolactonization: The seco-acid is dissolved in a large volume of THF/toluene under an inert atmosphere. To this solution is added NEt₃ and 2,4,6-trichlorobenzoyl chloride. The mixture is stirred, and then a solution of DMAP in THF/toluene is added slowly over several hours. The reaction is stirred for 18 hours at room temperature.

  • Final Work-up and Purification: The reaction is quenched and worked up as described in step 2. The crude macrocycle is purified by flash column chromatography.

Protocol 2: Double Stille Coupling for the Synthesis of Disorazole Z₁[3]
  • Reaction Setup: To a solution of the di-stannane/vinyl iodide precursor in dry DMF under an inert atmosphere is added a palladium catalyst and a copper(I) thiophene-2-carboxylate (B1233283) (CuTC) co-catalyst.

  • Reaction Execution: The reaction mixture is stirred at the optimized temperature until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: The reaction is quenched with an aqueous solution and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The crude protected Disorazol Z₁ is then purified by column chromatography.

  • Deprotection: The purified protected macrocycle is then deprotected under standard conditions (e.g., HF-pyridine in THF/pyridine for TBS ethers) to yield the final Disorazol Z₁ product.[3]

Visualizations

Overall Synthetic Workflow

The following diagram illustrates a common retrosynthetic approach for the synthesis of C2-symmetric Disorazoles.

Disorazol_Synthesis_Workflow Disorazol_A This compound Macrocycle Macrocycle Disorazol_A->Macrocycle Final Deprotection Seco_acid Seco-acid Macrocycle->Seco_acid Macrolactonization (e.g., Yamaguchi) Fragment_A Fragment A (C1-C15) Macrocycle->Fragment_A Dimerization (e.g., Stille Coupling) Seco_acid->Fragment_A Esterification (e.g., Yamaguchi) Fragment_B Fragment B (C1'-C15') Seco_acid->Fragment_B Building_Blocks_A Simpler Chiral Building Blocks Fragment_A->Building_Blocks_A Fragment Synthesis (e.g., HWE, Julia) Building_Blocks_B Simpler Chiral Building Blocks Fragment_B->Building_Blocks_B Fragment Synthesis (e.g., HWE, Julia)

Caption: A generalized retrosynthetic workflow for this compound.

Key Reaction: Yamaguchi Macrolactonization

This diagram illustrates the key transformation in the Yamaguchi macrolactonization.

Yamaguchi_Macrolactonization cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Seco_Acid Seco-acid HO-(...)-COOH Macrocycle Macrocycle O-(...)-C=O Seco_Acid->Macrocycle High Dilution Yamaguchi_Reagent 2,4,6-Trichlorobenzoyl chloride NEt₃, DMAP

Caption: Yamaguchi macrolactonization for macrocycle formation.

Key Reaction: Julia-Kocienski Olefination

This diagram shows the reactants and product of a Julia-Kocienski olefination for forming an E-alkene.

Julia_Kocienski_Olefination cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Aldehyde Aldehyde R¹-CHO E_Alkene (E)-Alkene R¹-CH=CH-R² Aldehyde->E_Alkene Sulfone PT-Sulfone R²-CH₂-SO₂-PT Sulfone->E_Alkene Base Strong Base (e.g., KHMDS)

Caption: Julia-Kocienski olefination for (E)-alkene synthesis.

References

Mitigating degradation of Disorazol A during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the degradation of Disorazol A during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a potent cytotoxic macrocyclic polyketide isolated from the myxobacterium Sorangium cellulosum.[1] Its high cytotoxicity, with IC50 values in the picomolar range for some cancer cell lines, makes it a promising candidate for cancer research.[2] However, Disorazols are known for their inherent instability, which can lead to degradation during storage and experimentation, potentially affecting the accuracy and reproducibility of results.

Q2: What are the primary degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively detailed in published literature, based on its chemical structure containing ester linkages and conjugated double bonds, the primary degradation pathways are likely to be:

  • Hydrolysis: The ester linkages in the macrocyclic structure are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.

  • Oxidation: The polyene structure of this compound is prone to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ions.

  • Photodegradation: The conjugated double bond system in this compound can absorb UV and visible light, leading to photochemical reactions and degradation.

Q3: How should I store this compound to ensure its long-term stability?

For long-term storage, it is crucial to minimize exposure to light, oxygen, and moisture. The following conditions are recommended:

Storage ConditionRecommendationRationale
Form As a dry powderMore stable than solutions
Temperature -20°C or -80°CReduces the rate of chemical degradation
Atmosphere Under an inert gas (e.g., argon or nitrogen)Minimizes oxidation
Light In a light-protected container (e.g., amber vial)Prevents photodegradation

For stock solutions, refer to the detailed protocol below.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Issue 1: Precipitation of this compound upon dilution in aqueous buffer.

  • Possible Cause: this compound is a hydrophobic molecule with low aqueous solubility. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the rapid change in solvent polarity can cause the compound to precipitate. This is a phenomenon known as "solvent-shifting" precipitation.[3]

  • Troubleshooting Steps:

    • Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in the aqueous medium.

    • Optimize Dilution Method: Add the this compound stock solution dropwise to the vigorously stirring or vortexing aqueous buffer. This promotes rapid mixing and prevents localized high concentrations that lead to precipitation.[4]

    • Use a Co-solvent: If compatible with your experimental system, consider using a small percentage of a water-miscible co-solvent in your final aqueous medium to improve solubility.

    • Stepwise Dilution: Perform serial dilutions in the aqueous buffer rather than a single large dilution.

Issue 2: Inconsistent or lower-than-expected activity in cell-based assays.

  • Possible Cause: This could be due to the degradation of this compound in the stock solution or in the cell culture medium during the incubation period. The final concentration of DMSO in the assay may also be causing cytotoxicity.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Prepare fresh dilutions of this compound from a properly stored stock solution immediately before each experiment.

    • Minimize Light Exposure: Protect the cell culture plates from light during incubation by wrapping them in aluminum foil.

    • Control DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) and include a vehicle control (medium with the same concentration of DMSO) in your experiment.[5][6]

    • Assess Purity: If you suspect degradation, the purity of the this compound stock solution can be checked using HPLC.

Issue 3: Discoloration or change in the appearance of the this compound powder or solution.

  • Possible Cause: Discoloration can be a visual indicator of chemical degradation, likely due to oxidation or photodegradation.

  • Troubleshooting Steps:

    • Discard the Solution/Powder: Do not use any discolored this compound.

    • Review Storage and Handling Procedures: Ensure that the compound is stored under the recommended conditions (see FAQs) and that handling procedures minimize exposure to light and air.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.

  • Materials:

    • This compound (solid powder)

    • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Inert gas (argon or nitrogen)

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Under a fume hood, weigh the required amount of this compound.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate gently until the this compound is completely dissolved. The solution should be clear.

    • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.

    • Purge the headspace of each aliquot with a stream of inert gas before sealing.

    • Store the aliquots at -20°C or -80°C.

  • Storage Recommendations:

    • Short-term (1-2 weeks): 4°C, protected from light.

    • Long-term (up to 6 months): -20°C or -80°C, under inert gas, protected from light.[5] Avoid repeated freeze-thaw cycles.

Protocol 2: General Workflow for a Cell-Based Assay with this compound

This protocol outlines a general workflow for treating cells with this compound while minimizing degradation.

  • Procedure:

    • Thaw a single-use aliquot of the this compound stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Perform dilutions immediately before adding to the cells.

    • Add the diluted this compound solutions to the cells.

    • Include a vehicle control (cells treated with medium containing the same final concentration of DMSO).

    • Incubate the cells for the desired period, protecting the plate from light (e.g., by wrapping in aluminum foil).

    • Proceed with the assay to measure the desired endpoint (e.g., cell viability, apoptosis).

Protocol 3: Assessing the Purity of this compound using HPLC

This protocol provides a starting point for developing an HPLC method to assess the purity of this compound, based on methods used for the related compound, Disorazol Z.[2]

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., Waters Acquity C18, 100 x 2 mm, 1.7 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 5% B to 95% B over 18 minutes

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 45°C

    • Detection: UV at 320 nm

  • Procedure:

    • Prepare a sample of your this compound solution (e.g., from a stock solution).

    • Inject the sample into the HPLC system.

    • Analyze the resulting chromatogram. The purity can be estimated by the relative area of the main peak. The presence of additional peaks may indicate degradation products or impurities.

Visualizations

experimental_workflow Experimental Workflow for this compound cluster_prep Solution Preparation cluster_assay Cell-Based Assay cluster_qc Quality Control stock Prepare Stock Solution (in DMSO, under inert gas) working Prepare Fresh Working Dilutions (in aqueous buffer) stock->working hplc Assess Purity via HPLC stock->hplc Optional Purity Check treat Treat Cells with Working Solution (protect from light) working->treat incubate Incubate for Desired Time treat->incubate analyze Analyze Endpoint incubate->analyze

Caption: A generalized workflow for preparing and using this compound in experiments.

degradation_pathways Potential Degradation Pathways of this compound cluster_degradation Degradation Products Disorazol_A This compound (Stable) Hydrolysis_Product Hydrolysis Products (e.g., opened macrocycle) Disorazol_A->Hydrolysis_Product H₂O, H⁺/OH⁻ Oxidation_Product Oxidation Products (e.g., epoxides) Disorazol_A->Oxidation_Product O₂, Light, Metal Ions Photodegradation_Product Photodegradation Products (e.g., isomers, fragments) Disorazol_A->Photodegradation_Product UV/Visible Light

Caption: Potential degradation pathways for this compound.

troubleshooting_logic Troubleshooting Logic for this compound Precipitation start Precipitation Observed? solubility Is final concentration too high? start->solubility Yes unresolved Issue Persists start->unresolved No mixing Was mixing adequate? solubility->mixing No reduce_conc Action: Lower final concentration solubility->reduce_conc Yes solvent Is co-solvent needed? mixing->solvent Yes improve_mixing Action: Add stock dropwise to vortexing buffer mixing->improve_mixing No add_cosolvent Action: Add compatible co-solvent solvent->add_cosolvent Yes solvent->unresolved No resolved Issue Resolved reduce_conc->resolved improve_mixing->resolved add_cosolvent->resolved

References

Technical Support Center: Improving Stereoselectivity in the Synthesis of Disorazol A Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to stereoselectivity in the synthesis of Disorazol A precursors.

Frequently Asked Questions (FAQs)

Q1: My diastereoselective aldol (B89426) reaction is showing poor selectivity. What are the common causes and how can I improve it?

A1: Poor diastereoselectivity in aldol reactions can stem from several factors. Here is a systematic approach to troubleshooting:

  • Incorrect Enolate Geometry: The geometry of the enolate (Z or E) is critical for determining the stereochemical outcome (syn or anti). Ensure you are using the appropriate conditions to generate the desired enolate. For Evans aldol reactions, the use of dibutylboron triflate and a tertiary amine base generally favors the Z-enolate, leading to the syn-aldol product.[1]

  • Suboptimal Reaction Temperature: Aldol reactions are often highly sensitive to temperature. Higher temperatures can lead to lower selectivity. It is recommended to perform the reaction at low temperatures, typically -78 °C, to maximize stereocontrol.[2][3]

  • Choice of Lewis Acid: The Lewis acid plays a crucial role in the transition state geometry. For N-acyl thiazolidinethione auxiliaries, titanium tetrachloride (TiCl₄) in the presence of a suitable base like (-)-sparteine (B7772259) can be used to achieve high diastereoselectivity for non-Evans syn aldol products.[4] The choice between boron- and titanium-based Lewis acids can invert the diastereoselectivity.

  • Steric Hindrance: The steric bulk of the aldehyde, the chiral auxiliary, or the enolate itself can influence the facial selectivity of the reaction. If you are consistently observing poor selectivity, consider if there are significant steric clashes in the presumed transition state. In some cases, a different chiral auxiliary may be necessary to achieve the desired stereochemical outcome.[3]

  • Reagent Purity and Stoichiometry: Ensure all reagents, especially the Lewis acid and base, are pure and anhydrous. The stoichiometry of the reagents, particularly the Lewis acid and base, can also impact the selectivity.[4]

Q2: I am trying to synthesize a precursor with an acetate-derived stereocenter using an Evans auxiliary, but the diastereoselectivity is low. Why is this happening and what can I do?

A2: This is a known issue with Evans auxiliaries. While highly effective for propionate-derived aldols (with an α-methyl group), they often provide poor selectivity for acetate-derived aldols (no α-substituent).

  • Reason for Low Selectivity: The high selectivity in propionate (B1217596) aldols arises from a combination of minimizing dipole-dipole interactions and a steric clash between the α-methyl group of the enolate and the chiral auxiliary in the disfavored transition state. In acetate (B1210297) aldols, the absence of the α-methyl group removes this key steric interaction, leading to a smaller energy difference between the two transition states and consequently, lower diastereoselectivity.

  • Potential Solutions:

    • Modified Auxiliary: Consider using a modified chiral auxiliary that can provide better stereocontrol for acetate aldols.

    • Alternative Metal Enolates: Switching from boron to tin enolates, in combination with a modified thiazolidinethione auxiliary, has been shown to improve selectivity in acetate aldol reactions. This is because the tin and sulfur can remain coordinated throughout the reaction, leading to a more ordered transition state.

Q3: How do I choose the right conditions to obtain the Evans syn vs. the non-Evans syn aldol product?

A3: The choice between Evans syn and non-Evans syn products is dictated by the selection of the Lewis acid and base, which influences the transition state of the reaction.

  • For Evans syn products: The use of dibutylboron triflate (Bu₂BOTf) with a tertiary amine base like triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA) is the standard method for generating the Z-enolate from an N-acyl oxazolidinone, which then reacts to give the syn-aldol adduct with high selectivity.[1]

  • For non-Evans syn products: When using N-acyl oxazolidinethiones or thiazolidinethiones, switching to a titanium-based Lewis acid like titanium tetrachloride (TiCl₄) can favor the formation of the non-Evans syn product. The choice and stoichiometry of the amine base, such as (-)-sparteine, are critical in controlling the facial selectivity.[4]

Troubleshooting Workflow

For a visual guide to troubleshooting poor diastereoselectivity, refer to the following decision tree:

Troubleshooting_Aldol start Poor Diastereoselectivity in Aldol Reaction check_temp Is the reaction run at low temperature (e.g., -78 °C)? start->check_temp lower_temp Action: Lower the reaction temperature. check_temp->lower_temp No check_reagents Are reagents pure, anhydrous, and used in correct stoichiometry? check_temp->check_reagents Yes lower_temp->check_reagents purify_reagents Action: Purify reagents, use dry solvents, and verify stoichiometry. check_reagents->purify_reagents No check_lewis_acid Is the Lewis acid appropriate for the desired stereoisomer (e.g., Boron for Evans-syn, Titanium for non-Evans-syn)? check_reagents->check_lewis_acid Yes purify_reagents->check_lewis_acid change_lewis_acid Action: Select an alternative Lewis acid and base combination. check_lewis_acid->change_lewis_acid No check_auxiliary Is the chiral auxiliary known to be effective for this type of substrate (e.g., propionate vs. acetate)? check_lewis_acid->check_auxiliary Yes change_lewis_acid->check_auxiliary change_auxiliary Action: Consider a different chiral auxiliary. check_auxiliary->change_auxiliary No end Improved Diastereoselectivity check_auxiliary->end Yes change_auxiliary->end Aldol_Workflow start Start: Prepare Reactants dissolve_aux Dissolve N-acyl thiazolidinethione in anhydrous DCM under N₂ start->dissolve_aux cool_solution Cool the solution to -78 °C dissolve_aux->cool_solution add_lewis_acid Slowly add TiCl₄ (1.1 eq) cool_solution->add_lewis_acid stir_1 Stir for 30 min at -78 °C add_lewis_acid->stir_1 add_aldehyde Slowly add aldehyde (1.2 eq) stir_1->add_aldehyde stir_2 Stir for 2-4 h at -78 °C, monitor by TLC add_aldehyde->stir_2 quench Quench with saturated aqueous NH₄Cl stir_2->quench workup Warm to room temperature, extract with EtOAc, wash with brine, dry over Na₂SO₄ quench->workup purify Concentrate and purify by flash column chromatography workup->purify end Obtain non-Evans syn aldol product purify->end

References

Process improvements for the heterologous expression of Disorazol genes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the heterologous expression of Disorazol biosynthetic gene clusters (BGCs).

Frequently Asked Questions (FAQs)

Q1: Why is heterologous expression necessary for Disorazol production?

A1: The native producer of Disorazols, the myxobacterium Sorangium cellulosum, is slow-growing and not amenable to efficient genetic manipulation.[1] Heterologous expression in more tractable hosts allows for detailed biosynthesis studies, rational engineering of the pathway to improve yields, and the generation of novel, non-natural derivatives through combinatorial biosynthesis.[1][2]

Q2: Which heterologous hosts have been successfully used for Disorazol expression?

A2: Successful heterologous expression of Disorazol gene clusters has been reported in Myxococcus xanthus DK1622 and Burkholderia thailandensis E264.[2][3][4] M. xanthus is phylogenetically closer to the native producer, while B. thailandensis has been engineered into an efficient host for expressing complex natural product BGCs.[1][5]

Q3: What are the major components of the Disorazol biosynthetic gene cluster?

A3: The Disorazol BGC is a large, trans-AT Type I polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) hybrid system.[1] The core genes (disA, disB, disC) encode the megaenzymes responsible for assembling the polyketide backbone. Another key gene, disD, encodes a discrete acyltransferase (AT).[6][7] The cluster also contains genes for modifications like methyltransferases and oxidoreductases.[1]

Q4: What are the main differences between the Disorazol A and Disorazol Z biosynthetic pathways?

A4: The Disorazol Z BGC (dis427) from S. cellulosum So ce427 results in a final product with a shortened monomer compared to this compound, due to the lack of one polyketide extension cycle.[4][8] Additionally, the Disorazol Z pathway involves an unprecedented modification of a geminal dimethyl group to form a carboxylic acid methyl ester.[4][8]

Troubleshooting Guide

Issue 1: Low or No Production of Disorazol in Heterologous Host
Potential Cause Troubleshooting Step Expected Outcome
Inefficient Promoter The native promoters of the Disorazol BGC may be poorly recognized in the heterologous host.Replace the native promoter upstream of the BGC (e.g., before disA) with a well-characterized strong or inducible promoter.
Suboptimal Codon Usage Codon usage of the S. cellulosum genes may not be optimal for the expression host.While challenging for a large BGC, codon optimization of key genes or the entire cluster can be considered for synthetic constructs.
Precursor Limitation The heterologous host may not supply sufficient quantities of the necessary building blocks (e.g., malonyl-CoA, serine).Overexpress genes involved in precursor biosynthesis or supplement the fermentation medium with precursors.
Incorrect BGC Assembly Errors during the cloning and assembly of the large (~58 kb) gene cluster can lead to non-functional enzymes.[2]Sequence-verify the entire cloned BGC before introducing it into the host. Use robust cloning methods like Red/ET recombineering.[2]
Toxicity of Intermediates Accumulation of biosynthetic intermediates may be toxic to the host cell.Use inducible promoters to control the timing of gene expression, allowing the host culture to reach a sufficient density before initiating production.
Issue 2: Low Yield Compared to Native Producer
Potential Cause Troubleshooting Step Expected Outcome
Weak Promoter Driving Key Genes Expression of certain genes, like the discrete acyltransferase (disD), can be a rate-limiting step.Insert a strong, constitutive promoter (e.g., an artificial synthetic promoter) upstream of the specific gene identified as a bottleneck.[2][9]
Suboptimal Fermentation Conditions The medium composition and cultivation parameters have a significant impact on secondary metabolite production.Optimize fermentation parameters such as temperature, pH, aeration, and media components (carbon/nitrogen sources).[1]
Low Gene Copy Number Chromosomal integration of the BGC may result in a single copy, limiting the overall transcript level.Use a multi-copy expression vector (e.g., a p15A-based plasmid) to increase the gene dosage.[7][9]

Quantitative Data Summary

The following tables summarize the production titers achieved under different experimental conditions.

Table 1: Disorazol Z Production Titers

Strain Expression System Product Titer (mg/L) Reference
S. cellulosum So ce1875Native ProducerDisorazol Z160 - 80[1][10]
M. xanthus DK1622Heterologous (Native Promoter)Disorazol Z1~ 0.2[10]
M. xanthus DK1622Heterologous (Ptet Promoter)Disorazol Z1~ 0.8 (≥ 4-fold increase)[1][10]
M. xanthus DK1622Heterologous (Pvan Promoter)Disorazol Z1~ 1.8 (~ 9-fold increase)[1]

Table 2: this compound Derivative Production Titers

Strain Expression System Key Improvement Product Titer Improvement Reference
M. xanthus DK1622HeterologousInsertion of synthetic promoter before disDThis compound derivatives7-fold increase[2][9]
B. thailandensis E264HeterologousPromoter substitution and insertionDisorazol F238.3 mg/L (final yield)[5]

Experimental Protocols & Methodologies

1. Cloning of the Disorazol BGC via Red/ET Recombineering

  • Objective: To clone and assemble the large (~58 kb) Disorazol BGC for heterologous expression.

  • Methodology: Due to its large size, the gene cluster is typically captured in smaller, overlapping fragments from the source genomic DNA. These fragments are then assembled into a suitable expression vector (e.g., a p15A-based plasmid) using RecET-mediated linear-linear homologous recombination (LLHR).[1] This method relies on short regions of homology at the ends of the DNA fragments to guide their precise assembly. The chloramphenicol (B1208) resistance marker used during cloning can be subsequently replaced with a kanamycin-integrase cassette for site-specific integration into the Myxococcus chromosome.[1]

2. Promoter Engineering for Yield Improvement

  • Objective: To increase the production titer of Disorazols in the heterologous host.

  • Methodology:

    • Promoter Replacement: The native promoter at the beginning of the gene cluster (e.g., upstream of disA) is replaced. A cassette containing a well-characterized inducible promoter, such as the tetracycline-inducible Ptet or vanillate-inducible Pvan, is generated by PCR.[1] This cassette is then used to replace the native promoter region in the expression construct via homologous recombination (e.g., Red/ET).

    • Internal Promoter Insertion: To boost expression of a rate-limiting gene (e.g., disD), a strong constitutive promoter (e.g., Pcp25) is inserted directly upstream of that gene's start codon within the BGC.[7] This is also achieved using recombination-based cloning methods.

3. Fermentation Protocol for Disorazol Z Production in S. cellulosum

  • Objective: To produce Disorazol Z from the native producer for isolation and characterization.

  • Methodology:

    • Preculture: Inoculate a suitable seed medium with S. cellulosum So ce1875 and incubate to generate sufficient biomass.

    • Production Fermentation: Inoculate a 300 L fermentation medium containing 0.8% starch, 0.3% soy meal, 0.05% Casitone, 0.02% soy peptone, 0.1% MgSO₄·7H₂O, 0.075% CaCl₂·2H₂O, 8 mg/L Na-Fe-EDTA, and 1% Amberlite XAD-16 resin. The pH is adjusted to 7.3 before autoclaving.[1]

    • Post-Autoclave Addition: Add 0.25% glucose (sterile-filtered).[1]

    • Cultivation: Cultivate at 30°C for 14 days, maintaining a dissolved oxygen level (pO₂) at 20%.[1]

    • Harvesting: Collect the XAD-16 resin by sieving to adsorb and concentrate the produced Disorazol Z.[1]

Visualizations

experimental_workflow gDNA S. cellulosum Genomic DNA Fragments PCR Amplification of BGC Fragments gDNA->Fragments Assemble Red/ET Recombination (LLHR) Fragments->Assemble Vector Expression Vector (e.g., p15A-dis) Assemble->Vector Promoter Promoter Engineering (e.g., Ptet, Pvan) Assemble->Promoter Transformation Electroporation or Conjugation Vector->Transformation Host Heterologous Host (e.g., M. xanthus) Host->Transformation Expression Inducible Expression (e.g., with AHT) Transformation->Expression Fermentation Shake Flask or Bioreactor Fermentation Expression->Fermentation Extraction Solvent Extraction (e.g., XAD resin) Fermentation->Extraction Analysis HPLC-MS Analysis Extraction->Analysis Promoter->Assemble Gene Gene Deletion or Domain Inactivation Gene->Assemble

Caption: Experimental workflow for heterologous expression of Disorazol genes.

troubleshooting_logic Start Start: Disorazol Experiment CheckProduction Is Disorazol Produced? Start->CheckProduction CheckYield Is Yield Sufficient (vs. Native Producer)? CheckProduction->CheckYield Yes NoProd Troubleshoot: No Production CheckProduction->NoProd No Success Experiment Successful CheckYield->Success Yes LowYield Troubleshoot: Low Yield CheckYield->LowYield No CheckPromoter 1. Verify Promoter Functionality (Use Strong/Inducible Promoter) NoProd->CheckPromoter CheckBGC 2. Sequence-Verify BGC Assembly CheckPromoter->CheckBGC CheckPrecursors 3. Check Precursor Supply (Supplement Medium) CheckBGC->CheckPrecursors CheckPrecursors->CheckProduction EngineerPromoter 1. Engineer Promoters (e.g., upstream of disD) LowYield->EngineerPromoter OptimizeCulture 2. Optimize Fermentation Conditions (Media, Temp, pH) EngineerPromoter->OptimizeCulture IncreaseCopy 3. Increase Gene Copy Number (Vector) OptimizeCulture->IncreaseCopy IncreaseCopy->CheckYield

Caption: Troubleshooting logic for Disorazol heterologous expression experiments.

disorazol_biosynthesis cluster_pks_nrps Core Synthesis (disA, B, C) cluster_modification Modification & Dimerization Malonyl Malonyl-CoA (7 units) PKS_NRPS trans-AT PKS / NRPS Megasynthase Malonyl->PKS_NRPS Extender Units Serine Serine (1 unit) Serine->PKS_NRPS Monomer Polyketide-Peptide Monomer PKS_NRPS->Monomer Dimer Dimerization & Cyclization (TE Domain) Monomer->Dimer Disorazol Disorazol (bis-lactone core) Dimer->Disorazol disD Discrete Acyltransferase (disD) disD->PKS_NRPS Provides Malonyl Units

Caption: Simplified pathway for Disorazol biosynthesis.

References

Technical Support Center: Method Refinement for Detecting Disorazol A-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Disorazol A to induce and detect apoptosis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it induce apoptosis?

This compound is a potent cytotoxic agent that functions by inhibiting tubulin polymerization, leading to the disruption of microtubule dynamics.[1][2] This interference with the cytoskeleton arrests cells in the G2/M phase of the cell cycle and subsequently triggers the intrinsic pathway of apoptosis.[1][2] Key events in this compound-induced apoptosis include the accumulation of the p53 tumor suppressor protein, loss of mitochondrial membrane potential (MMP), release of cytochrome c from the mitochondria, and the activation of caspase-3 and -9.[1][2]

Q2: At what concentration and for how long should I treat my cells with this compound to induce apoptosis?

The optimal concentration and incubation time for this compound are highly dependent on the cell line being used. This compound is known to be effective at very low concentrations, typically in the picomolar to nanomolar range.[1][2] For instance, Disorazol A1 has been shown to inhibit the proliferation of various cancer cell lines at picomolar levels, with concentrations below 100 pM inducing apoptosis.[1] A related compound, Disorazol Z1, exhibits IC50 values ranging from 0.07 to 0.43 nM in different human cancer cell lines.[2] Caspase-3/7 activation has been observed with Disorazol Z at concentrations as low as 0.3 nM after 24 hours of treatment.[2] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

Q3: I am observing a high level of cell death, but my apoptosis assays are yielding inconsistent results. What could be the issue?

Due to its high cytotoxicity, this compound can induce necrosis at higher concentrations or after prolonged exposure, which can interfere with apoptosis detection.[3] It is essential to distinguish between apoptosis and necrosis. A key difference is that early apoptotic cells maintain plasma membrane integrity, while necrotic cells do not.[3] Using a viability dye like Propidium Iodide (PI) or 7-AAD in conjunction with Annexin V staining can help differentiate these populations.[4] If you observe a large population of Annexin V and PI double-positive cells, it could indicate late-stage apoptosis or necrosis. Consider using a lower concentration of this compound or reducing the incubation time to capture cells in the earlier stages of apoptosis.

Q4: How can I confirm that the observed cell death is mediated by the intrinsic apoptotic pathway?

To confirm the involvement of the intrinsic pathway, you can assess several key markers. A decrease in the mitochondrial membrane potential (MMP) is an early event in this pathway and can be measured using fluorescent dyes like TMRM or JC-1. The release of cytochrome c from the mitochondria into the cytosol can be detected by Western blotting of cytosolic fractions. Finally, the activation of the initiator caspase of the intrinsic pathway, caspase-9, and the executioner caspase-3 can be measured using activity assays or by detecting their cleaved forms via Western blot.[5][6]

Troubleshooting Guides

Annexin V/PI Staining
Problem Possible Cause Suggested Solution
High background fluorescence in negative control 1. Reagent concentration too high.2. Inadequate washing.3. Cell clumping.1. Titrate Annexin V and PI to determine the optimal concentration.2. Increase the number and duration of wash steps.3. Ensure a single-cell suspension by gentle pipetting or filtering.
Weak or no signal in positive control/treated sample 1. Insufficient drug concentration or incubation time.2. Loss of apoptotic cells in supernatant during washing.3. Reagents degraded.4. Assay performed at a suboptimal time point.1. Perform a dose-response and time-course experiment.2. Collect both adherent and floating cells.3. Use fresh reagents and a known positive control.4. Apoptosis is a dynamic process; test multiple time points to capture the peak of apoptosis.
High percentage of Annexin V+/PI+ cells 1. High concentration of this compound causing rapid necrosis.2. Cells are in late-stage apoptosis.3. Harsh cell handling.1. Reduce the concentration of this compound.2. Decrease the incubation time to detect early apoptosis.3. Handle cells gently during harvesting and staining.
Annexin V negative, but PI positive cells 1. Mechanical damage to the cell membrane during harvesting.1. Use a gentler cell detachment method (e.g., Accutase instead of Trypsin-EDTA).
Caspase Activity Assays
Problem Possible Cause Suggested Solution
High background in negative controls 1. Spontaneous apoptosis in unhealthy or overgrown cells.2. Contamination of cell culture.1. Use healthy, log-phase cells.2. Ensure aseptic technique and check for contamination.
Low or no caspase activity in treated samples 1. Suboptimal this compound concentration or incubation time.2. Cell lysate prepared improperly.3. Inactive enzyme in the assay kit.1. Optimize treatment conditions.2. Ensure complete cell lysis to release caspases.3. Use a positive control to verify kit performance.
Inconsistent results between replicates 1. Uneven cell seeding.2. Pipetting errors.1. Ensure a homogenous cell suspension before plating.2. Calibrate pipettes and ensure accurate dispensing.
Western Blotting for Apoptotic Markers
Problem Possible Cause Suggested Solution
No detection of cleaved caspases or PARP 1. Insufficient induction of apoptosis.2. Protein degradation.3. Antibody not specific or not working.1. Increase this compound concentration or incubation time.2. Use protease inhibitors during lysate preparation.3. Use a positive control lysate and an antibody known to work for your target.
Weak signal for target proteins 1. Low protein concentration in lysate.2. Inefficient protein transfer to the membrane.1. Load more protein per lane.2. Optimize transfer conditions (time, voltage).
High background on the blot 1. Insufficient blocking.2. Primary or secondary antibody concentration too high.1. Increase blocking time or use a different blocking agent.2. Titrate antibody concentrations.

Data Presentation

Table 1: Cytotoxicity of Disorazol Z1 in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HepG2Hepatocellular Carcinoma~0.43
U-2 OSOsteosarcoma~0.35
HCT-116Colorectal CarcinomaEC50 for Caspase 3/7 activation: 0.25
KB/HeLaCervical CarcinomaIC50 for G2/M arrest: 0.8

Note: Data presented is for Disorazol Z1, a related compound to this compound.[2][7] IC50 and EC50 values are dependent on the specific experimental conditions and should be determined empirically for this compound in your cell line of interest.

Experimental Protocols

Annexin V-FITC and Propidium Iodide (PI) Staining
  • Induce Apoptosis: Treat cells with the desired concentration of this compound for the determined time. Include untreated (negative) and positive controls.

  • Harvest Cells: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like Accutase.

  • Wash: Wash the cells once with cold 1X PBS.

  • Resuspend: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Stain: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubate: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze: Analyze the cells by flow cytometry within one hour.

Caspase-3/7 Activity Assay (Fluorometric)
  • Induce Apoptosis: Treat cells in a 96-well plate with this compound.

  • Lyse Cells: After treatment, add a cell lysis buffer to each well and incubate on ice.

  • Prepare Reaction Mixture: Prepare a reaction buffer containing the caspase-3/7 substrate (e.g., Ac-DEVD-AMC).

  • Incubate: Add the reaction mixture to each well and incubate at 37°C for 1-2 hours.

  • Read Fluorescence: Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).

Western Blot Analysis of Apoptotic Proteins
  • Induce Apoptosis: Treat cells with this compound and harvest at the desired time point.

  • Prepare Lysates: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantify Protein: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax, p53) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Disorazol_A_Apoptosis_Pathway Disorazol_A This compound Tubulin Tubulin Polymerization Disorazol_A->Tubulin Microtubule_Depolymerization Microtubule Depolymerization Tubulin->Microtubule_Depolymerization G2M_Arrest G2/M Phase Arrest Microtubule_Depolymerization->G2M_Arrest p53 p53 Accumulation G2M_Arrest->p53 Mitochondrion Mitochondrion p53->Mitochondrion MMP Loss of Mitochondrial Membrane Potential Mitochondrion->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Experimental_Workflow_Apoptosis_Detection cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis Cell_Culture Cell Culture Disorazol_A_Treatment This compound Treatment (Dose-response & Time-course) Cell_Culture->Disorazol_A_Treatment Cell_Harvesting Harvest Adherent & Floating Cells Disorazol_A_Treatment->Cell_Harvesting Annexin_V Annexin V/PI Staining (Flow Cytometry) Cell_Harvesting->Annexin_V Early/Late Apoptosis Caspase_Assay Caspase Activity Assay (Fluorometric) Cell_Harvesting->Caspase_Assay Enzyme Activation Western_Blot Western Blot (Apoptotic Markers) Cell_Harvesting->Western_Blot Protein Expression Data_Quantification Data Quantification & Interpretation Annexin_V->Data_Quantification Caspase_Assay->Data_Quantification Western_Blot->Data_Quantification

Caption: General workflow for detecting this compound-induced apoptosis.

Troubleshooting_Logic Start Inconsistent Apoptosis Results Check_Concentration Is this compound concentration optimized? Start->Check_Concentration Optimize_Dose Perform Dose-Response Experiment Check_Concentration->Optimize_Dose No Check_Time Is incubation time optimized? Check_Concentration->Check_Time Yes Optimize_Dose->Check_Time Optimize_Time Perform Time-Course Experiment Check_Time->Optimize_Time No Check_Controls Are controls (positive/negative) working correctly? Check_Time->Check_Controls Yes Optimize_Time->Check_Controls Troubleshoot_Assay Consult Specific Assay Troubleshooting Guide Check_Controls->Troubleshoot_Assay No Distinguish_Apoptosis_Necrosis Differentiate Apoptosis vs. Necrosis (e.g., Annexin V/PI) Check_Controls->Distinguish_Apoptosis_Necrosis Yes Troubleshoot_Assay->Distinguish_Apoptosis_Necrosis Successful_Detection Successful Apoptosis Detection Distinguish_Apoptosis_Necrosis->Successful_Detection

Caption: Logical troubleshooting workflow for apoptosis experiments.

References

Technical Support Center: Adjusting Experimental Protocols for the Picomolar Potency of Disorazol A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Disorazol A. This resource is designed for researchers, scientists, and drug development professionals working with this highly potent anticancer agent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a macrocyclic polyketide originally isolated from the myxobacterium Sorangium cellulosum.[1] It exhibits potent anticancer activity at exceptionally low, picomolar concentrations.[2][3] Its primary mechanism of action is the disruption of microtubule assembly by inhibiting tubulin polymerization.[1][3] This interference with microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis (programmed cell death).[3]

Q2: How should I handle and store this compound to maintain its potency?

A2: Due to its high cytotoxicity and potential instability, proper handling and storage of this compound are critical.[1]

  • Stock Solutions: Prepare high-concentration stock solutions (e.g., 1-10 mM) in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO).[2] Aliquot the stock solution into small, single-use volumes in low-binding tubes to minimize freeze-thaw cycles.

  • Storage: Store the DMSO stock solutions at -20°C or -80°C, protected from light.

  • Working Dilutions: Freshly prepare working dilutions in your cell culture medium or assay buffer immediately before use. Due to the hydrophobic nature of this compound, be aware of its potential for precipitation when diluted into aqueous solutions.

Q3: I'm observing inconsistent results in my cell viability assays. What could be the cause?

A3: Inconsistent results with picomolar-potency compounds like this compound can arise from several factors related to its low concentration.

  • Compound Adsorption: this compound is a hydrophobic molecule and can adsorb to the surfaces of plastic labware (e.g., pipette tips, microplates), leading to a lower effective concentration in your assay.

  • Inaccurate Serial Dilutions: At picomolar concentrations, even minor errors in serial dilutions can lead to significant variations in the final concentration.

  • Compound Stability: The stability of this compound in aqueous culture media at 37°C for extended periods may be limited.

Refer to the Troubleshooting Guide below for detailed solutions to these issues.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound and Disorazol Z in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC₅₀Reference
Disorazol A1VariousPanel of cancer cell lines2 - 42 pM[2]
Disorazol A1KBMultidrug-resistantLow pM range[3]
Disorazol ZHec1AEndometrium CarcinomaSubnanomolar[4]
Disorazol ZRKOp27Kip-0.54 nM[4]
Disorazol ZKB/HeLaCervical Cancer0.8 nM (G2/M arrest)[4]
Disorazol ZHCT-116Colon Carcinoma0.25 nM (Caspase 3/7 activation)[4]
Disorazol ZU-2 OSOsteosarcomaLow nM range[4]
Disorazol Z1HepG2Hepatocellular Carcinoma0.07 - 0.43 nM[2]
Disorazol Z1U-2 OSOsteosarcoma0.07 - 0.43 nM[2]

Troubleshooting Guide

Problem 1: Low or no biological activity observed at expected picomolar concentrations.

  • Possible Cause: Loss of compound due to adsorption to plastic surfaces.

  • Troubleshooting Steps:

    • Use Low-Binding Labware: Utilize low-adhesion polypropylene (B1209903) tubes and pipette tips for preparing stock solutions and serial dilutions.

    • Pre-treat Labware: Consider pre-treating pipette tips by aspirating and dispensing the solution a few times before the actual transfer to coat the inner surface.

    • Include a Carrier Protein: Adding a low concentration of bovine serum albumin (BSA) (e.g., 0.1%) to your dilution buffer can help prevent the compound from sticking to plastic surfaces.

    • Surface Passivation: For highly sensitive assays, consider passivating your labware. This can be achieved by incubating with a solution of a non-ionic surfactant like Tween-20 (e.g., 0.05%) followed by thorough washing.

Problem 2: High variability between replicate wells in cell-based assays.

  • Possible Cause: Inaccurate serial dilutions leading to inconsistent final concentrations.

  • Troubleshooting Steps:

    • Meticulous Pipetting Technique: Ensure accurate and consistent pipetting volumes, especially when performing serial dilutions. Use calibrated pipettes and pre-wet the tips.

    • Thorough Mixing: Vortex or thoroughly mix each dilution step to ensure a homogenous solution before proceeding to the next dilution.

    • Intermediate Dilution Series: To avoid very large dilution factors in a single step, prepare an intermediate dilution series from your main stock.

    • Automated Liquid Handling: If available, use automated liquid handlers for preparing dilution plates to improve precision and reproducibility.

Problem 3: Compound precipitation upon dilution in aqueous media.

  • Possible Cause: Poor aqueous solubility of the hydrophobic this compound molecule.

  • Troubleshooting Steps:

    • Limit Final DMSO Concentration: While DMSO is used for the stock solution, ensure the final concentration in your assay does not exceed a level that is toxic to your cells (typically <0.5%).

    • Gentle Mixing and Warming: When diluting the DMSO stock into aqueous media, add it dropwise while gently vortexing. You can also slightly warm the aqueous medium (to 37°C) to aid solubility.

    • Use of Pluronic F-68: Consider adding a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 to your culture medium to improve the solubility of hydrophobic compounds.

Experimental Protocols & Visualizations

Signaling Pathway of this compound-Induced Apoptosis

This compound's primary mechanism involves the disruption of microtubule dynamics, which triggers a signaling cascade leading to programmed cell death. This process is initiated by G2/M cell cycle arrest and culminates in the activation of caspases, the executioners of apoptosis. The c-Jun N-terminal kinase (JNK) pathway and the Bcl-2 family of proteins are key regulators in this process.

DisorazolA_Pathway cluster_input Initiating Event cluster_cytoskeleton Cytoskeletal Disruption cluster_cell_cycle Cell Cycle Regulation cluster_stress_response Stress Signaling cluster_mitochondrial_pathway Mitochondrial (Intrinsic) Pathway cluster_death_receptor_pathway Death Receptor (Extrinsic) Pathway cluster_execution_pathway Execution Pathway Disorazol_A This compound Tubulin Tubulin Monomers Disorazol_A->Tubulin Inhibits Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to ASK1 ASK1 G2M_Arrest->ASK1 Activates Caspase8 Caspase-8 (Initiator) G2M_Arrest->Caspase8 May activate JNK JNK ASK1->JNK Activates Bcl2 Bcl-2 (Anti-apoptotic) JNK->Bcl2 Inactivates via Phosphorylation Bax_Bak Bax/Bak (Pro-apoptotic) Bcl2->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Promotes Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3_7 Caspase-3, -7 (Executioner) Caspase9->Caspase3_7 Activates Caspase8->Caspase3_7 Activates Apoptosis Apoptosis Caspase3_7->Apoptosis Executes

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow: Cell Viability (MTT) Assay

This workflow outlines the key steps for assessing the cytotoxic effects of this compound using a standard MTT assay.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed cells in a 96-well plate Incubate_24h Incubate for 24h to allow attachment Seed_Cells->Incubate_24h Prepare_Dilutions Prepare serial dilutions of this compound Treat_Cells Treat cells with varying concentrations Prepare_Dilutions->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT reagent to each well Incubate_4h Incubate for 4h at 37°C Add_MTT->Incubate_4h Solubilize Add solubilization buffer (e.g., DMSO) Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % cell viability relative to control Plot_Curve Plot dose-response curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

Caption: Experimental workflow for a cell viability (MTT) assay.

Key Experimental Protocols

1. In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system.

  • Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.

  • Materials:

    • Purified tubulin (>99% pure)

    • GTP solution (100 mM)

    • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • This compound stock solution in DMSO

    • DMSO (vehicle control)

    • Pre-warmed 96-well microplate

    • Temperature-controlled microplate reader

  • Protocol:

    • Reagent Preparation:

      • On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.

      • Prepare a working solution of GTP by diluting the stock to 10 mM in General Tubulin Buffer.

    • Reaction Setup (on ice):

      • In a pre-chilled 96-well plate, add the desired concentrations of this compound or DMSO (for the control).

      • Add the tubulin solution to each well.

    • Initiate Polymerization:

      • To start the reaction, add the GTP working solution to each well for a final concentration of 1 mM.

    • Measurement:

      • Immediately place the plate in a microplate reader pre-warmed to 37°C.

      • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot absorbance at 340 nm versus time. A decrease in the rate and extent of polymerization in the presence of this compound indicates its inhibitory activity.

2. Apoptosis Assay by Annexin V Staining and Flow Cytometry

This protocol is used to quantify the percentage of apoptotic cells after treatment with this compound.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent dye that is excluded by live cells but can enter and stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.

  • Materials:

    • Annexin V-FITC (or other fluorophore)

    • Propidium Iodide (PI)

    • Annexin V Binding Buffer

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Protocol:

    • Cell Treatment:

      • Seed cells and treat with various concentrations of this compound for the desired time period (e.g., 24-48 hours). Include an untreated control.

    • Cell Harvesting:

      • Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE or accutase.

      • Wash the cells twice with cold PBS by centrifugation.

    • Staining:

      • Resuspend the cell pellet in Annexin V Binding Buffer.

      • Add Annexin V-FITC and PI to the cell suspension.

      • Incubate for 15 minutes at room temperature in the dark.

    • Flow Cytometry Analysis:

      • Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

3. Cell Cycle Analysis by Propidium Iodide Staining

This protocol is used to determine the cell cycle distribution of cells treated with this compound.

  • Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.

  • Materials:

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • 70% Ethanol (B145695) (ice-cold)

    • PBS

    • Flow cytometer

  • Protocol:

    • Cell Treatment and Harvesting:

      • Treat cells with this compound as described for the apoptosis assay.

      • Harvest cells and wash once with PBS.

    • Fixation:

      • Resuspend the cell pellet in a small volume of PBS.

      • While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.

      • Incubate on ice for at least 30 minutes (or at -20°C for longer storage).

    • Staining:

      • Wash the fixed cells with PBS to remove the ethanol.

      • Resuspend the cell pellet in PI staining solution.

      • Incubate for 30 minutes at room temperature in the dark.

    • Flow Cytometry Analysis:

      • Analyze the stained cells by flow cytometry.

  • Data Analysis: Generate a histogram of DNA content. The percentage of cells in G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software. An accumulation of cells in the G2/M phase is indicative of the mechanism of action of this compound.

References

Validation & Comparative

A Comparative Analysis of Disorazol A and Paclitaxel on Microtubule Dynamics and Cellular Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two potent microtubule-targeting agents, Disorazol A and paclitaxel (B517696). While both compounds interfere with microtubule dynamics, a critical process for cell division and other essential cellular functions, they do so through opposing mechanisms. This guide will delve into their distinct modes of action, present supporting experimental data on their effects on microtubule dynamics and cancer cell cytotoxicity, provide detailed experimental protocols for key assays, and illustrate the signaling pathways they modulate.

Opposing Mechanisms of Action: Destabilization vs. Stabilization

The fundamental difference between this compound and paclitaxel lies in their effect on microtubule stability. Microtubules are dynamic polymers of α- and β-tubulin subunits that are in a constant state of assembly (polymerization) and disassembly (depolymerization). This dynamic instability is crucial for the formation and function of the mitotic spindle during cell division.

This compound is a microtubule destabilizing agent. It binds to tubulin and inhibits its polymerization, leading to a net depolymerization of microtubules.[1][2] This disruption of the microtubule network results in the collapse of the mitotic spindle, causing cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1]

Paclitaxel , a well-known member of the taxane (B156437) family, is a microtubule stabilizing agent.[3] It binds to the β-tubulin subunit within the microtubule polymer, promoting and stabilizing microtubule assembly while preventing their depolymerization.[3] This leads to the formation of abnormal, hyper-stable microtubule bundles and arrests cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.

Quantitative Comparison of Biological Activity

The following tables summarize the available quantitative data on the effects of this compound and paclitaxel on tubulin polymerization and their cytotoxic activity against various cancer cell lines. It is important to note that the data presented is compiled from various sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Effect on In Vitro Tubulin Polymerization

CompoundMechanism of ActionIC50 (Tubulin Polymerization)Reference
Disorazol A1Inhibition of polymerization~1.8 µM[1]
PaclitaxelPromotion of polymerizationN/A (Promoter)[3]

Note: IC50 for paclitaxel is not applicable as it promotes, rather than inhibits, tubulin polymerization.

Table 2: Comparative Cytotoxicity (IC50) in Human Cancer Cell Lines

Cell LineCancer TypeDisorazol A1 IC50Paclitaxel IC50Reference
KBCervical Cancer2 - 42 pM2.5 - 7.5 nM
HeLaCervical Cancer~10 pM2.5 - 7.5 nM
K562Leukemia~20 pMNot Reported[1]
U937Lymphoma~30 pMNot Reported[1]
MCF-7Breast CancerNot Reported2.5 - 15 nM[4]
MDA-MB-231Breast CancerNot Reported5 - 20 nM[4]
A549Lung CancerNot Reported10 - 50 nM[4]
HCT116Colon CancerNot Reported8 - 30 nM[4]
OVCAR-3Ovarian CancerNot Reported4 - 20 nM[4]
T47DBreast CancerNot Reported1577.2 ± 115.3 nM (24h)[5]

Disclaimer: The IC50 values are compiled from different studies and may not be directly comparable due to variations in experimental conditions such as exposure time and assay methodology. Disorazol A1 generally exhibits significantly higher potency in the picomolar range compared to paclitaxel's nanomolar activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of compounds on the polymerization of purified tubulin by monitoring the change in turbidity (light scattering) at 340 nm.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • This compound and Paclitaxel stock solutions in DMSO

  • Pre-warmed 96-well microplate

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation: On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL. Prepare working solutions of the test compounds in General Tubulin Buffer.

  • Reaction Setup (on ice): In a pre-chilled 96-well plate, add the desired concentrations of this compound, paclitaxel, or vehicle control (DMSO). Add the tubulin solution to each well.

  • Initiation of Polymerization: To start the reaction, add the GTP working solution to each well for a final concentration of 1 mM.

  • Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.[6][7]

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. For inhibitors like this compound, the IC50 value can be determined by plotting the percentage of polymerization inhibition against the logarithm of the inhibitor concentration. For stabilizers like paclitaxel, an increase in the rate and extent of polymerization will be observed.[6][7]

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effects of the compounds on cancer cell lines by measuring the metabolic activity of viable cells.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound and Paclitaxel stock solutions in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or paclitaxel. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value by plotting the percentage of cell viability against the drug concentration.[4]

Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the effects of this compound and paclitaxel on the microtubule network within cells.

Materials:

  • Cultured mammalian cells on sterile glass coverslips

  • This compound and Paclitaxel stock solutions

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently-conjugated secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • DAPI solution (for nuclear counterstaining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips and treat with desired concentrations of this compound, paclitaxel, or vehicle control for a specified time.[8][9]

  • Fixation: Gently wash the cells with PBS and fix them with either paraformaldehyde for 10-15 minutes at room temperature or ice-cold methanol (B129727) for 5-10 minutes at -20°C.[8][9]

  • Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating with blocking buffer for 1 hour.

  • Antibody Incubation: Incubate with the primary anti-α-tubulin antibody for 1-2 hours at room temperature or overnight at 4°C. Wash with PBS, then incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.[8][9]

  • Counterstaining and Mounting: Stain the nuclei with DAPI, wash with PBS, and mount the coverslips on microscope slides using antifade mounting medium.[8][9]

  • Imaging: Visualize the microtubule network using a fluorescence microscope. This compound-treated cells are expected to show a diffuse, depolymerized tubulin staining, while paclitaxel-treated cells will exhibit dense microtubule bundles.[2]

Signaling Pathways and Apoptosis Induction

Both this compound and paclitaxel induce apoptosis, or programmed cell death, as a consequence of mitotic arrest. However, the upstream signaling pathways leading to the activation of the apoptotic cascade can differ.

This compound-Induced Apoptosis: Low concentrations of Disorazol A1 have been shown to induce an apoptotic process characterized by the accumulation of the p53 tumor suppressor protein in the nucleus and the activation of caspase-3.[1] The accumulation of p53 can trigger the intrinsic apoptotic pathway through the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including the executioner caspase-3.[10][11]

DisorazolA_Apoptosis_Pathway DisorazolA This compound Microtubule_Depolymerization Microtubule Depolymerization DisorazolA->Microtubule_Depolymerization Mitotic_Arrest G2/M Arrest Microtubule_Depolymerization->Mitotic_Arrest p53_Accumulation p53 Accumulation Mitotic_Arrest->p53_Accumulation Mitochondria Mitochondria p53_Accumulation->Mitochondria pro-apoptotic signals Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced apoptosis pathway.

Paclitaxel-Induced Apoptosis: Paclitaxel-induced apoptosis is a more complex process involving multiple signaling pathways. The sustained mitotic arrest caused by microtubule stabilization can activate the spindle assembly checkpoint, leading to the activation of various signaling cascades, including the PI3K/Akt and MAPK pathways. These pathways converge on the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Paclitaxel_Apoptosis_Pathway Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization Mitotic_Arrest G2/M Arrest Microtubule_Stabilization->Mitotic_Arrest PI3K_Akt PI3K/Akt Pathway (Inhibition) Mitotic_Arrest->PI3K_Akt MAPK MAPK Pathway (Activation) Mitotic_Arrest->MAPK Bcl2_Family Bcl-2 Family Modulation PI3K_Akt->Bcl2_Family MAPK->Bcl2_Family Mitochondria Mitochondria Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Paclitaxel-induced apoptosis pathway.

Experimental Workflow Overview

The following diagram illustrates a general workflow for the comparative analysis of microtubule-targeting agents.

Experimental_Workflow start Start: Compound Selection (this compound vs. Paclitaxel) in_vitro_assays In Vitro Assays start->in_vitro_assays cell_based_assays Cell-Based Assays start->cell_based_assays tubulin_pol Tubulin Polymerization Assay in_vitro_assays->tubulin_pol data_analysis Data Analysis and Comparison tubulin_pol->data_analysis cell_viability Cell Viability Assay (MTT) cell_based_assays->cell_viability immunofluorescence Immunofluorescence Staining cell_based_assays->immunofluorescence apoptosis_assay Apoptosis Assay (e.g., Annexin V) cell_based_assays->apoptosis_assay ic50_determination IC50 Determination cell_viability->ic50_determination morphological_analysis Microtubule Morphology immunofluorescence->morphological_analysis apoptosis_quantification Quantification of Apoptosis apoptosis_assay->apoptosis_quantification conclusion Conclusion: Comparative Efficacy and Mechanism data_analysis->conclusion ic50_determination->data_analysis morphological_analysis->data_analysis apoptosis_quantification->data_analysis

General experimental workflow.

References

Validating the In Vivo Antitumor Efficacy of Disorazol A Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disorazol A, a potent polyketide derived from the myxobacterium Sorangium cellulosum, has garnered significant attention in oncology for its profound cytotoxic effects.[1] Its mechanism of action, the disruption of microtubule polymerization, leads to cell cycle arrest and apoptosis, making it a compelling candidate for cancer therapy.[1] However, its high systemic toxicity has necessitated the development of targeted delivery systems, primarily through the creation of drug conjugates. This guide provides a comparative analysis of the in vivo antitumor efficacy of Disorazol conjugates, with a focus on Disorazol Z, a closely related and extensively studied analog, against other microtubule inhibitors and their conjugated forms.

In Vivo Antitumor Efficacy: Disorazol Z Conjugates

Preclinical studies have demonstrated the potent in vivo antitumor activity of Disorazol Z conjugated to a luteinizing hormone-releasing hormone (LHRH) receptor targeting peptide (AEZS-125). This conjugate has shown significant tumor growth inhibition in xenograft models of ovarian and triple-negative breast cancer.[2][3] A key finding from these studies is that the conjugate's efficacy is dependent on the expression of the LHRH receptor on tumor cells, highlighting the targeted nature of this approach.[2]

Notably, in these xenograft models, the Disorazol Z-LHRH conjugate demonstrated potent inhibition of tumor growth, whereas equimolar doses of unconjugated Disorazol Z failed to produce a statistically significant antitumor effect.[2] This underscores the critical role of conjugation in enhancing the therapeutic window of Disorazol compounds.

While direct in vivo comparative data between this compound conjugates and other microtubule inhibitors like paclitaxel (B517696) or maytansinoid-based antibody-drug conjugates (ADCs) is limited in publicly available literature, the exceptional potency of the Disorazol payload suggests a strong therapeutic potential. For context, maytansinoids, another class of potent microtubule inhibitors used in ADCs, are noted to have in vitro inhibitory activity up to 1000 times higher than conventional chemotherapeutics like doxorubicin.[4] In vitro studies have shown that a Disorazol Z conjugate exhibited increased cytotoxicity compared to a doxorubicin-D-Lys6-LHRH conjugate, suggesting a potential efficacy advantage.[5]

Data Summary

Table 1: In Vivo Performance of Disorazol Z Conjugate (AEZS-125)

ParameterDisorazol Z-LHRH Conjugate (AEZS-125)Unconjugated Disorazol ZComparatorAnimal ModelCancer TypeOutcome
Tumor Growth Inhibition Potent Inhibition[2]Not Statistically Significant[2]Vehicle ControlNude MiceOvarian Cancer XenograftConjugate significantly suppresses tumor growth.[6]
Tumor Growth Inhibition Potent Inhibition[2]Not Statistically Significant[2]Vehicle ControlNude MiceTriple-Negative Breast Cancer XenograftConjugate demonstrates potent antitumor activity.[2]

Table 2: In Vitro Cytotoxicity Comparison

CompoundTarget CellsIC50ComparatorOutcome
Disorazol Z-LHRH Conjugate HCC 1806 and MDA-MB-231 (Triple-Negative Breast Cancer)Not SpecifiedDoxorubicin-D-Lys6-LHRH ConjugateDisorazol Z conjugate demonstrated increased cytotoxicity.[5]
Disorazol Z Diverse panel of >60 tumor cell linesSingle-digit to subnanomolar EC50 values[3]N/ADemonstrates outstanding broad-spectrum cytotoxicity.[3]
Maytansinoids (e.g., DM1, DM4) Wide range of tumor cellsSub-nanomolar IC50[4]DoxorubicinUp to 1000-fold more potent.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of in vivo studies. Below is a generalized protocol based on the methodologies described in the referenced literature for assessing the efficacy of drug conjugates in xenograft models.

1. Cell Lines and Culture:

  • The human cancer cell lines used for xenograft establishment (e.g., ovarian or triple-negative breast cancer lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO2.

2. Animal Models:

  • Immunodeficient mice (e.g., female nude mice) are typically used to prevent rejection of human tumor xenografts.[2] Animals are housed in a pathogen-free environment with ad libitum access to food and water. All animal procedures must be conducted in accordance with institutional animal care and use committee guidelines.

3. Tumor Xenograft Establishment:

  • Tumor fragments or a suspension of cultured cancer cells are implanted subcutaneously into the flank of the mice.[2]

  • Tumor growth is monitored regularly using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

  • Treatment is typically initiated when tumors reach a predetermined size (e.g., approximately 100 mm³).[2]

4. Drug Formulation and Administration:

  • The this compound conjugate, comparator agents, and vehicle control are formulated in appropriate sterile solutions for injection.

  • The drugs are administered to the mice via a specified route (e.g., intravenous or intraperitoneal injection) and schedule (e.g., once or twice weekly for a set number of weeks).

5. Efficacy Evaluation:

  • Tumor volumes and body weights are measured at regular intervals throughout the study.

  • The primary efficacy endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

  • Other endpoints may include tumor growth delay, complete or partial tumor regressions, and overall survival.

6. Statistical Analysis:

  • Statistical analyses (e.g., t-tests or ANOVA) are used to determine the significance of the differences in tumor growth between the treatment and control groups. A p-value of <0.05 is generally considered statistically significant.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the mechanism of action of this compound and the general workflow of an in vivo efficacy study.

Disorazol_Mechanism cluster_cell Cancer Cell Disorazol_A_ADC This compound Antibody-Drug Conjugate Receptor Tumor-Specific Receptor Disorazol_A_ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Disorazol_A Free this compound Lysosome->Disorazol_A Cleavage Tubulin Tubulin Dimers Disorazol_A->Tubulin Binds Microtubules Microtubules Tubulin->Microtubules Polymerization (Inhibited) Disruption Microtubule Disruption Microtubules->Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Mechanism of Action of this compound Conjugates

InVivo_Workflow Start Start Xenograft Tumor Xenograft Establishment Start->Xenograft Tumor_Growth Monitor Tumor Growth Xenograft->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound Conjugate, Comparator, or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Monitoring->Treatment Repeated Dosing Endpoint Endpoint Reached (e.g., Tumor Size, Time) Monitoring->Endpoint Data_Analysis Data Collection and Statistical Analysis Endpoint->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Disorazol A vs. Colchicine: A Comparative Analysis of Tubulin Binding Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tubulin binding mechanisms of the natural product Disorazol A and the well-characterized mitotic inhibitor, colchicine (B1669291). By presenting experimental data, detailed methodologies, and visual representations of their molecular interactions, this document aims to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their critical role in mitosis makes them a key target for the development of anticancer therapeutics. Both this compound and colchicine are potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis. However, emerging evidence reveals fundamental differences in their mechanisms of action at the molecular level. This guide dissects these differences, providing a comprehensive overview of their distinct interactions with tubulin.

Mechanism of Action: A Tale of Two Binding Sites

The primary distinction between the tubulin binding mechanisms of this compound and colchicine lies in their respective binding sites on the tubulin heterodimer.

Colchicine: Colchicine binds to a well-defined site on the β-tubulin subunit, near the interface with the α-tubulin subunit.[1][2][3] This binding induces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules.[4][5] The colchicine-tubulin complex can then co-polymerize into the ends of existing microtubules, leading to their destabilization.[1][6]

Disorazol Analogues: Research on various analogues of Disorazol reveals a more complex picture, with different family members targeting distinct sites on tubulin.

  • Disorazol Z , a close analogue of this compound, has been shown through X-ray crystallography to bind to the maytansine site on β-tubulin.[7][8] This site is geographically distinct from the colchicine binding pocket.

  • Disorazol C1 , another related compound, exhibits a unique binding interaction. Studies have indicated that it acts as a noncompetitive inhibitor of vinblastine (B1199706) binding, suggesting a binding site that may be located near the vinblastine and dolastatin 10 binding domain, which is also separate from the colchicine site.[9]

  • While the precise binding site of This compound has not been definitively determined through co-crystallography, the evidence from its analogues strongly suggests that it does not bind to the colchicine site. This compound is a highly potent inhibitor of tubulin polymerization, indicating a high-affinity interaction with tubulin.[1][10]

This fundamental difference in binding sites is a crucial consideration for drug development, particularly in the context of overcoming drug resistance mechanisms associated with specific binding domains.

Quantitative Comparison of Tubulin Interaction

The following table summarizes key quantitative data for Disorazol analogues and colchicine, providing a comparative view of their potency in inhibiting tubulin polymerization and cell proliferation.

ParameterDisorazol A1Disorazol C1Disorazol Z1Colchicine
IC50 (Tubulin Polymerization) Not explicitly reported, but acts at substoichiometric concentrations[9]11.8 ± 0.4 µM[9][11]Not explicitly reported~1-10 µM (varies with conditions)[5]
Ki (Inhibition of Vinblastine Binding) Not reported4.5 ± 0.6 µM (noncompetitive)[9][11]Not reportedNot applicable (different binding site)
Cytotoxicity (IC50 against cancer cell lines) Picomolar range[1][2]Nanomolar range[9]Sub-nanomolar range[2][11]Nanomolar to micromolar range (cell line dependent)

Visualizing the Binding Mechanisms

The following diagrams, generated using Graphviz, illustrate the distinct binding sites and proposed mechanisms of action for Disorazol analogues and colchicine.

cluster_tubulin Tubulin Heterodimer cluster_colchicine Colchicine Binding cluster_disorazol Disorazol Analogue Binding alpha-tubulin alpha-tubulin beta-tubulin beta-tubulin colchicine colchicine colchicine_site colchicine->colchicine_site Binds to disorazol_z Disorazol Z maytansine_site disorazol_z->maytansine_site Binds to cluster_colchicine Colchicine Mechanism cluster_disorazol Disorazol Mechanism colchicine Colchicine tubulin_dimer_c Tubulin Dimer colchicine->tubulin_dimer_c Binds curved_dimer Curved, Non-polymerizable Tubulin-Colchicine Complex tubulin_dimer_c->curved_dimer Induces Conformational Change Microtubule Destabilization Microtubule Destabilization curved_dimer->Microtubule Destabilization Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis Microtubule Destabilization->Cell Cycle Arrest & Apoptosis disorazol This compound/Z tubulin_dimer_d Tubulin Dimer disorazol->tubulin_dimer_d Binds to Maytansine/ Unique Site inhibited_complex Tubulin-Disorazol Complex tubulin_dimer_d->inhibited_complex Inhibition of Polymerization Inhibition of Polymerization inhibited_complex->Inhibition of Polymerization Inhibition of Polymerization->Cell Cycle Arrest & Apoptosis

References

Decoding Disorazol: A Comparative Guide to Structure-Activity Relationships of Its Analogues in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Disorazol A analogues, detailing their structure-activity relationships (SAR) and anticancer properties. Disorazoles, a class of potent macrocyclic polyketides isolated from the myxobacterium Sorangium cellulosum, have demonstrated remarkable cytotoxic activity against a range of cancer cell lines, primarily by inhibiting tubulin polymerization.[1][2][3] This guide synthesizes key data on various analogues, presenting their biological activities in a clear, comparative format, and provides insights into the experimental methodologies used for their evaluation.

Disorazoles exert their potent anticancer effects by disrupting microtubule dynamics, a critical process for cell division.[2][3] This interference leads to a cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in cancer cells.[3][4] The exceptional potency of natural disorazoles, with IC50 values in the picomolar to nanomolar range, has spurred significant interest in synthesizing and evaluating analogues to improve their pharmacological properties, such as stability and therapeutic index.[5][6]

Comparative Biological Activity of Disorazol Analogues

The following table summarizes the in vitro cytotoxic activity (IC50) of key Disorazol analogues against various cancer cell lines. This data highlights the structural modifications that influence their anticancer potency.

Analogue/CompoundCell LineIC50 (ng/mL)Key Structural FeaturesReference
Disorazol A1 KB-3-1 (human cervical carcinoma)0.002-0.042 (pmol/L)Natural Product[6]
Disorazol C1 L929 (mouse fibrosarcoma)0.25Symmetrical, lacks the epoxide of A1[7]
KB-3-10.23[7]
A431 (human epidermoid carcinoma)0.32[7]
A549 (human lung carcinoma)0.60[7]
PC-3 (human prostate adenocarcinoma)0.11[7]
MCF-7 (human breast adenocarcinoma)0.28[7]
Disorazol B1 VariousPotent antitumor agentSymmetrical[5]
Disorazol Z1 VariousSingle digit to subnanomolar EC50Shorter polyketide chain than A1[4][8]
Analogue 16 (Non-symmetrical C1) L9292.1One oxazole (B20620) ring, one thiazole (B1198619) ring[7]
KB-3-10.94[7]
A4310.94[7]
A5491.6[7]
PC-31.7[7]
MCF-70.75[7]
Analogue 17 (Bis-thiazole C1) L929180Both oxazole rings replaced by thiazole[7]
KB-3-185[7]
A43182[7]
A54986[7]
PC-3120[7]
MCF-791[7]

Key SAR Insights:

  • Symmetry and Core Structure: Symmetrical analogues like Disorazol B1 and C1 retain high potency, suggesting that the core macrocyclic structure is crucial for activity.[5]

  • Heterocyclic Moiety: Replacement of the oxazole rings with thiazole rings, as seen in Analogue 17, leads to a significant decrease in cytotoxic activity by 200- to 800-fold, indicating the critical role of the oxazole moiety.[7][9] A non-symmetrical analogue (Analogue 16) with one oxazole and one thiazole shows intermediate activity.[7]

  • Side Chains: Modifications to the side chains, such as the shortened polyketide chain in Disorazol Z, can still result in highly potent compounds.[8]

  • Stereochemistry: The absolute configuration of chiral centers within the disorazole core is critical for biological activity. Inversion of the C(14)/C(14') stereocenters can lead to a dramatic loss of potency.[9][10]

Experimental Protocols

A detailed understanding of the methodologies used to evaluate these analogues is crucial for interpreting the SAR data.

Synthesis of a Non-Symmetrical Disorazol C1 Analogue (Analogue 16)

The synthesis of the hybrid oxazole-thiazole analogue 16 involved the following key steps[9]:

  • Esterification: Alcohol 9 (thiazole-containing fragment) was esterified with carboxylic acid 10 (oxazole-containing fragment) using the Yamaguchi protocol (2,4,6-trichlorobenzoyl chloride, NEt3, DMAP) to yield compound 11.

  • Deprotection and Hydrolysis: The TES-protected compound 11 was deprotected using camphorsulfonic acid (CSA), followed by hydrolysis with lithium hydroxide (B78521) (LiOH) to yield the seco-acid 13.

  • Macrolactonization: Intramolecular cyclization of 13 was achieved via Yamaguchi macrolactonization to form the macrocycle 14.

  • Triene Formation: The desired (E,Z,Z)-triene derivative 15 was obtained through Boland hydrogenation of 14 using activated zinc.

  • Final Deprotection: The bis-MOM protected compound 15 was deprotected with hydrogen bromide (HBr) in acetonitrile (B52724) at -15 °C to afford the final analogue 16.[9]

In Vitro Cytotoxicity Assay

The cytotoxic activity of the Disorazol analogues was determined using a standard cell viability assay[7][9]:

  • Cell Seeding: Human and animal cancer cell lines were seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with serial dilutions of the Disorazol analogues and incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability was assessed using a colorimetric assay, such as the MTT or resazurin (B115843) assay, which measures the metabolic activity of viable cells.

  • IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) was calculated from the dose-response curves.

Tubulin Polymerization Assay

The effect of Disorazoles on microtubule formation is a key indicator of their mechanism of action.[3][4]

  • Tubulin Preparation: Purified tubulin is prepared and kept on ice to prevent self-polymerization.

  • Reaction Mixture: The reaction mixture contains tubulin, a polymerization buffer (e.g., containing GTP and glutamate), and the test compound (Disorazol analogue) at various concentrations.

  • Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

  • Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.

  • IC50 Calculation: The concentration of the compound that inhibits the rate of tubulin polymerization by 50% is determined. Disorazol Z, for example, inhibits in vitro tubulin polymerization with an IC50 value of 3.3 μM.[4]

Visualizing the Mechanism and Workflow

To better understand the processes involved in this compound's mode of action and the experimental evaluation, the following diagrams are provided.

Disorazol_Signaling_Pathway Disorazol This compound / Analogue Tubulin Tubulin Dimers Disorazol->Tubulin Binds to Microtubules Microtubule Polymerization Disorazol->Microtubules Inhibits G2M G2/M Phase Arrest Microtubules->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Disorazol's mechanism of action leading to apoptosis.

Experimental_Workflow cluster_synthesis Analogue Synthesis cluster_testing Biological Evaluation Fragments Fragment Synthesis Coupling Coupling & Cyclization Fragments->Coupling Purification Purification & Characterization Coupling->Purification Cytotoxicity Cytotoxicity Assay (IC50) Purification->Cytotoxicity TubulinAssay Tubulin Polymerization Assay Purification->TubulinAssay CellCycle Cell Cycle Analysis Purification->CellCycle

Caption: General workflow for SAR studies of Disorazol analogues.

SAR_Logic Core Disorazol Core Structure Modification Structural Modification Core->Modification SAR Structure-Activity Relationship Core->SAR Activity Biological Activity Modification->Activity affects Modification->SAR Activity->SAR

Caption: Logical relationship in structure-activity relationship studies.

References

A Comparative Analysis of the Cytotoxicity of Disorazol A and Disorazol Z in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The disorazoles, a family of macrocyclic polyketides isolated from the myxobacterium Sorangium cellulosum, have garnered significant attention in the field of oncology for their potent cytotoxic and antitumor properties.[1][2][3] Among the numerous variants, Disorazol A and Disorazol Z have emerged as promising candidates for anticancer drug development. This guide provides a comprehensive comparison of their cytotoxic effects on cancer cells, supported by experimental data, detailed methodologies, and visual representations of their mechanism of action and experimental workflows.

Mechanism of Action: Targeting the Microtubule Network

Both this compound and Disorazol Z exert their potent cytotoxic effects by interfering with microtubule dynamics.[1][4][5] They bind to tubulin, inhibiting its polymerization and leading to the disruption of the microtubule network.[1][4][6] This disruption triggers a cascade of cellular events, including cell cycle arrest in the G2/M phase, the formation of abnormal mitotic spindles, and ultimately, the induction of apoptosis (programmed cell death).[4][6][7][8] This shared mechanism of action underscores their potential as highly effective antimitotic agents.[6]

cluster_drug_action Drug Action cluster_cellular_effects Cellular Effects This compound This compound Tubulin Polymerization Tubulin Polymerization This compound->Tubulin Polymerization inhibits Disorazol Z Disorazol Z Disorazol Z->Tubulin Polymerization inhibits Microtubule Disruption Microtubule Disruption Tubulin Polymerization->Microtubule Disruption G2/M Phase Arrest G2/M Phase Arrest Microtubule Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Figure 1: Signaling pathway of this compound and Z.

Comparative Cytotoxicity Data

Disorazol A1, the main component of the this compound family, exhibits exceptionally high cytotoxicity, with half-maximal inhibitory concentrations (IC50) in the picomolar range against a variety of cancer cell lines, including a multidrug-resistant KB line.[4] Disorazol Z has also demonstrated outstanding cytotoxicity with single-digit to subnanomolar EC50 values in a diverse panel of over 60 tumor cell lines.[7][8]

A direct comparison between Disorazol A1 and Disorazol Z1 revealed similar biological activities.[4] However, in specific cell lines, such as hepatocellular carcinoma (HepG2) and osteosarcoma (U-2 OS), Disorazol Z1 was found to be slightly less potent, by a factor of 4 to 5, than Disorazol A1.[4] The following table summarizes the available quantitative data on the cytotoxic activity of these compounds.

CompoundCell LineCancer TypeIC50/EC50 ValueReference
Disorazol A1 Panel of cancer cell linesVarious2 - 42 pM[4]
Disorazol Z1 Panel of human cancer cell linesVarious0.07 - 0.43 nM[4]
Disorazol Z HCT-116Colon Carcinoma0.25 nM (Caspase 3/7 activation)[7][8]
Disorazol Z RKOp27Kip (without cell cycle arrest)-0.54 nM[7][8]
Disorazol Z KB/HeLaCervical Cancer0.8 nM (G2/M arrest)[7][8]

Experimental Protocols

The determination of the cytotoxic activity of this compound and Disorazol Z is typically performed using cell viability assays, such as the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol for Cytotoxicity Determination

  • Cell Seeding:

    • Harvest cancer cells in their logarithmic growth phase.

    • Perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.[9]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound and Disorazol Z in culture medium.

    • After the 24-hour incubation, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.[10]

    • Incubate the plate for 2 to 4 hours at 37°C.[10][11]

  • Formazan (B1609692) Solubilization:

    • After the incubation, add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[10][11]

    • Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve using non-linear regression analysis.[9]

cluster_setup Experiment Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells in 96-well plate Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Add_Compounds Add Compounds to Cells Incubation_24h->Add_Compounds Prepare_Dilutions Prepare this compound & Z Serial Dilutions Prepare_Dilutions->Add_Compounds Incubation_Treatment Incubate for 24-72h Add_Compounds->Incubation_Treatment Add_MTT Add MTT Reagent Incubation_Treatment->Add_MTT Incubation_MTT Incubate for 2-4h Add_MTT->Incubation_MTT Add_Solubilizer Add Solubilization Solution Incubation_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Figure 2: Experimental workflow for cytotoxicity assay.

Conclusion

Both this compound and Disorazol Z are exceptionally potent cytotoxic agents with a shared mechanism of action targeting tubulin polymerization. While Disorazol A1 has shown slightly higher potency in a limited number of direct comparisons, Disorazol Z's broad efficacy across a wide range of cancer cell lines at nanomolar to subnanomolar concentrations makes it a highly compelling candidate for further preclinical and clinical development.[4][7][8] The ability to synthetically produce and modify Disorazol Z opens up avenues for creating targeted drug conjugates, potentially enhancing its therapeutic index by selectively delivering the cytotoxic payload to tumor cells while minimizing damage to healthy tissues.[12][13][14] Further research, including head-to-head comparisons in a broader panel of cancer cell lines and in vivo models, is warranted to fully elucidate the therapeutic potential of these promising natural products.

References

Disorazol A: A Potential Strategy to Overcome Taxane Resistance in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Disorazol A's efficacy in taxane-resistant cancer cell lines reveals its potential as a valuable alternative or combination therapy. By acting on a distinct binding site on tubulin and potentially circumventing common resistance mechanisms, this compound demonstrates significant cytotoxic activity in cancer cells that have developed resistance to taxane-based chemotherapies.

This compound, a polyketide isolated from the myxobacterium Sorangium cellulosum, has emerged as a highly potent cytotoxic agent with a mechanism of action centered on the disruption of microtubule dynamics, similar to the widely used taxane (B156437) class of anticancer drugs (e.g., paclitaxel (B517696), docetaxel).[1][2] However, the clinical utility of taxanes is often limited by the development of drug resistance. This guide provides a comprehensive comparison of this compound and taxanes, with a focus on cross-resistance studies in taxane-resistant cell lines, supported by experimental data and detailed methodologies.

Comparative Efficacy in Resistant Cell Lines

Studies have shown that this compound retains potent activity in cancer cell lines that have developed resistance to taxanes. A key indicator of a drug's efficacy is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required to inhibit the growth of 50% of a cell population. Lower IC50 values indicate greater potency.

One pivotal study investigated the cross-resistance of a Disorazol C1-resistant HeLa cell line, termed HeLa/DZR, to various chemotherapeutic agents, including paclitaxel. This cell line exhibited a staggering 2,408-fold increase in resistance to paclitaxel compared to the parental, drug-sensitive HeLa cell line. In this highly paclitaxel-resistant environment, Disorazol A1 demonstrated remarkable potency, with an IC50 of only 0.40 nM. For comparison, the IC50 of Disorazol A1 in the parental HeLa cells was 0.05 nM, indicating only an 8.4-fold decrease in sensitivity in the resistant line. This contrasts sharply with the dramatic loss of paclitaxel's efficacy in the same resistant cells.

Cell LineCompoundIC50 (nM)Fold Resistance
HeLa (Parental)Disorazol A10.05-
HeLa/DZR (Resistant)Disorazol A10.408.4
HeLa (Parental)Paclitaxel--
HeLa/DZR (Resistant)Paclitaxel>10002408

Data compiled from studies on Disorazol C1-resistant HeLa cells, which exhibit cross-resistance to paclitaxel.

Furthermore, this compound and its analogs, such as Disorazol Z, have demonstrated extremely high cytotoxicity, with IC50 values in the picomolar to low nanomolar range across a wide panel of cancer cell lines, including multidrug-resistant ones.[3][4] This suggests that this compound's mechanism of action may be effective against common mechanisms of taxane resistance.

Mechanisms of Action and Circumvention of Taxane Resistance

The primary mechanism of action for both Disorazols and taxanes is the targeting of tubulin, a key protein in the formation of microtubules which are essential for cell division. However, they interact with tubulin in fundamentally different ways.

  • Taxanes , such as paclitaxel, bind to the inside of the microtubule, stabilizing it and preventing the dynamic instability required for proper cell division.[5]

  • Disorazols , in contrast, are potent inhibitors of tubulin polymerization.[1][6] Evidence suggests that Disorazol C1 binds to a unique site on tubulin, possibly near the vinca (B1221190) alkaloid binding site, which is distinct from the taxane-binding pocket.[7]

This difference in binding sites is a crucial factor in this compound's ability to overcome taxane resistance. Common mechanisms of taxane resistance include:

  • Overexpression of the ABCB1 (MDR1) transporter: This protein acts as a drug efflux pump, actively removing taxanes from the cancer cell and reducing their intracellular concentration.[2][8][9] Some studies suggest that certain Disorazol analogs are not substrates for the ABCB1 transporter, allowing them to accumulate in resistant cells and exert their cytotoxic effects.[10]

  • Mutations in the tubulin protein: Changes in the amino acid sequence of tubulin can alter the taxane binding site, reducing the drug's affinity and rendering it less effective. Because Disorazols bind to a different site, they may remain effective even in the presence of mutations that confer taxane resistance.

The induction of apoptosis, or programmed cell death, is the ultimate outcome of the cytotoxic effects of both Disorazols and taxanes. Following microtubule disruption, cells arrest in the G2/M phase of the cell cycle, which triggers a cascade of signaling events leading to apoptosis.[1][4]

Experimental Protocols

To facilitate further research and validation of these findings, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Drug Treatment: Treat the cells with a serial dilution of the test compounds (this compound and paclitaxel) and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the drug concentration to determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit or promote the polymerization of purified tubulin into microtubules.

  • Tubulin Preparation: Reconstitute purified tubulin in a polymerization buffer on ice.

  • Reaction Setup: In a 96-well plate, add the tubulin solution, GTP (to initiate polymerization), and the test compounds at various concentrations.

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

  • Turbidity Measurement: Monitor the change in absorbance (turbidity) at 340 nm over time. An increase in absorbance indicates microtubule formation.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. The effect of the test compounds on the rate and extent of polymerization can then be determined.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark. Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Visualizing the Pathways

To better understand the experimental workflow and the molecular interactions at play, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_lines Taxane-Resistant and Parental Cell Lines treatment Incubate with This compound & Paclitaxel cell_lines->treatment mtt MTT Assay (Cell Viability) treatment->mtt tubulin_assay Tubulin Polymerization Assay treatment->tubulin_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay ic50 IC50 Determination mtt->ic50 polymerization_kinetics Polymerization Kinetics tubulin_assay->polymerization_kinetics apoptosis_quantification Quantification of Apoptosis apoptosis_assay->apoptosis_quantification

Caption: Experimental workflow for comparing this compound and paclitaxel.

signaling_pathway cluster_taxane Taxane Action & Resistance cluster_disorazol This compound Action cluster_outcome Cellular Outcome paclitaxel Paclitaxel taxane_site Taxane Binding Site on β-Tubulin paclitaxel->taxane_site Binds to abcb1 ABCB1 Efflux Pump paclitaxel->abcb1 Efflux by mt_stabilization Microtubule Stabilization taxane_site->mt_stabilization g2m_arrest G2/M Phase Arrest mt_stabilization->g2m_arrest resistance Taxane Resistance abcb1->resistance tubulin_mutation Tubulin Mutation tubulin_mutation->taxane_site Alters tubulin_mutation->resistance disorazol_a This compound disorazol_a->abcb1 Bypasses disorazol_a->tubulin_mutation Unaffected by disorazol_site Distinct Binding Site on Tubulin disorazol_a->disorazol_site Binds to mt_destabilization Inhibition of Tubulin Polymerization disorazol_site->mt_destabilization mt_destabilization->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Signaling pathways of this compound and taxane action and resistance.

Conclusion

The available evidence strongly suggests that this compound is a highly potent cytotoxic agent that can effectively overcome common mechanisms of taxane resistance in cancer cells. Its distinct mechanism of action, involving a unique binding site on tubulin and the potential to evade drug efflux pumps, makes it a promising candidate for the treatment of taxane-refractory cancers. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential, both as a standalone agent and in combination with other chemotherapies. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for continued investigation into this promising class of anticancer compounds.

References

Unraveling the Interaction of Disorazol A with β-Tubulin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the binding validation of Disorazol A to its target, β-tubulin, alongside alternative tubulin-binding agents. This document synthesizes key experimental data, presents detailed protocols for pivotal assays, and visualizes complex biological and experimental workflows.

This compound, a potent polyketide macrolide, has demonstrated significant cytotoxic activity against various cancer cell lines by disrupting microtubule dynamics.[1] This guide delves into the experimental validation of its binding site on β-tubulin, a critical component of the microtubule cytoskeleton and a well-established target for anticancer drugs.

Quantitative Comparison of Tubulin-Binding Agents

The efficacy of tubulin-binding agents is often quantified by their binding affinity (Kd), the concentration required to inhibit tubulin polymerization by 50% (IC50), or their inhibition constant (Ki) in competitive binding assays. The following table summarizes these values for Disorazol and other prominent tubulin binders that target distinct sites.

CompoundBinding Site on β-TubulinBinding Affinity (Kd)Tubulin Polymerization IC50Inhibition Constant (Ki)
Disorazol A1 Maytansine (B1676224) SiteNot Reported~1.8 µMNot Reported
Disorazol C1 Maytansine SiteNot Reported11.8 ± 0.4 µM4.5 ± 0.6 µM (vs. [3H]vinblastine, noncompetitive); 10.6 ± 1.5 µM (vs. [3H]dolastatin 10, noncompetitive)[2]
Disorazol Z Maytansine SiteNot ReportedNot ReportedNot Reported
Maytansine Maytansine Site0.86 ± 0.2 µM (to soluble tubulin)[3][4]; 0.1 ± 0.05 µM (to high-affinity sites on microtubules)[5][6]Not ReportedNot Reported
Colchicine Colchicine Site~0.12 µM - 5.7 µM (depending on tubulin isotype)[7]~2.0 µMNot Reported
Vinblastine (B1199706) Vinca (B1221190) Alkaloid SiteNot ReportedNot ReportedNot Reported
Paclitaxel (B517696) (Taxol) Taxane Site~60 nM[8]Not ReportedNot Reported

Experimental Validation of the Disorazol Binding Site

The binding of Disorazol Z, a close analog of this compound, to β-tubulin has been unequivocally confirmed through X-ray crystallography. The crystal structure of the tubulin-Disorazol Z complex (PDB ID: 6FJM) reveals that it binds to the maytansine site on β-tubulin.[9][10][11][12] This finding is further supported by biochemical assays demonstrating noncompetitive inhibition of vinblastine and dolastatin 10 binding by Disorazol C1, indicating a distinct binding site from the vinca alkaloid domain.[2]

Below are detailed protocols for key experiments used to validate and characterize the interaction of this compound and other ligands with tubulin.

Experimental Workflow: Binding Site Validation

G Experimental Workflow for Validating this compound's Binding Site on β-Tubulin cluster_0 Initial Screening cluster_1 Binding Site Identification cluster_2 Structural Validation A Tubulin Polymerization Assay C Competitive Radioligand Binding Assays (e.g., with [3H]vinblastine) A->C Identifies inhibition of polymerization B Cytotoxicity Assays in Cancer Cell Lines B->A Demonstrates anti-proliferative activity D Fluorescence Anisotropy Assay (with maytansine-site fluorescent probe) C->D Suggests a unique binding site E X-ray Crystallography of Tubulin-Disorazol Complex D->E Confirms binding to a specific site F Validated Binding Site (Maytansine Site) E->F Provides high-resolution structural details of the interaction

Caption: Workflow for validating the binding site of this compound.

Detailed Experimental Protocols

1. Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

  • Materials:

    • Purified tubulin (>99% pure, e.g., from bovine brain)

    • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA

    • GTP solution (100 mM in water)

    • Glycerol

    • Test compound (e.g., this compound) dissolved in DMSO

    • Positive controls (e.g., paclitaxel for polymerization promotion, nocodazole (B1683961) for inhibition)

    • 96-well clear, flat-bottom microplate

    • Temperature-controlled microplate reader

  • Procedure:

    • Prepare a tubulin solution at a final concentration of 2 mg/mL in GTB supplemented with 1 mM GTP and 10% glycerol. Keep the solution on ice.[13]

    • Add the test compound at various concentrations to the wells of a pre-warmed (37°C) 96-well plate. Include wells with DMSO as a negative control and positive controls.

    • Initiate the polymerization by adding the cold tubulin solution to each well.

    • Immediately place the plate in the microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.[14]

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • The rate of polymerization can be determined from the slope of the linear phase of the curve.

    • The IC50 value is the concentration of the compound that inhibits the rate or extent of polymerization by 50% compared to the DMSO control.

2. Competitive Radioligand Binding Assay

This assay determines if a test compound binds to the same site as a known radiolabeled ligand.

  • Materials:

    • Purified tubulin

    • Radiolabeled ligand (e.g., [3H]vinblastine)

    • Unlabeled test compound (this compound)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)

    • Glass fiber filters

    • Filtration apparatus

    • Scintillation counter and fluid

  • Procedure:

    • Incubate a fixed concentration of purified tubulin with a fixed concentration of the radiolabeled ligand in the presence of increasing concentrations of the unlabeled test compound.[15][16]

    • Allow the binding reaction to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The protein and bound ligand are retained on the filter, while the unbound ligand passes through.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

    • The IC50 value is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

3. X-ray Crystallography of Tubulin-Ligand Complex

This technique provides a high-resolution, three-dimensional structure of the ligand bound to its protein target. The protocol for the tubulin-Disorazol Z complex can be found in the publication associated with PDB ID 6FJM.[10]

  • General Procedure:

    • Co-crystallize the tubulin-ligand complex. This involves preparing a highly pure and concentrated solution of the complex and screening for crystallization conditions.

    • Expose the resulting crystals to a high-intensity X-ray beam.

    • Collect the diffraction data.

    • Process the diffraction data and solve the crystal structure to reveal the precise binding mode of the ligand.

Signaling Pathway of Disorazol-Induced Apoptosis

The binding of this compound to β-tubulin disrupts microtubule dynamics, leading to a cascade of cellular events that culminate in apoptosis. The diagram below illustrates the key steps in this signaling pathway.

G Signaling Pathway of Disorazol-Induced Apoptosis A This compound B β-Tubulin A->B Binds to Maytansine Site C Inhibition of Microtubule Polymerization B->C Prevents addition of tubulin dimers D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Disruption D->E M NF-κB DNA Binding Inhibition D->M Alters cytoskeletal signaling F Spindle Assembly Checkpoint (SAC) Activation E->F G G2/M Phase Arrest F->G Prolonged mitotic arrest H Bcl-2 Phosphorylation (Inactivation) G->H I JNK Activation G->I J Mitochondrial Outer Membrane Permeabilization H->J I->J K Caspase Cascade Activation J->K Cytochrome c release L Apoptosis K->L Execution of apoptosis M->L Sensitizes to apoptosis

Caption: Signaling cascade initiated by this compound binding to β-tubulin.

The disruption of microtubule dynamics by this compound triggers the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[17] This sustained arrest activates downstream signaling pathways, including the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2 and the activation of the c-Jun N-terminal kinase (JNK) pathway.[17][18] These events converge on the mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in programmed cell death.[19] Furthermore, microtubule disruption can also sensitize cancer cells to apoptosis by inhibiting the DNA-binding activity of the pro-survival transcription factor NF-κB.[20]

References

How does Disorazol A's potency compare to other myxobacterial natural products?

Author: BenchChem Technical Support Team. Date: December 2025

Disorazol A, a macrocyclic polyketide produced by the myxobacterium Sorangium cellulosum, demonstrates exceptional potency against cancer cell lines, often exhibiting cytotoxic effects at picomolar to low nanomolar concentrations. When compared to other myxobacterial natural products, this compound stands out for its profound efficacy, which is attributed to its unique mechanism of action targeting tubulin polymerization. This guide provides a comparative analysis of this compound's potency against other notable myxobacterial compounds, supported by experimental data and detailed methodologies.

Myxobacteria are a rich source of structurally diverse and biologically active secondary metabolites.[1] Among these, compounds with potent anticancer activity have garnered significant interest in the drug development community. This comparison focuses on this compound and its analogues, alongside other well-characterized myxobacterial products like Epothilone B, Soraphen A, and Thailanstatin A, to provide a clear perspective on their relative potencies.

Comparative Cytotoxicity of Myxobacterial Natural Products

The potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological process, such as cell growth. The table below summarizes the IC50 values of this compound and other selected myxobacterial natural products against various human cancer cell lines.

CompoundTargetCell LineIC50 (nM)Reference(s)
Disorazol A1 TubulinKB-3-1 (Cervical Carcinoma)0.002 - 0.042[2]
L-929 (Mouse Fibrosarcoma)0.01[2]
PT-K2 (Potoroo Kidney)0.03[2]
Disorazol Z1 TubulinHepG2 (Hepatocellular Carcinoma)0.43[3]
U-2 OS (Osteosarcoma)0.07[3]
Epothilone B TubulinHCT116 (Colon Carcinoma)0.8[4]
KB-3-1 (Cervical Carcinoma)3[4]
HeLa (Cervical Carcinoma)32[5]
Hs578T (Breast Carcinoma)3[5]
Soraphen A Acetyl-CoA CarboxylaseHepG2 (Hepatocellular Carcinoma)~5[6][7]
LnCap (Prostate Carcinoma)~5[6]
Thailanstatin A Spliceosome (SF3b subunit)DU-145 (Prostate Carcinoma)1.11[8]
NCI-H23 (Lung Carcinoma)2.69[8]
MDA-MB-231 (Breast Carcinoma)1.58[8]
SK-OV-3 (Ovarian Carcinoma)1.35[8]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and assay method. The data presented here is for comparative purposes and is compiled from various sources.

Mechanisms of Action and Signaling Pathways

The remarkable potency of these myxobacterial natural products stems from their highly specific interactions with critical cellular targets.

This compound and Epothilone B: Targeting the Cytoskeleton

Both this compound and Epothilone B exert their cytotoxic effects by disrupting microtubule dynamics, a crucial process for cell division, intracellular transport, and maintenance of cell shape. However, they do so through distinct mechanisms. Epothilone B, similar to the well-known anticancer drug paclitaxel, binds to the β-tubulin subunit of the αβ-tubulin heterodimer, stabilizing microtubules and promoting their polymerization.[7] This leads to the formation of non-functional microtubule bundles, cell cycle arrest at the G2/M phase, and ultimately apoptosis.[7]

In contrast, this compound also interacts with tubulin but leads to the inhibition of tubulin polymerization, resulting in the disruption and depletion of microtubules.[9] This destabilizing effect also causes cell cycle arrest at the G2/M phase and induces apoptosis, but through a mechanism of microtubule disassembly.[9]

cluster_Epothilone Epothilone B Pathway cluster_Disorazol This compound Pathway Epothilone B Epothilone B β-Tubulin β-Tubulin Epothilone B->β-Tubulin binds Microtubule Stabilization Microtubule Stabilization β-Tubulin->Microtubule Stabilization promotes Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Stabilization->Mitotic Arrest (G2/M) Apoptosis_Epo Apoptosis Mitotic Arrest (G2/M)->Apoptosis_Epo This compound This compound Tubulin Tubulin This compound->Tubulin binds Inhibition of Polymerization Inhibition of Polymerization Tubulin->Inhibition of Polymerization inhibits polymerization Microtubule Depletion Microtubule Depletion Inhibition of Polymerization->Microtubule Depletion Mitotic Arrest (G2/M)_Dis Mitotic Arrest (G2/M) Microtubule Depletion->Mitotic Arrest (G2/M)_Dis Apoptosis_Dis Apoptosis Mitotic Arrest (G2/M)_Dis->Apoptosis_Dis

Figure 1: Mechanisms of action for Epothilone B and this compound.
Soraphen A: A Metabolic Inhibitor

Soraphen A takes a different approach, targeting cellular metabolism by inhibiting acetyl-CoA carboxylase (ACC).[6][7] ACC is a key enzyme responsible for the synthesis of malonyl-CoA, a crucial building block for the production of fatty acids. By inhibiting ACC, Soraphen A disrupts fatty acid synthesis, leading to a depletion of essential lipids required for cell membrane formation and energy storage. This metabolic disruption ultimately results in the inhibition of cell growth and proliferation.

Soraphen A Soraphen A Acetyl-CoA Carboxylase (ACC) Acetyl-CoA Carboxylase (ACC) Soraphen A->Acetyl-CoA Carboxylase (ACC) inhibits Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis Cell Growth Inhibition Cell Growth Inhibition Fatty Acid Synthesis->Cell Growth Inhibition disruption leads to

Figure 2: Soraphen A's inhibition of the fatty acid synthesis pathway.
Thailanstatin A: An RNA Splicing Inhibitor

Thailanstatin A possesses a highly potent and distinct mechanism of action, inhibiting the spliceosome, a complex machinery responsible for the splicing of pre-messenger RNA (pre-mRNA) into mature mRNA.[10] Specifically, Thailanstatin A binds to the SF3b subunit of the spliceosome, leading to the inhibition of the splicing process.[7] This disruption of RNA processing results in an accumulation of unspliced pre-mRNAs and a deficit of mature mRNAs, ultimately leading to cell cycle arrest and apoptosis.

Thailanstatin A Thailanstatin A Spliceosome (SF3b subunit) Spliceosome (SF3b subunit) Thailanstatin A->Spliceosome (SF3b subunit) inhibits mRNA Splicing mRNA Splicing pre-mRNA pre-mRNA Mature mRNA Mature mRNA pre-mRNA->Mature mRNA Splicing Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis mRNA Splicing->Cell Cycle Arrest & Apoptosis inhibition leads to Protein Synthesis Protein Synthesis Mature mRNA->Protein Synthesis

Figure 3: Thailanstatin A's inhibition of the mRNA splicing pathway.

Experimental Protocols

The determination of cytotoxic potency is a critical step in the evaluation of potential anticancer compounds. The following are detailed methodologies for key experiments cited in this guide.

MTT Assay for Cell Viability and IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Cell_Seeding 1. Seed cells in a 96-well plate Incubation 2. Incubate for 24h Cell_Seeding->Incubation Drug_Treatment 3. Treat with serial dilutions of compound Incubation->Drug_Treatment Incubation_2 4. Incubate for 48-72h Drug_Treatment->Incubation_2 MTT_Addition 5. Add MTT solution Incubation_2->MTT_Addition Incubation_3 6. Incubate for 4h MTT_Addition->Incubation_3 Solubilization 7. Add solubilization solution (e.g., DMSO) Incubation_3->Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation 9. Calculate IC50 Absorbance_Reading->IC50_Calculation

Figure 4: Experimental workflow for the MTT cytotoxicity assay.

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Test compound (e.g., this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells and adjust the cell suspension to a concentration of 1 x 10^5 cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations. Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with the highest concentration of the solvent used).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit or promote the polymerization of purified tubulin into microtubules. The polymerization is monitored by the increase in turbidity (light scattering) as microtubules form.

Materials:

  • Purified tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compound (e.g., this compound or Epothilone B)

  • 96-well half-area plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: On ice, prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Prepare serial dilutions of the test compound in General Tubulin Buffer.

  • Reaction Setup: In a pre-warmed 96-well plate at 37°C, add 10 µL of the compound dilutions or vehicle control to the appropriate wells.

  • Initiation of Polymerization: To initiate the reaction, add 90 µL of the cold tubulin solution to each well.

  • Turbidity Measurement: Immediately place the plate in the microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis: The rate of polymerization (Vmax) and the maximum polymer mass (Amax) are determined from the kinetic curves. The percentage of inhibition or promotion of polymerization is calculated relative to the vehicle control. The IC50 value for inhibitors is determined from a dose-response curve.

Conclusion

This compound exhibits extraordinary potency against a range of cancer cell lines, with IC50 values often in the picomolar range, making it one of the most powerful cytotoxic agents discovered from myxobacteria.[2] Its mechanism of action, the inhibition of tubulin polymerization, is distinct from microtubule-stabilizing agents like Epothilone B. While Epothilone B is also a highly potent natural product, this compound's efficacy at such low concentrations highlights its potential as a valuable lead compound in the development of novel anticancer therapeutics. The diverse mechanisms of action of other myxobacterial products like Soraphen A and Thailanstatin A underscore the metabolic versatility of these microorganisms and their importance as a source for new drug discovery. Further preclinical and clinical evaluation of these remarkable compounds is warranted to fully explore their therapeutic potential.

References

A Comparative Analysis of Disorazol A and Vinca Alkaloids on Mitotic Arrest

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimitotic agents Disorazol A and vinca (B1221190) alkaloids. It delves into their mechanisms of action, presents supporting experimental data in a clear, comparative format, and offers detailed protocols for key experimental assays.

Introduction

This compound, a macrocyclic polyketide from the myxobacterium Sorangium cellulosum, and vinca alkaloids, derived from the Madagascar periwinkle (Catharanthus roseus), are both potent antimitotic agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2][3][4] While both classes of compounds target tubulin, the fundamental protein subunit of microtubules, they exhibit distinct binding interactions and cellular effects. This guide provides a comparative analysis of their performance, supported by experimental data, to aid in research and drug development efforts.

Mechanism of Action

Both this compound and vinca alkaloids exert their cytotoxic effects by interfering with the polymerization of tubulin, which is crucial for the formation of the mitotic spindle during cell division.[1][5]

This compound: This agent inhibits tubulin polymerization, leading to the depletion of microtubules.[1] It binds to tubulin, preventing the formation of these critical cellular structures.[6][7] The disruption of microtubule dynamics by this compound results in a G2/M phase arrest of the cell cycle and can induce apoptosis.[1][8]

Vinca Alkaloids: This class of drugs, which includes vincristine (B1662923) and vinblastine, also inhibits microtubule formation.[2] They bind to the β-tubulin subunit at a specific site known as the "Vinca domain," which is distinct from the binding sites of other microtubule-targeting agents.[4][5] This binding prevents the assembly of tubulin into microtubules, leading to mitotic arrest at the metaphase stage and subsequent cell death.[2][3] At high concentrations, vinca alkaloids can cause the depolymerization of existing microtubules.[3]

Comparative Data on Cytotoxicity

The following tables summarize the 50% inhibitory concentration (IC50) values for this compound, its analogs, and various vinca alkaloids across a range of human cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: IC50 Values of Disorazols

CompoundCell LineIC50Reference
Disorazol A1Various Cancer Cell Lines2 - 42 pM[9]
Disorazol C111 Human Tumor Carcinoma Cell Lines (average)1.7 ± 0.6 nM[6]
Disorazol C1Head and Neck Cancer Cell Lines (average)358 ± 56 pM[6]
Disorazol Z1Various Cancer Cell Lines0.07 - 0.43 nM[9]
Disorazol ZKB/HeLa Cells (G2/M arrest)0.8 nM[8]
Disorazol ZRKO p27Kip cells (without cell cycle arrest)0.54 nM[8]

Table 2: IC50 Values of Vinca Alkaloids

CompoundCell LineIC50 (Continuous Exposure)Reference
VincristineL1210 (mouse leukemia)4.4 nM[10]
VinblastineL1210 (mouse leukemia)4.0 nM[10]
VincristineS49 (mouse lymphoma)5 nM[10]
VinblastineS49 (mouse lymphoma)3.5 nM[10]
VincristineMouse neuroblastoma33 nM[10]
VinblastineMouse neuroblastoma15 nM[10]
VincristineHeLa1.4 nM[10]
VinblastineHeLa2.6 nM[10]
VincristineHL-60 (human leukemia)4.1 nM[10]
VinblastineHL-60 (human leukemia)5.3 nM[10]
S12363 (novel vinca alkaloid)6 Human Melanoma Cell Lines (1 hr exposure)4.6 - 11.6 nM[11]
Vinblastine, Vincristine, Vindesine6 Human Melanoma Cell Lines (1 hr exposure)24 - 6770 nM[11]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the formation of microtubules. The polymerization of tubulin causes light to scatter, and the increase in turbidity, measured as absorbance, is proportional to the mass of the microtubule polymer.[5]

Principle: Inhibitors of tubulin polymerization, such as this compound and vinca alkaloids, will reduce the rate and extent of the increase in absorbance at 340 nm.[5][12]

Detailed Protocol:

  • Reagents:

    • Purified tubulin protein (>99% pure)

    • GTP solution (e.g., 100 mM)

    • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • Test compound (this compound or vinca alkaloid) at various concentrations.[5]

  • Preparation:

    • Place a 96-well, half-area plate on ice.

    • Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer.[5]

  • Reaction Setup:

    • To each well, add the appropriate volume of buffer, test compound, and tubulin. Keep the plate on ice.[5]

  • Initiation:

    • To start the reaction, add GTP to a final concentration of 1 mM and immediately place the plate into a microplate reader pre-warmed to 37°C.[5]

  • Data Acquisition:

    • Measure the absorbance at 340 nm every minute for 60 minutes.[5]

  • Analysis:

    • Plot absorbance versus time to visualize the polymerization kinetics.

    • The IC50 value for inhibition of polymerization can be determined by plotting the maximum absorbance against the log of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of a cell population in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.[13][14]

Principle: A fluorescent dye, such as propidium (B1200493) iodide (PI), binds stoichiometrically to DNA. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and thus will have twice the fluorescence intensity.[15]

Detailed Protocol:

  • Cell Preparation:

    • Culture cells to the desired confluency and treat with this compound, vinca alkaloids, or a vehicle control for a specified time.

  • Harvesting and Fixation:

    • Harvest the cells (e.g., by trypsinization).

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells by resuspending them in cold 70% ethanol, added dropwise while vortexing, to prevent clumping.

    • Incubate on ice for at least two hours or store at -20°C.[16]

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., 50 µg/mL Propidium Iodide) and RNase A (to prevent staining of RNA).[16]

    • Incubate in the dark at room temperature for at least 20 minutes.[14][16]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data on the fluorescence intensity of the DNA dye.

  • Data Analysis:

    • Generate a histogram of DNA content (fluorescence intensity).

    • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms of action and experimental workflows described in this guide.

Mitotic_Arrest_Pathway cluster_DisorazolA This compound cluster_VincaAlkaloids Vinca Alkaloids This compound This compound Tubulin Dimers_DA α/β-Tubulin Dimers This compound->Tubulin Dimers_DA Polymerization Inhibition_DA Inhibition of Polymerization Tubulin Dimers_DA->Polymerization Inhibition_DA Microtubule Depletion Microtubule Depletion Polymerization Inhibition_DA->Microtubule Depletion Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Depletion->Mitotic Spindle Disruption Vinca Alkaloids Vinca Alkaloids Tubulin Dimers_VA β-Tubulin Subunit (Vinca Domain) Vinca Alkaloids->Tubulin Dimers_VA Polymerization Inhibition_VA Inhibition of Polymerization Tubulin Dimers_VA->Polymerization Inhibition_VA Microtubule Disassembly Microtubule Disassembly Polymerization Inhibition_VA->Microtubule Disassembly Microtubule Disassembly->Mitotic Spindle Disruption Mitotic Arrest Mitotic Arrest (G2/M Phase) Mitotic Spindle Disruption->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Mechanism of action for this compound and Vinca Alkaloids.

Tubulin_Polymerization_Assay Start Start Prepare Reagents Prepare Tubulin, Buffer, GTP, and Test Compound Start->Prepare Reagents Setup Reaction Add Reagents to 96-well Plate on Ice Prepare Reagents->Setup Reaction Initiate Polymerization Add GTP and move to 37°C Microplate Reader Setup Reaction->Initiate Polymerization Measure Absorbance Read Absorbance at 340 nm for 60 min Initiate Polymerization->Measure Absorbance Analyze Data Plot Absorbance vs. Time and Determine IC50 Measure Absorbance->Analyze Data End End Analyze Data->End

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell_Cycle_Analysis_Workflow Start Start Cell Culture and Treatment Culture and Treat Cells with Compound Start->Cell Culture and Treatment Harvest and Fix Harvest Cells and Fix in Cold Ethanol Cell Culture and Treatment->Harvest and Fix Stain DNA Stain with Propidium Iodide and RNase A Harvest and Fix->Stain DNA Flow Cytometry Acquire Data on Flow Cytometer Stain DNA->Flow Cytometry Analyze Data Generate DNA Content Histogram and Quantify Cell Cycle Phases Flow Cytometry->Analyze Data End End Analyze Data->End

Caption: Workflow for cell cycle analysis by flow cytometry.

Conclusion

Both this compound and vinca alkaloids are highly potent inhibitors of microtubule polymerization that induce mitotic arrest, making them valuable tools in cancer research and potential therapeutic agents. The data presented indicates that this compound and its analogs can exhibit cytotoxicity at picomolar to low nanomolar concentrations, demonstrating exceptional potency. Vinca alkaloids also show high efficacy, typically in the low nanomolar range. The choice between these compounds for specific research or therapeutic applications will depend on factors such as the cell type, desired mechanism of action, and potential for drug resistance. The detailed experimental protocols provided in this guide offer a foundation for conducting comparative studies to further elucidate the nuanced differences between these two important classes of antimitotic agents.

References

Unveiling the Molecular Target of Disorazol A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Disorazol A with other microtubule-targeting agents. We delve into the experimental data confirming tubulin as its primary molecular target in human cells and explore the downstream cellular consequences.

This compound, a polyketide natural product isolated from the myxobacterium Sorangium cellulosum, has demonstrated remarkable cytotoxic activity against a broad range of human cancer cell lines at picomolar to nanomolar concentrations.[1] This potent bioactivity has spurred significant interest in elucidating its precise mechanism of action to harness its therapeutic potential. This guide summarizes the key experimental findings that pinpoint tubulin as the direct molecular target of this compound and compares its efficacy with established microtubule inhibitors.

Performance Comparison of Microtubule-Targeting Agents

This compound and its analogs exhibit exceptional potency in inhibiting cancer cell proliferation. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound derivatives and other well-known microtubule-targeting agents across various human cancer cell lines.

Table 1: IC50 Values of Disorazol Analogs in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)
Disorazol A1KBCervical Carcinoma<0.1
Disorazol C1A549Lung Carcinoma2
Disorazol C1HCT116Colon Carcinoma1.7
Disorazol Z1HepG2Hepatocellular Carcinoma0.43
Disorazol Z1U-2 OSOsteosarcoma0.07

Table 2: Comparative IC50 Values of Microtubule-Targeting Agents

CompoundHeLa (Cervical)MCF-7 (Breast)A549 (Lung)
Disorazol A1 <0.1 nM--
Paclitaxel (B517696) 2.5 - 7.5 nM[2]3.5 µM[3]>32 µM (3h exposure)[4]
Vinblastine (B1199706) ~5-10 nM0.68 nM[5]2.36 µM[6]
Colchicine -0.054 µM[7]-

Note: IC50 values can vary depending on the assay conditions and exposure time.

Mechanism of Action: Targeting the Microtubule Cytoskeleton

Experimental evidence strongly supports that the primary molecular target of this compound in human cells is tubulin , the fundamental protein subunit of microtubules.

Direct Interaction with Tubulin
  • Inhibition of Tubulin Polymerization: In vitro assays demonstrate that this compound directly inhibits the polymerization of purified tubulin in a concentration-dependent manner.[8] This disruption of microtubule dynamics is a hallmark of many potent anticancer agents.

  • Binding to a Unique Site: Competitive binding assays have revealed that Disorazol C1 noncompetitively inhibits the binding of both vinblastine and dolastatin 10 to tubulin, suggesting that this compound and its analogs bind to a distinct site on the tubulin heterodimer.

Cellular Consequences of Tubulin Binding

The interaction of this compound with tubulin triggers a cascade of cellular events, ultimately leading to apoptosis.

G cluster_drug This compound cluster_cellular_processes Cellular Processes Disorazol_A This compound Tubulin Tubulin Disorazol_A->Tubulin Binds to Microtubule_Depolymerization Microtubule Depolymerization Tubulin->Microtubule_Depolymerization Inhibits Polymerization G2_M_Arrest G2/M Phase Arrest Microtubule_Depolymerization->G2_M_Arrest Leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis Induces

Caption: this compound's mechanism of action workflow.

  • Microtubule Depolymerization: Immunofluorescence microscopy of cancer cells treated with this compound reveals a significant disruption and depolymerization of the microtubule network.

  • Cell Cycle Arrest: By disrupting the mitotic spindle, a critical structure for cell division composed of microtubules, this compound causes cells to arrest in the G2/M phase of the cell cycle.[8]

  • Induction of Apoptosis: Prolonged G2/M arrest triggers the intrinsic pathway of apoptosis, characterized by the activation of caspase-3 and caspase-7, and DNA fragmentation.[8][9]

Downstream Signaling Pathways

The disruption of microtubule dynamics by this compound activates specific signaling pathways that control cell cycle progression and apoptosis.

G cluster_upstream Upstream Events cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction Disorazol_A This compound Tubulin Tubulin Disorazol_A->Tubulin Inhibits Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Leads to CyclinB1_CDK1 Cyclin B1/CDK1 (Inactive) Microtubule_Disruption->CyclinB1_CDK1 Prevents activation of p53 p53 Accumulation Microtubule_Disruption->p53 Induces G2_M_Arrest G2/M Arrest CyclinB1_CDK1->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis Triggers Bcl2_family Bcl-2 Family (Pro-apoptotic shift) p53->Bcl2_family Caspase_Activation Caspase-3/7 Activation Bcl2_family->Caspase_Activation Promotes Caspase_Activation->Apoptosis

Caption: Signaling pathways affected by this compound.

Low concentrations of this compound have been shown to induce an accumulation of the tumor suppressor protein p53 in the nucleus.[8] This is a common cellular response to mitotic spindle damage and can contribute to the induction of apoptosis. The apoptotic cascade initiated by this compound involves the activation of effector caspases, such as caspase-3 and caspase-7, which are key executioners of programmed cell death.[9] This process is regulated by the Bcl-2 family of proteins, which control mitochondrial outer membrane permeabilization.

Potential Alternative Molecular Targets

While tubulin is the established primary target, some evidence suggests that disorazoles may have additional molecular interactions. The significant discrepancy between the micromolar concentrations of Disorazol Z required to inhibit tubulin polymerization in vitro and its sub-nanomolar cytotoxicity in cells has led to the hypothesis of other mechanisms of action.[9] One study has identified the cytoskeletal linker protein ezrin as a target for disorazoles in the context of preventing bacterial invasion of epithelial cells. Ezrin is also implicated in cancer progression and metastasis, making it a plausible, albeit less characterized, target for this compound's anticancer effects.[10][11] Further research is needed to validate the relevance of ezrin as a direct target in human cancer cells and its contribution to the potent cytotoxicity of this compound.

Key Experimental Protocols

For researchers aiming to validate the molecular target of this compound or similar compounds, the following experimental protocols are fundamental.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

Materials:

  • Purified tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • DAPI (4',6-diamidino-2-phenylindole)

  • Test compound (this compound) and vehicle control (DMSO)

  • Microplate fluorometer

Procedure:

  • Prepare a tubulin polymerization mix on ice containing General Tubulin Buffer, 1 mM GTP, 10% glycerol, and 10 µM DAPI.

  • Add the test compound or vehicle control to the wells of a 96-well plate.

  • Initiate the polymerization reaction by adding the cold tubulin polymerization mix to each well.

  • Immediately place the plate in a microplate fluorometer pre-warmed to 37°C.

  • Measure the fluorescence intensity (excitation ~360 nm, emission ~450 nm) every minute for 60 minutes.

  • Plot fluorescence intensity versus time to generate polymerization curves. Inhibition of polymerization will result in a lower fluorescence signal compared to the vehicle control.

Immunofluorescence Staining of Microtubules in Human Cells

This technique allows for the visualization of the microtubule network within cells and the assessment of its disruption by a test compound.

Materials:

  • Human cancer cells (e.g., HeLa) cultured on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% Bovine Serum Albumin in PBS)

  • Primary antibody: anti-α-tubulin antibody (mouse monoclonal)

  • Secondary antibody: fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488 goat anti-mouse)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells with the desired concentration of this compound or vehicle control for the specified time.

  • Wash the cells with PBS.

  • Fix the cells with fixation solution for 10-15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization buffer for 5-10 minutes.

  • Wash the cells with PBS.

  • Block non-specific antibody binding with blocking solution for 30-60 minutes.

  • Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells with PBS.

  • Incubate the cells with the fluorescently-labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

  • Wash the cells with PBS.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the microtubule network using a fluorescence microscope. Disruption of microtubules will be evident as a loss of the filamentous network structure.

G cluster_workflow Immunofluorescence Workflow Cell_Culture Cell Culture on Coverslips Treatment Treat with this compound Cell_Culture->Treatment Fixation Fixation Treatment->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Ab Primary Antibody (anti-α-tubulin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (Fluorescent) Primary_Ab->Secondary_Ab Mounting Mounting Secondary_Ab->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: Experimental workflow for immunofluorescence.

Conclusion

The collective body of experimental evidence unequivocally confirms that tubulin is the primary molecular target of this compound in human cancer cells. Its potent inhibition of tubulin polymerization disrupts the microtubule network, leading to cell cycle arrest and apoptosis at concentrations significantly lower than many clinically used microtubule-targeting agents. While the possibility of alternative targets like ezrin warrants further investigation, the profound effects of this compound on microtubule dynamics remain the cornerstone of its remarkable anticancer activity. This guide provides a foundational understanding for researchers seeking to further explore the therapeutic potential of this promising natural product.

References

In Vivo Validation of Disorazol A's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disorazol A, a polyketide natural product isolated from the myxobacterium Sorangium cellulosum, has garnered significant interest in the field of oncology due to its potent cytotoxic activity. This guide provides an objective comparison of this compound's performance with other microtubule-targeting agents, supported by available experimental data. The focus is on the in vivo validation of its mechanism of action, a critical step in the drug development pipeline.

Mechanism of Action: Microtubule Depolymerization

This compound exerts its potent anti-cancer effects by interfering with microtubule dynamics. Unlike the taxane (B156437) class of drugs (e.g., paclitaxel) which stabilize microtubules, this compound acts as a microtubule depolymerizing agent. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, the formation of abnormal mitotic spindles, and ultimately, the induction of apoptosis (programmed cell death) in cancer cells.[1][2][3]

Comparative In Vitro Efficacy

In vitro studies have consistently demonstrated the high potency of Disorazols against a wide range of cancer cell lines, including those with multidrug resistance.

CompoundCancer Cell LineIC50 (Concentration for 50% Inhibition)Reference
Disorazol A1 Various Cancer Cell Lines2 - 42 pmol/L[1]
Disorazol C1 Head and Neck Cancer Cell Lines358 ± 56 pM[4]
Disorazol C1 Human Lung, Prostate, Breast, Ovarian Carcinoma1.1 - 6.9 nM[4]
Disorazol Z1 Various Cancer Cell Lines0.07 - 0.43 nM[1]
Paclitaxel (B517696) Ovarian Carcinoma (A121)Not explicitly stated in provided abstracts, but used as a comparator.[5]
Paclitaxel Triple-Negative Breast Cancer (MDA-MB-231)Not explicitly stated in provided abstracts, but used as a comparator.[6][7]

In Vivo Validation and Comparative Performance

Direct head-to-head in vivo comparative studies of this compound against other tubulin inhibitors like paclitaxel are limited in publicly available literature. However, studies on Disorazol Z, a close analog, provide valuable insights into the in vivo potential and challenges of this class of compounds.

Disorazol Z Conjugate in Ovarian and Triple-Negative Breast Cancer Xenograft Models:

Preclinical studies have shown that while unconjugated Disorazol Z failed to show statistically significant tumor growth inhibition, a conjugate of Disorazol Z with a peptide targeting the Luteinizing Hormone-Releasing Hormone (LHRH) receptor demonstrated potent anti-tumor activity in ovarian and triple-negative breast cancer xenograft models. This highlights the critical role of targeted delivery for enhancing the in vivo efficacy of Disorazols.

Paclitaxel in Similar Xenograft Models:

Paclitaxel is a standard-of-care chemotherapeutic agent and has been extensively studied in vivo. In human ovarian carcinoma and triple-negative breast cancer xenograft models, paclitaxel has demonstrated significant tumor growth inhibition. For instance, in combination with other agents, it can lead to complete and lasting tumor regressions in triple-negative breast cancer xenografts.[6][7] In ovarian cancer xenograft models, paclitaxel has been shown to be highly active, inducing complete tumor regression in a high percentage of mice.

Due to the lack of direct comparative studies, a quantitative side-by-side comparison of tumor growth inhibition percentages between this compound and paclitaxel in vivo cannot be definitively presented. The available data suggests that while Disorazols are exceptionally potent in vitro, their translation to in vivo efficacy is highly dependent on the formulation and delivery strategy.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for in vivo validation studies.

Disorazol_Mechanism_of_Action This compound's Mechanism of Action DisorazolA This compound Tubulin Tubulin Dimers DisorazolA->Tubulin Inhibits Polymerization Microtubule_Depolymerization Microtubule Depolymerization Tubulin->Microtubule_Depolymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Depolymerization->Mitotic_Spindle_Disruption G2M_Arrest G2/M Phase Arrest Mitotic_Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathway of this compound leading to apoptosis.

InVivo_Validation_Workflow In Vivo Validation Workflow cluster_preclinical Preclinical Evaluation InVitro In Vitro Cytotoxicity Assays Xenograft Xenograft Model Development InVitro->Xenograft Treatment Treatment Administration (e.g., i.v., i.p.) Xenograft->Treatment Monitoring Tumor Growth Monitoring Treatment->Monitoring Data_Analysis Data Analysis (Tumor Growth Inhibition) Monitoring->Data_Analysis

Caption: General workflow for in vivo validation of anti-cancer drugs.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are generalized protocols for key experiments involved in the in vivo validation of anti-cancer agents.

Human Tumor Xenograft Model
  • Cell Culture: Human cancer cell lines (e.g., ovarian, triple-negative breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice), typically 6-8 weeks old, are used to prevent rejection of human tumor cells.

  • Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL of sterile PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compound (e.g., this compound formulation) and comparator drug (e.g., paclitaxel) are administered according to a predefined schedule, dose, and route (e.g., intravenous, intraperitoneal). The control group receives the vehicle used to dissolve the drugs.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.

  • Toxicity Assessment: Animal body weight is monitored throughout the study as a general indicator of toxicity. At the end of the study, major organs may be collected for histological analysis.

In Vitro Tubulin Polymerization Assay
  • Reagents: Purified tubulin, GTP, and a fluorescence-based reporter are used.

  • Procedure: The assay is typically performed in a 96-well plate format. The test compound is incubated with tubulin and GTP at 37°C.

  • Measurement: The polymerization of tubulin into microtubules is monitored by measuring the increase in fluorescence over time using a microplate reader.

  • Analysis: The rate and extent of tubulin polymerization are calculated and compared between treated and untreated samples to determine the inhibitory effect of the compound.

Conclusion

This compound and its analogs are exceptionally potent microtubule depolymerizing agents with demonstrated high efficacy in in vitro cancer models. The primary challenge for their clinical development lies in achieving effective in vivo delivery to the tumor site. The success of targeted Disorazol Z conjugates in preclinical xenograft models suggests that innovative formulation and delivery strategies are key to unlocking the full therapeutic potential of this promising class of anti-cancer compounds. Further direct comparative in vivo studies with established agents like paclitaxel are warranted to fully elucidate the therapeutic window and potential advantages of Disorazols in a clinical setting.

References

A Head-to-Head In Vitro Comparison: Disorazol A vs. Epothilones

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Oncology and Drug Development

In the landscape of microtubule-targeting agents for cancer therapy, Disorazol A and the epothilone (B1246373) family represent two distinct and potent classes of natural products. While both exert their cytotoxic effects by interfering with microtubule dynamics, their mechanisms of action are diametrically opposed. This guide provides a detailed head-to-head in vitro comparison of this compound and epothilones, focusing on their mechanisms, cytotoxic potency, and the experimental methodologies used for their evaluation.

Mechanism of Action: A Tale of Two Opposites

The fundamental difference between this compound and epothilones lies in their effect on tubulin polymerization. Epothilones, much like the well-known chemotherapeutic paclitaxel, are microtubule-stabilizing agents.[1][2] They bind to the β-tubulin subunit of the αβ-tubulin heterodimer, promoting the polymerization of tubulin into stable and non-functional microtubules.[2][3] This stabilization disrupts the dynamic instability of microtubules, which is essential for the proper formation and function of the mitotic spindle during cell division. The result is a G2/M phase cell cycle arrest, leading to apoptosis.[2][3]

In stark contrast, this compound is a potent inhibitor of tubulin polymerization.[4] It also binds to tubulin but prevents the assembly of microtubules, leading to a net depolymerization of the microtubule network.[4][5] This disruption of microtubule formation also triggers a G2/M cell cycle arrest and subsequent apoptosis.[4][6]

cluster_0 Microtubule Dynamics cluster_1 Drug Intervention cluster_2 Cellular Outcome Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Epothilones Epothilones Stabilization Stabilization Epothilones->Stabilization This compound This compound Inhibition of Polymerization Inhibition of Polymerization This compound->Inhibition of Polymerization Stabilization->Mitotic Spindle Disruption Inhibition of Polymerization->Mitotic Spindle Disruption G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Opposing mechanisms of this compound and epothilones targeting microtubule dynamics.

In Vitro Cytotoxicity: A Quantitative Comparison

Both this compound and epothilones exhibit remarkable cytotoxicity against a broad range of cancer cell lines, with potencies often in the nanomolar to picomolar range. The following tables summarize the reported 50% inhibitory concentration (IC50) values for this compound (and its close analog, Disorazol Z) and Epothilone B. It is important to note that these values are compiled from various studies and direct comparative assessments under identical conditions are limited.

Table 1: In Vitro Cytotoxicity of Disorazols

CompoundCell LineCancer TypeIC50Reference(s)
Disorazol A1VariousVarious2 - 42 pM[7]
Disorazol ZHCT-116Colon Carcinoma0.25 nM (EC50 for Caspase 3/7 activation)[3]
Disorazol ZKB/HeLaCervical Carcinoma0.8 nM (IC50 for G2/M arrest)[3]
Disorazol ZRKOp27Kip-0.54 nM[3]
Disorazol Z1HepG2Hepatocellular Carcinoma0.43 nM[7]
Disorazol Z1U-2 OSOsteosarcoma0.07 nM[7]

Table 2: In Vitro Cytotoxicity of Epothilone B

CompoundCell LineCancer TypeIC50Reference(s)
Epothilone BA549Non-small Cell Lung1.5 nM[2]
Epothilone BHCT-116Colon Carcinoma0.3 nM[2]
Epothilone BMCF-7Breast Adenocarcinoma2.0 nM[2]
Epothilone BOVCAR-3Ovarian Adenocarcinoma0.9 nM[2]
Epothilone BPC-3Prostate Adenocarcinoma1.8 nM[2]
Epothilone BHuh-7Hepatocellular Carcinoma4.5 nM[8]
Epothilone BKBCervical Carcinoma0.18 nM[8]

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize and compare microtubule-targeting agents like this compound and epothilones.

cluster_0 Cytotoxicity Assays cluster_1 Tubulin Polymerization Assay Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Viability Assay Viability Assay Incubation->Viability Assay Data Analysis Data Analysis Viability Assay->Data Analysis Tubulin Preparation Tubulin Preparation Reaction Mix Reaction Mix Tubulin Preparation->Reaction Mix Initiate Polymerization Initiate Polymerization Reaction Mix->Initiate Polymerization Monitor Turbidity/Fluorescence Monitor Turbidity/Fluorescence Initiate Polymerization->Monitor Turbidity/Fluorescence Data Analysis Data Analysis Monitor Turbidity/Fluorescence->Data Analysis

Caption: General experimental workflows for in vitro evaluation.

Cytotoxicity Assays

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density (e.g., 1 x 10³ to 5 x 10³ cells per well) and allowed to adhere overnight.

  • Compound Preparation and Treatment: A stock solution of the test compound (this compound or epothilone) is prepared in a suitable solvent (e.g., DMSO). A series of dilutions are then made in the cell culture medium. The medium in the wells is replaced with the medium containing the various concentrations of the compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • Viability Assessment: Cell viability is assessed using one of the following methods:

    • MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan (B1609692) product. The formazan is then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

    • SRB Assay: Sulforhodamine B (SRB) assay involves fixing the cells with trichloroacetic acid and staining them with SRB dye, which binds to cellular proteins. The bound dye is then solubilized, and the absorbance is read.

    • LDH Release Assay: The release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium is measured. The amount of LDH is proportional to the number of dead cells.[9]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Tubulin Polymerization Assay

Objective: To measure the effect of the compound on the polymerization of purified tubulin.

  • Tubulin Preparation: Purified tubulin (e.g., from bovine brain) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice.[10]

  • Reaction Mixture Preparation: In a 96-well plate, the reaction mixture is prepared on ice, containing tubulin, GTP (as it is required for polymerization), and the test compound at various concentrations. For microtubule-stabilizing agents like epothilones, a polymerization-enhancing agent like glycerol (B35011) may be included.[11]

  • Initiation of Polymerization: The plate is transferred to a spectrophotometer or fluorometer pre-warmed to 37°C to initiate polymerization.[6]

  • Monitoring Polymerization:

    • Turbidity Measurement: The increase in absorbance at 340 nm or 350 nm is monitored over time. As tubulin polymerizes into microtubules, the solution becomes more turbid, leading to an increase in light scattering.[10]

    • Fluorescence Measurement: A fluorescent reporter (e.g., DAPI) that preferentially binds to polymerized tubulin can be included in the reaction. The increase in fluorescence intensity is then measured over time.[12]

  • Data Analysis: The rate and extent of polymerization are determined from the kinetic curves. For inhibitors like this compound, the IC50 for polymerization inhibition is calculated. For stabilizers like epothilones, the concentration-dependent enhancement of polymerization is quantified.

Conclusion

This compound and epothilones are highly potent cytotoxic agents that disrupt microtubule function, a critical process for cell division. Their opposing mechanisms of action—inhibition of polymerization versus stabilization—make them valuable tools for cancer research and potential therapeutic development. The in vitro data clearly demonstrates their sub-nanomolar to picomolar potencies against a variety of cancer cell lines. The standardized experimental protocols outlined in this guide provide a framework for the consistent and reliable in vitro evaluation and comparison of these and other novel microtubule-targeting agents. Further head-to-head studies in identical experimental settings will be invaluable for a more definitive comparison of their therapeutic potential.

References

Disorazol A: A Potent Microtubule Destabilizer Poised for Preclinical Advancement

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Disorazol A as a Lead Compound in Oncology Drug Development

This compound, a macrocyclic polyketide originally isolated from the myxobacterium Sorangium cellulosum, has emerged as a highly potent cytotoxic agent with significant potential for development as an anticancer therapeutic.[1][2] Its mechanism of action, centered on the disruption of microtubule dynamics, places it in the esteemed class of microtubule-targeting agents (MTAs), which includes clinically successful drugs like paclitaxel (B517696) and vinca (B1221190) alkaloids.[1] This guide provides a comprehensive comparison of this compound with established MTAs, presenting available preclinical data to validate its standing as a promising lead compound for further drug development.

Executive Summary

This compound and its analogs, such as Disorazol Z, exhibit extraordinary cytotoxic activity against a broad range of cancer cell lines, with IC50 values reported in the picomolar to low nanomolar range.[3][4][5] This potency is often orders of magnitude greater than that of conventional chemotherapeutics. The primary mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of the microtubule network, G2/M cell cycle arrest, and subsequent induction of apoptosis.[1][6] While direct head-to-head comparative studies are limited, the available data suggests that this compound's efficacy is on par with or exceeds that of established MTAs. Furthermore, as a class, MTAs have been shown to modulate critical signaling pathways, including the Wnt/β-catenin pathway, suggesting a broader impact on cancer cell biology beyond simple mitotic arrest. The effect of this compound on the mTOR pathway has not been extensively studied, but it remains a plausible area of investigation given the intricate crosstalk between the cytoskeleton and cellular metabolic signaling.

Comparative Analysis of In Vitro Efficacy

The following tables summarize the available data on the in vitro activity of this compound and its comparators. It is important to note that these values are derived from various studies and experimental conditions, and direct comparisons should be interpreted with caution.

Table 1: Comparative Cytotoxicity (IC50) of this compound and Other Microtubule-Targeting Agents

CompoundCell LineCancer TypeIC50Citation(s)
Disorazol A1 VariousVarious2 - 42 pM[5]
Disorazol Z1 HepG2Hepatocellular Carcinoma~0.2 nM (less potent than A1 by 4-5 fold)[5]
U-2 OSOsteosarcoma~0.43 nM[5]
HCT-116Colorectal Carcinoma0.25 nM (EC50 for Caspase 3/7 activation)[4]
KB/HeLaCervical Cancer0.8 nM (IC50 for G2/M arrest)[4]
Paclitaxel A549Non-small cell lung4 - 24 nM[7]
NCI-H23Non-small cell lung4 - 24 nM[7]
NCI-H460Non-small cell lung4 - 24 nM[7]
DMS114Small cell lung4 - 24 nM[7]
DMS273Small cell lung4 - 24 nM[7]
CHMmCanine Mammary Tumor~100 nM[8]
Vincristine (B1662923) K562Chronic Myeloid LeukemiaNot specified, but effective at 0.6 µM[9]
SH-SY5YNeuroblastoma0.1 µM

Table 2: Comparative Effects on Cell Cycle and Apoptosis

CompoundCell LineEffectQuantitative DataCitation(s)
Disorazol A1 VariousG2/M Arrest & ApoptosisNot specified in percentages[6]
Disorazol Z KB/HeLaG2/M ArrestIC50 of 0.8 nM for arrest[4]
HCT-116Apoptosis (Caspase 3/7 activation)EC50 of 0.25 nM[4]
Paclitaxel CHMmG2/M ArrestSignificant increase at 1 µM[8]
CHMmApoptosisDose-dependent increase[8]
HeLaG2/M Arrest~90% of cells at >10 nM[10]
PC3Apoptosis<10% after 48h[10]
Vincristine K562G2/M ArrestTime-dependent increase[9]
ALL-2Apoptosis~50% of G2/M arrested cells after 48h[11]

In Vivo Efficacy

Table 3: In Vivo Efficacy in Xenograft Models

CompoundTumor ModelDosingEfficacyCitation(s)
Disorazol Conjugates Ovarian and Triple Negative Breast Cancer XenograftsNot specifiedPotent inhibition of tumor growth
Paclitaxel Human Lung Cancer Xenografts12 and 24 mg/kg/day for 5 days (IV)Significant tumor growth inhibition[7]
HCT-15 Colorectal Cancer XenograftNot specifiedSlower tumor growth[12]
MCF-7 Breast Cancer XenograftNot specifiedSignificant inhibition of tumor growth[13]
Vincristine L5178Y Lymphoma0.30 mg/kgLess tumor growth compared to control[14]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis.

cluster_0 This compound's Primary Mechanism This compound This compound Tubulin Dimers Tubulin Dimers This compound->Tubulin Dimers Binds to Microtubule Polymerization Microtubule Polymerization This compound->Microtubule Polymerization Inhibits Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation G2/M Arrest G2/M Arrest Mitotic Spindle Formation->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Figure 1: Mechanism of Action of this compound.
Wnt/β-catenin Signaling Pathway

Microtubule-targeting agents have been shown to interfere with the Wnt/β-catenin signaling pathway. This is a critical pathway in development and is often dysregulated in cancer, promoting proliferation and survival. The integrity of the microtubule network is essential for the proper function of the β-catenin destruction complex. By disrupting microtubules, this compound may indirectly lead to the downregulation of Wnt signaling.

Wnt_Pathway cluster_wnt Wnt/β-catenin Signaling Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh Destruction_Complex β-catenin Destruction Complex (Axin, APC, GSK3β) Dsh->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Degrades TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes Disorazol_A This compound (Microtubule Disruption) Disorazol_A->Destruction_Complex May enhance activity of

Figure 2: Potential Modulation of Wnt Signaling by this compound.
mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. While a direct link between this compound and the mTOR pathway has not been established, the cytoskeleton and metabolic signaling are interconnected. Further research is warranted to explore if the profound cytotoxic effects of this compound involve modulation of this critical pathway.

mTOR_Pathway cluster_mTOR mTOR Signaling Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibits Disorazol_A This compound Disorazol_A->mTORC1 Effect not established

Figure 3: mTOR Signaling Pathway and Unexplored Link to this compound.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of preclinical findings. Below are standard protocols for the key assays discussed in this guide.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound or comparator compounds for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with the desired concentrations of the test compound for the indicated time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Treat cells as required and harvest.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

In Vitro Tubulin Polymerization Assay
  • Reaction Mixture: Prepare a reaction mixture containing tubulin, GTP, and a fluorescence reporter in a polymerization buffer.

  • Compound Addition: Add this compound or control compounds at various concentrations.

  • Polymerization Induction: Initiate polymerization by incubating the mixture at 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to tubulin polymerization.

  • Data Analysis: Determine the effect of the compound on the rate and extent of tubulin polymerization.[15]

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.[16]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[16]

  • Treatment: Randomize mice into treatment and control groups. Administer this compound, comparator drugs, or vehicle according to the desired dosing schedule (e.g., intravenous, intraperitoneal).[7]

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals.[16]

  • Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition. At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).

cluster_workflow Drug Development Workflow A Compound Isolation (this compound) B In Vitro Cytotoxicity (IC50 Determination) A->B C Mechanism of Action (Tubulin Polymerization Assay) B->C D Cellular Effects (Apoptosis & Cell Cycle Analysis) C->D E In Vivo Efficacy (Xenograft Models) D->E F Lead Optimization E->F G Preclinical Development F->G

References

Assessing the Synergistic Potential of Disorazol A with Other Chemotherapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disorazol A, a potent polyketide derived from the myxobacterium Sorangium cellulosum, has garnered significant interest in oncology research due to its exceptional cytotoxic activity against a wide range of cancer cell lines.[1] Its primary mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2] Given its distinct mechanism, researchers are actively exploring the synergistic effects of this compound and its analogue, Disorazol Z, in combination with other established chemotherapeutic agents. This guide provides a comparative overview of the available experimental data on these combinations, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Synergistic Effects with Microtubule-Targeting Agents

Studies have investigated the interaction of Disorazol Z with other drugs that target the microtubule network, revealing varying degrees of synergy.

Key Findings:

  • Disorazol Z and Colchicine (B1669291): A significant synergistic cytotoxic effect has been observed when Disorazol Z is combined with colchicine. Combination indices (CI) have been reported to be as low as approximately 0.5, indicating a strong synergistic interaction.[3][4]

  • Disorazol Z with Taxol and Vinblastine: In contrast, combinations of Disorazol Z with Taxol or Vinblastine have demonstrated nearly additive effects rather than synergy.[3][4]

Table 1: Synergistic and Additive Effects of Disorazol Z with other Microtubule-Targeting Agents

CombinationInteractionCombination Index (CI)
Disorazol Z + ColchicineSynergyDown to ~0.5[3][4]
Disorazol Z + TaxolAdditiveNot reported
Disorazol Z + VinblastineAdditiveNot reported

Comparison with Anthracyclines: The Case of Doxorubicin (B1662922)

Table 2: Cytotoxicity (IC50) of Disorazol Z, its LHRH Conjugate, and Doxorubicin Conjugate in TNBC Cell Lines

CompoundCell LineIC50 (approx. nM)
Disorazol ZHCC1806~1-10
AEZS-125 (Disorazol Z-LHRH)HCC1806~10-100
Disorazol ZMDA-MB-231~1-10
AEZS-125 (Disorazol Z-LHRH)MDA-MB-231~10-100
Doxorubicin-LHRH ConjugateMDA-MB-231>100

Data extrapolated from graphical representations in the cited literature.[5]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the assessment of this compound's synergistic effects.

Cytotoxicity and Synergy Analysis (Chou-Talalay Method)

The synergistic, additive, or antagonistic effects of drug combinations are typically quantified using the Combination Index (CI) method developed by Chou and Talalay.

Experimental Workflow:

  • Cell Culture: Cancer cell lines (e.g., HCC1806, MDA-MB-231) are cultured in appropriate media and conditions.

  • Drug Preparation: this compound/Z and the chemotherapeutic agent of interest are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of each drug individually and in combination at a constant ratio.

  • Cell Viability Assay: After a specified incubation period (e.g., 72 hours), cell viability is assessed using an appropriate method, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: The dose-response curves for each drug and the combinations are used to calculate the CI values using software like CompuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[6][7][8]

G cluster_workflow Synergy Analysis Workflow A Cell Seeding in 96-well plates B Treatment with single agents and combinations A->B C Incubation (e.g., 72h) B->C D Cell Viability Assay (e.g., MTT) C->D E Data Analysis (Chou-Talalay Method) D->E F Determine Combination Index (CI) E->F

Caption: Workflow for determining synergistic effects of drug combinations.

In Vitro Tubulin Polymerization Assay

This assay is fundamental to confirming the mechanism of action of microtubule-targeting agents like this compound.

Experimental Protocol:

  • Reagents: Purified tubulin, GTP, and a polymerization buffer are required.

  • Reaction Setup: The assay is typically performed in a 96-well plate format.

  • Incubation: Tubulin and the test compound (this compound) are incubated in the polymerization buffer.

  • Initiation of Polymerization: Polymerization is initiated by the addition of GTP and a temperature shift to 37°C.

  • Measurement: The increase in turbidity (absorbance at 340 nm) is measured over time using a spectrophotometer. This increase in absorbance is proportional to the mass of polymerized microtubules.

  • Data Analysis: The rate of polymerization is determined from the slope of the linear phase of the polymerization curve. The IC50 value for the inhibition of tubulin polymerization can then be calculated.

Signaling Pathways

This compound's primary mechanism of action, the inhibition of tubulin polymerization, triggers a cascade of downstream signaling events culminating in apoptosis.

G DisorazolA This compound Tubulin Tubulin Dimers DisorazolA->Tubulin Inhibits Microtubules Microtubule Polymerization DisorazolA->Microtubules Disrupts G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces p53 p53 Accumulation G2M_Arrest->p53 Caspase3 Caspase-3 Activation Apoptosis->Caspase3 p53->Apoptosis

Caption: this compound's mechanism of action leading to apoptosis.

The disruption of microtubule dynamics by this compound leads to the arrest of the cell cycle in the G2/M phase.[2] This arrest can trigger the accumulation of tumor suppressor proteins like p53, which in turn can initiate the apoptotic cascade.[2] The apoptotic process is characterized by the activation of key executioner enzymes such as caspase-3.[2]

Future Directions:

The promising synergistic activity of Disorazol Z with colchicine warrants further investigation to elucidate the underlying molecular mechanisms. The superior performance of the Disorazol Z-LHRH conjugate over its doxorubicin counterpart in preclinical models suggests that Disorazol-based targeted therapies could offer a significant therapeutic advantage. Further studies are needed to explore the synergistic potential of this compound and its analogues with a broader range of chemotherapeutic agents, including those with different mechanisms of action. Such research will be instrumental in defining the optimal combination strategies for future clinical evaluation.

References

Safety Operating Guide

Mitigating Risk: A Comprehensive Guide to the Safe Disposal of Disorazol A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling the potent cytotoxic agent Disorazol A, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Due to its extremely high cytotoxicity and inherent instability, strict adherence to established protocols for hazardous waste management is imperative. This guide provides essential, step-by-step procedures for the safe disposal of this compound, consolidating best practices for handling highly cytotoxic compounds.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the utmost care in a designated and controlled environment, preferably within a certified biological safety cabinet or a fume hood. All personnel must be equipped with appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecification
Hand Protection Two pairs of chemotherapy-rated nitrile gloves.
Eye Protection Chemical splash goggles or a full-face shield.
Body Protection A disposable, solid-front, back-closing gown made of a low-permeability fabric.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used, especially when handling the powdered form of the compound or if there is a risk of aerosolization.[1]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound waste, including contaminated labware and residual amounts of the compound.

1. Waste Segregation and Collection:

  • All materials that have come into contact with this compound, including pipette tips, vials, gloves, gowns, and absorbent pads, must be considered cytotoxic waste.

  • This waste should be immediately segregated from general laboratory trash and placed into a designated, leak-proof, and puncture-resistant container.[2][3]

  • The container must be clearly labeled with "Cytotoxic Waste" and the universal biohazard symbol.[2][3]

2. Decontamination of Work Surfaces:

  • Following any work with this compound, all surfaces and equipment within the containment area (e.g., biological safety cabinet) must be thoroughly decontaminated.

  • A two-step cleaning process is recommended: first, wipe down surfaces with a suitable deactivating agent (e.g., a solution of sodium hypochlorite), followed by a rinse with 70% ethanol (B145695) or another appropriate disinfectant. All cleaning materials must be disposed of as cytotoxic waste.

3. Management of Liquid and Solid Waste:

  • Liquid Waste: Unused solutions of this compound should not be poured down the drain. They must be collected in a sealed, labeled container designated for cytotoxic liquid waste.

  • Solid Waste: Pure this compound or significant quantities of contaminated solid waste should be placed in a sealed primary container, which is then placed inside a secondary, labeled cytotoxic waste container.

4. Final Disposal:

  • All collected cytotoxic waste must be disposed of through a licensed hazardous waste management company.[4]

  • The primary method for the final destruction of cytotoxic waste is high-temperature incineration.[2][4] This ensures the complete breakdown of the hazardous compound, preventing environmental contamination.

Experimental Protocols Cited

While no specific experimental protocols for this compound disposal were found, the procedures outlined above are based on established guidelines for the handling and disposal of potent cytotoxic and cytostatic drugs in laboratory and healthcare settings. These guidelines are designed to minimize exposure to personnel and prevent environmental release.[5][6][7]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal start Handling this compound ppe Don Appropriate PPE (Double Gloves, Gown, Goggles, Respirator) start->ppe bsc Work in a Biological Safety Cabinet/Fume Hood ppe->bsc liquid_waste Liquid Waste (e.g., unused solutions) bsc->liquid_waste solid_waste Solid Waste (e.g., contaminated labware, powder) bsc->solid_waste decon Decontaminate Work Area bsc->decon liquid_container Collect in Labeled, Leak-Proof Liquid Cytotoxic Container liquid_waste->liquid_container solid_container Collect in Labeled, Puncture-Resistant Solid Cytotoxic Container solid_waste->solid_container decon_waste Decontamination Waste decon->decon_waste decon_waste->solid_container storage Store in Secure, Designated Area liquid_container->storage solid_container->storage disposal Arrange Pickup by Licensed Hazardous Waste Contractor storage->disposal incineration High-Temperature Incineration disposal->incineration

Caption: Logical workflow for the safe disposal of this compound.

This compound's instability further underscores the need for prompt and proper disposal to prevent the formation of unknown degradation products which could also be hazardous.[8] By adhering to these rigorous procedures, laboratories can ensure a safe working environment and maintain compliance with environmental regulations.

References

Essential Safety and Disposal Plan for Handling Disorazol A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical guidance for the handling and disposal of Disorazol A, a highly potent cytotoxic natural product. Adherence to these procedures is essential to ensure personal safety, prevent cross-contamination, and maintain environmental compliance.

This compound is a macrocyclic polyketide isolated from the myxobacterium Sorangium cellulosum.[1][2][3] As a highly cytotoxic agent with antitumor properties, it functions as an antimitotic agent by acting on tubulin polymerization and inducing apoptosis.[2][3] Due to its potent biological activity, all handling and disposal must be conducted with stringent safety precautions.

I. Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, a comprehensive PPE protocol is mandatory to prevent exposure through skin contact, inhalation, or accidental ingestion.[4] The following table summarizes the required PPE for various handling scenarios.

Activity Required Personal Protective Equipment
Handling Stock Solutions & Weighing Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields or Face Shield, N95 or N100 Respirator
Cell Culture & In Vitro Assays Double Nitrile Gloves, Disposable Gown, Safety Goggles
In Vivo Dosing & Animal Handling Double Nitrile Gloves, Disposable Gown, Safety Goggles, N95 or N100 Respirator (if aerosolization is possible)
Waste Disposal & Spill Cleanup Double Nitrile Gloves (heavy-duty), Disposable Gown or Coveralls, Safety Goggles and Face Shield, N95 or N100 Respirator

Key PPE Specifications:

  • Gloves: Use powder-free nitrile gloves. Two pairs should be worn at all times ("double-gloving").[5] Change gloves immediately if contaminated.

  • Gowns: Disposable, fluid-resistant gowns with long sleeves and tight-fitting cuffs are required.[4]

  • Eye and Face Protection: Safety goggles should be worn at a minimum. A full-face shield is required when there is a risk of splashing.[5]

  • Respiratory Protection: A fit-tested N95 or N100 respirator is necessary when handling the powdered form of this compound or when there is a potential for aerosol generation.[5][6]

II. Operational Plan: Step-by-Step Handling Procedures

A designated and clearly marked area should be established for the handling of this compound. All work with this compound, especially when in powdered form or concentrated solutions, must be performed within a certified chemical fume hood or biological safety cabinet to minimize inhalation exposure.

A. Preparation of Stock Solutions

  • Preparation: Before starting, ensure the chemical fume hood is clean and all necessary equipment (calibrated balance, weigh paper, spatulas, vials, and solvents) is inside.

  • Weighing: Don personal protective equipment as outlined in the table above. Carefully weigh the desired amount of this compound powder onto weigh paper. Use caution to avoid generating dust.

  • Solubilization: Add the appropriate solvent to the vial containing the weighed this compound. Ensure the vial is securely capped before mixing.

  • Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.

  • Cleanup: Dispose of all contaminated materials (weigh paper, gloves, etc.) in a designated cytotoxic waste container.

B. Cell Culture and In Vitro Assays

  • Aseptic Technique: All cell culture work should be performed in a biological safety cabinet to maintain sterility and for operator protection.

  • Dilutions: Prepare working dilutions from the stock solution within the biological safety cabinet.

  • Incubation: Once cells are treated with this compound, incubate them in a dedicated incubator, if possible, or in a clearly marked section of a shared incubator.

  • Post-Treatment Handling: When handling treated cells or culture media, always wear appropriate PPE.

III. Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Type Disposal Procedure
Solid Waste All contaminated solid waste (gloves, gowns, weigh paper, pipette tips, etc.) must be placed in a clearly labeled, leak-proof, and puncture-resistant cytotoxic waste container.
Liquid Waste Aqueous solutions containing this compound should be collected in a designated, sealed waste container. Organic solvent waste containing this compound should be collected in a separate, compatible hazardous waste container.
Sharps Waste Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for cytotoxic waste.

All cytotoxic waste must be disposed of through an approved hazardous waste management service, typically involving high-temperature incineration.[7] Do not dispose of this compound or its waste down the drain or in general trash.[7]

IV. Emergency Procedures: Spill and Exposure Management

A. Spill Cleanup

  • Evacuate and Secure: Immediately alert others in the area and restrict access to the spill location.

  • Don PPE: Put on the appropriate PPE for spill cleanup, including a respirator.

  • Containment: For liquid spills, cover with absorbent pads from a chemical spill kit. For powder spills, gently cover with damp absorbent pads to avoid raising dust.

  • Cleanup: Carefully collect all contaminated materials and place them in the designated cytotoxic waste container.

  • Decontamination: Clean the spill area with an appropriate deactivating solution (e.g., 10% bleach solution), followed by a rinse with water.

  • Report: Report the spill to the laboratory supervisor and institutional safety office.

B. Personnel Exposure

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Diagrams

PPE_Workflow cluster_prep Preparation & Handling cluster_disposal Disposal Path start Task: Handling this compound ppe_check Don Appropriate PPE (Gloves, Gown, Eye Protection, Respirator) start->ppe_check handling Perform Task (Weighing, Dosing, etc.) ppe_check->handling waste Generate Contaminated Waste (Gloves, Tips, Vials) handling->waste waste_container Segregate into Labeled Cytotoxic Waste Container waste->waste_container incineration High-Temperature Incineration (via Certified Vendor) waste_container->incineration

Caption: Workflow for handling and disposal of this compound.

Spill_Response spill Spill Occurs evacuate Evacuate & Secure Area spill->evacuate ppe Don Spill Response PPE evacuate->ppe contain Contain Spill (Absorbent Pads) ppe->contain cleanup Collect Contaminated Material contain->cleanup decontaminate Decontaminate Surface cleanup->decontaminate dispose Dispose as Cytotoxic Waste decontaminate->dispose report Report to Supervisor dispose->report

Caption: Emergency spill response plan for this compound.

References

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